Product packaging for Zinc caprylate(Cat. No.:CAS No. 90480-58-3)

Zinc caprylate

Cat. No.: B8021904
CAS No.: 90480-58-3
M. Wt: 351.8 g/mol
InChI Key: CHJMFFKHPHCQIJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc Caprylate (CAS 557-09-5), also known as zinc octanoate, is an organo-metallic compound with the linear formula C 16 H 30 O 4 Zn and a molecular weight of 351.80 g·mol -1 . It is characterized as a white to off-white powder or lustrous, scale-like crystals with a melting point of 136 °C . This compound is valued in research and industrial applications for its role as a stabilizer and functional agent. It demonstrates stabilizing properties in formulations, helping to control viscosity and prevent phase separation in emulsions . Its utility is being explored in emerging fields, including recent solar energy applications and water treatment technologies . In dermatological and materials science research, zinc and its compounds are noted for their antimicrobial activity and ability to stabilize product formulations, extending their duration of adherence . This compound is generally immediately available in most volumes, including bulk quantities, and can be produced to various standard grades such as ACS Reagent, Technical Grade, and Mil Spec, with typical packaging including palletized pails and fiber or steel drums . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn(C8H15O2)2<br>C16H30O4Zn B8021904 Zinc caprylate CAS No. 90480-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJMFFKHPHCQIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn(C8H15O2)2, C16H30O4Zn
Record name zinc caprylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent), 23713-49-7 (Parent)
Record name Zinc caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2042517
Record name Zinc dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS]
Record name Zinc caprylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18287
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

557-09-5, 90480-58-3
Record name Zinc caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, zinc salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid, zinc salt, basic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zinc dioctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC CAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of zinc caprylate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Zinc Caprylate

Introduction and Nomenclature

This compound, systematically known as zinc octanoate, is a metal carboxylate salt. It consists of a central zinc ion (Zn²⁺) coordinated to two octanoate (caprylate) anions. This compound has garnered significant attention in various fields, including pharmaceuticals, material science, and industrial chemistry, owing to its unique chemical characteristics and biological activities.[1][2][3] In drug development, it is explored for its antifungal and anti-inflammatory properties.[4]

Systematically, it is the zinc salt of octanoic acid, an eight-carbon saturated fatty acid.[1] The coordination between the zinc ion and the carboxylate groups of the octanoate ligands forms a stable complex that dictates its physical and chemical behavior.[1]

Table 1: Chemical Identity and Nomenclature

Identifier Value
Systematic Name Zinc bis(octanoate)[5]
Common Synonyms This compound, Zinc Octoate, Zinc Dioctanoate, Zinc Octylate[1][5][6]
CAS Number 557-09-5[1][2][7]
Molecular Formula C₁₆H₃₀O₄Zn[1][2][5][7][8]
Molecular Weight 351.8 g/mol [1][2][5]

| InChI Key | CHJMFFKHPHCQIJ-UHFFFAOYSA-L[9] |

Chemical and Physical Properties

This compound typically presents as a white to off-white, lustrous crystalline powder or solid.[1][2][10] It is known to decompose in the presence of moist air, releasing the characteristic odor of caprylic acid.[2][5][7]

Table 2: Quantitative Physical and Chemical Properties

Property Value Source(s)
Appearance White to off-white powder/lustrous scales [1][2]
Melting Point 136 °C [1][7][9]
Boiling Point 239 °C [1][11]
Density 1.13 - 1.19 g/cm³ [1][6][12][13]
Flash Point 107.4 °C [6][9]
Topological Polar Surface Area 80.3 Ų [2][5]
Hydrogen Bond Acceptor Count 4 [2][5]

| Rotatable Bond Count | 10 |[2] |

Solubility Profile

The solubility of this compound is a key property influencing its application. It has limited solubility in aqueous media but demonstrates good solubility in various organic solvents. This characteristic is particularly relevant for its use in non-aqueous formulations and as a catalyst in organic synthesis.[4][9]

Table 3: Solubility of this compound

Solvent Solubility Notes Source(s)
Water Insoluble / Slightly soluble in boiling water [2][7][10]
Ethanol Fairly soluble in boiling alcohol; moderate solubility Ethanol is a preferred solvent for industrial synthesis. [2][3][4][7][10]
Methanol Moderate, increases with temperature May require acid catalysis for complete dissolution. [9]
Dichloromethane Readily soluble [9]
Chloroform Readily soluble [9]
Dimethylformamide Readily soluble [9]
Toluene Soluble Used as a solvent in synthesis. [3]

| Acetone | Limited, but solubility is enhanced by water | The presence of small amounts of water can trigger crystallization. |[9] |

Stability and Decomposition

This compound is stable under anhydrous conditions.[2][10] However, it is susceptible to hydrolysis in the presence of moisture, breaking down to release caprylic acid.[2][5][7]

Thermally, it is stable up to approximately 130°C.[9] Beyond this temperature, it begins to decompose, with significant mass loss observed between 200-300°C.[9] The primary decomposition products are zinc oxide, caprylic acid, and other organic fragments.[9] This thermal behavior is a critical consideration for its use as a catalyst in high-temperature polymerization reactions.

Synthesis and Chemical Reactions

Synthesis

The most common method for synthesizing this compound is through the direct reaction of a zinc precursor with caprylic acid (octanoic acid).

  • From Zinc Oxide : This is a straightforward acid-base neutralization reaction where zinc oxide is heated with caprylic acid. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3][9]

    • Reaction Equation : ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1][3][9]

  • From Basic Zinc Carbonate : This method offers a solvent-free "melt reaction" approach, which is considered more environmentally friendly.[1]

  • From Zinc Salts : Synthesis can also be achieved by reacting other zinc salts with caprylic acid or by reacting a soluble zinc salt like zinc sulfate with an alkali metal caprylate such as ammonium caprylate.[1][7]

Chemical Reactions

This compound can participate in several types of chemical reactions:

  • Oxidation : Can be oxidized to form zinc oxide and caprylic acid.[1][3][9]

  • Reduction : It can be reduced to yield elemental zinc and caprylic acid.[1][3][9]

  • Substitution : The caprylate ligands can be replaced by other ligands, which allows for the formation of new zinc complexes or salts.[1][3][9]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the synthesis via the reaction of zinc oxide with caprylic acid in an organic solvent.

Materials and Equipment:

  • Zinc Oxide (ZnO)

  • Caprylic Acid (C₈H₁₆O₂)

  • Toluene (or another suitable solvent like xylene)[3]

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Methodology:

  • Reactant Charging : In a three-neck round-bottom flask, charge equimolar amounts of zinc oxide and caprylic acid (a 1:2 molar ratio is stoichiometric).[1] Add toluene to the flask to act as the solvent and facilitate azeotropic removal of water.[3]

  • Reaction Setup : Equip the flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser. An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][9]

  • Heating and Reflux : Heat the mixture to the boiling point of the solvent (for toluene, approx. 110-130°C).[3] Allow the reaction to proceed under reflux for 5-7 hours.[3] Water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring : The reaction is complete when water is no longer being collected in the trap.

  • Isolation : Allow the mixture to cool to room temperature. The product, this compound, will precipitate.

  • Purification : Filter the solid product using a Büchner funnel. Wash the collected solid with a non-aqueous solvent (e.g., fresh cold toluene or heptane) to remove any unreacted caprylic acid.[3]

  • Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.

Protocol for Characterization by FTIR Spectroscopy

Objective : To confirm the formation of this compound by identifying the characteristic carboxylate stretching frequencies.

Methodology :

  • Sample Preparation : Prepare the sample using an appropriate method, such as creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Analyze the resulting spectrum. The key signature for this compound is the asymmetric carboxylate stretching frequency (νₐₛ(COO⁻)), which typically appears in the range of 1520-1540 cm⁻¹.[1] The absence of a broad hydroxyl (-OH) peak from caprylic acid (around 3000 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1700 cm⁻¹ (in the acid) to the 1520-1540 cm⁻¹ region confirms the formation of the salt.[1]

Protocol for Purity Validation by ICP-MS

Objective : To determine the purity of the synthesized this compound by quantifying the zinc content.

Methodology :

  • Sample Digestion : Accurately weigh a small amount of the synthesized this compound. Digest the sample using concentrated acids (e.g., nitric acid) to bring the zinc into an aqueous solution.[14][15]

  • Standard Preparation : Prepare a series of standard solutions with known zinc concentrations to generate a calibration curve.

  • ICP-MS Analysis : Analyze the digested sample and the standard solutions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][14][15] This technique will measure the concentration of zinc in the sample solution with high accuracy and low detection limits.[14][15]

  • Purity Calculation : Compare the experimentally determined zinc concentration to the theoretical percentage of zinc in pure this compound (18.59%) to calculate the purity of the synthesized compound.[7][8]

Mechanism of Action and Relevance in Drug Development

The biological activity of this compound is primarily attributed to its dissociation into zinc ions (Zn²⁺) and caprylic acid upon dissolution.[1][9]

  • Role of Zinc Ions (Zn²⁺) : Zinc is an essential trace element with critical catalytic, structural, and regulatory roles in biological systems.[16] The released zinc ions can:

    • Act as cofactors for numerous enzymes involved in vital cellular processes like DNA synthesis and protein synthesis.[1][9]

    • Disrupt the integrity of microbial cell membranes, leading to cell lysis. This forms the basis of its antifungal and antimicrobial activity.[1]

    • Inhibit the activity of specific microbial enzymes by binding to their active sites.[1]

    • Modulate cell signaling pathways and gene expression, which can influence inflammatory responses.[1][16]

  • Role of Caprylic Acid : Caprylic acid itself possesses antifungal and antibacterial properties, potentially acting synergistically with the zinc ions.

This dual mechanism makes this compound a compound of interest in drug development, particularly for topical formulations aimed at treating fungal infections and inflammatory skin conditions.[3][10]

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_purification Product Isolation & Purification ZnO Zinc Oxide (ZnO) Mixing Charge Reactants into Toluene ZnO->Mixing CaprylicAcid Caprylic Acid CaprylicAcid->Mixing Heating Heat & Reflux (110-130°C) Mixing->Heating WaterRemoval Azeotropic Water Removal Heating->WaterRemoval Cooling Cool to Room Temp WaterRemoval->Cooling Filtration Filter Solid Product Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Mechanism_of_Action cluster_zn_effects Biological Effects of Zn²⁺ ZC This compound (Zn(C₈H₁₅O₂)₂) Dissociation Dissociation in Biological Milieu ZC->Dissociation Zn_ion Zinc Ions (Zn²⁺) Dissociation->Zn_ion Caprylate_ion Caprylate Anions Dissociation->Caprylate_ion Membrane Disruption of Microbial Membranes Zn_ion->Membrane Enzyme Inhibition of Microbial Enzymes Zn_ion->Enzyme Signaling Modulation of Cell Signaling Zn_ion->Signaling Outcome Antifungal & Anti-inflammatory Activity Membrane->Outcome Enzyme->Outcome Signaling->Outcome Analytical_Workflow cluster_analysis Characterization Techniques cluster_results Verified Properties Sample Synthesized This compound FTIR FTIR Spectroscopy Sample->FTIR TGA Thermal Analysis (TGA/DSC) Sample->TGA ICPMS ICP-MS Analysis Sample->ICPMS Structure Structural Confirmation (Carboxylate Peaks) FTIR->Structure Thermal Thermal Stability & Melting Point TGA->Thermal Purity Elemental Purity (% Zinc Content) ICPMS->Purity

References

Zinc caprylate synthesis from zinc oxide and caprylic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Zinc Caprylate from Zinc Oxide and Caprylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as zinc octanoate, is a zinc salt of caprylic acid with the chemical formula Zn(C₈H₁₅O₂)₂.[1] It is a white to off-white, lustrous, crystalline solid that is slightly soluble in boiling water and alcohol but generally insoluble in water.[2][3] This compound has garnered significant interest across various scientific and industrial fields due to its versatile properties. In the pharmaceutical and cosmetic industries, it is utilized for its antifungal and antimicrobial characteristics.[2][3] Furthermore, this compound serves as a catalyst in polymerization reactions, a corrosion inhibitor, and a precursor in the synthesis of nanoparticles.[4] This guide provides a comprehensive overview of the synthesis of this compound from zinc oxide and caprylic acid, focusing on experimental protocols, quantitative data, and characterization techniques.

The Core Synthesis Reaction

The primary method for synthesizing this compound involves the direct reaction of zinc oxide (ZnO) with caprylic acid (octanoic acid).[1] This is an acid-base neutralization reaction where the basic zinc oxide reacts with the carboxylic acid to form the zinc salt and water as the sole byproduct.[4][5]

Reaction Equation: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1][5]

The reaction mechanism is initiated by the adsorption of the carboxylic acid onto the surface of the zinc oxide particles.[6] The acidic proton of the carboxyl group is then transferred to the oxygen of the zinc oxide, leading to the formation of a zinc carboxylate complex and water.[5]

Experimental Protocols

The synthesis of this compound from zinc oxide and caprylic acid can be carried out through several methods, primarily differing in the use of a solvent.

Solvent-Free (Melt) Synthesis

This method is often preferred for its simplicity, environmental friendliness, and ease of scale-up as it avoids the use of organic solvents.[1][4]

Detailed Methodology:

  • Reactant Preparation: Zinc oxide and caprylic acid are weighed in a stoichiometric ratio, often with a slight excess (10-15%) of caprylic acid to ensure complete conversion of the zinc oxide.[4]

  • Reaction Setup: The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a heating mantle, and a condenser to remove the water byproduct. The system is often purged with an inert gas like nitrogen to prevent oxidation.[1]

  • Reaction Execution: The mixture is heated to a temperature range of 110°C to 160°C with continuous agitation.[1] The reaction is driven to completion by the continuous removal of water.

  • Product Isolation: Once the reaction is complete (indicated by the cessation of water formation), the molten product is allowed to cool and solidify. The resulting this compound can be used directly or purified further if required.

Solvent-Mediated Synthesis

The use of a solvent can facilitate better mixing, improve heat transfer, and allow for lower reaction temperatures.[1] Solvents like toluene, xylene, or ethanol are commonly employed.[1][4]

Detailed Methodology:

  • Reactant Preparation: Zinc oxide is suspended in a suitable solvent (e.g., toluene) in a reaction flask.[1][4]

  • Reaction Setup: The flask is equipped with a stirrer, a heating source, and a Dean-Stark apparatus or a similar setup for azeotropic removal of water.[4]

  • Reaction Execution: Caprylic acid is added to the suspension, and the mixture is heated to reflux (typically 80-120°C, depending on the solvent).[1][7] The water formed during the reaction is azeotropically removed and collected in the trap.

  • Product Isolation: After the theoretical amount of water has been collected, the reaction mixture is cooled. The product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure. The solid product is then filtered, washed with a suitable solvent to remove any unreacted starting material, and dried.[7]

Quantitative Data

The following table summarizes typical reaction conditions and parameters for the synthesis of this compound.

ParameterSolvent-Free (Melt) SynthesisSolvent-Mediated Synthesis
Reactants Zinc Oxide, Caprylic AcidZinc Oxide, Caprylic Acid
Molar Ratio (ZnO:Acid) 1:2 to 1:2.4[7]1:2 (equimolar)[1]
Temperature 110°C - 160°C[1]75°C - 150°C[4][7]
Reaction Time < 3 hours[4]6 - 12 hours[1]
Solvent NoneToluene, Xylene, Ethanol[1][4]
Atmosphere Inert (e.g., Nitrogen)[1]Inert (e.g., Nitrogen)[1]
Purity High purity achievable[1]>99% with recrystallization[5]

Characterization of this compound

Several analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

TechniqueObservation
FTIR Spectroscopy Characteristic absorption bands for the antisymmetric stretching of the carboxylate group (νas(COO⁻)) appear in the range of 1540–1580 cm⁻¹, and the symmetric stretching (νs(COO⁻)) is observed between 1400–1440 cm⁻¹.[5] The absence of the broad O-H stretch from the carboxylic acid indicates the completion of the reaction.
¹³C NMR Spectroscopy A distinct signal for the carbonyl carbon is observed in the range of 180–185 ppm.[5]
X-ray Diffraction (XRD) Powder XRD patterns show prominent peaks at 2θ values of 5.6°, 10.3°, and 15.8°.[5]
Thermogravimetric Analysis (TGA) Typically shows decomposition of the carboxylate ligand between 300-450°C, leaving zinc oxide as the residue.[5]
Differential Scanning Calorimetry (DSC) Indicates a melting point of approximately 136°C.[1][5]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_analysis Analysis reactants Weigh ZnO and Caprylic Acid setup Charge Reactor reactants->setup heat Heat and Stir (110-160°C) setup->heat water_removal Remove Water Byproduct heat->water_removal cool Cool and Solidify water_removal->cool purify Purification (Optional) cool->purify characterize Characterize Product (FTIR, NMR, etc.) purify->characterize

Caption: Experimental workflow for the solvent-free synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products ZnO Zinc Oxide (ZnO) reaction + ZnO->reaction CaprylicAcid 2x Caprylic Acid (C₇H₁₅COOH) CaprylicAcid->reaction ZincCaprylate This compound (Zn(C₇H₁₅COO)₂) Water Water (H₂O) reaction->ZincCaprylate reaction->Water

Caption: Chemical reaction pathway for this compound synthesis.

References

A Technical Guide to the Spectroscopic Analysis of Zinc Caprylate's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the complex structure of zinc caprylate (also known as zinc octanoate). Understanding the coordination chemistry, crystalline arrangement, and molecular vibrations of this metal carboxylate is crucial for its application in pharmaceuticals, manufacturing, and materials science. This document details the experimental protocols for key analytical methods and presents quantitative data to facilitate structural interpretation.

Introduction to this compound Structure

This compound [Zn(C₈H₁₅O₂)₂] is a metal soap formed from a central zinc ion coordinated to two caprylate (octanoate) ligands. Its structural configuration involves the coordination of zinc ions with the carboxylate groups of the octanoate molecules, forming a stable metal carboxylate complex.[1] The versatility of the carboxylate ligand allows for various coordination modes, including monodentate, bidentate chelating, and bidentate bridging structures.[2][3] These different binding arrangements significantly influence the material's physical and chemical properties, such as solubility, thermal stability, and reactivity. Spectroscopic analysis is therefore indispensable for characterizing these structural nuances.

Synthesis and Preparation

A common method for synthesizing this compound involves the reaction of caprylic acid with a zinc source, such as zinc oxide.[1]

Experimental Protocol: Synthesis

  • Reactant Preparation: Equimolar amounts of zinc oxide (ZnO) and caprylic acid (C₈H₁₆O₂) are measured.

  • Reaction: The reactants are combined in an anhydrous solvent, such as toluene, in a reaction vessel.

  • Heating and Inert Atmosphere: The mixture is heated to a temperature of 80–100°C for a period of 6–12 hours under a nitrogen atmosphere to prevent oxidation and side reactions.[1]

  • Product Isolation: After the reaction is complete, the solvent is removed, typically via vacuum evaporation.

  • Purification: The resulting solid this compound product is then purified, which may involve crystallization from a suitable solvent like ethanol.[4]

  • Validation: The purity of the synthesized compound is validated using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the carboxylate-zinc bond and inductively coupled plasma mass spectrometry (ICP-MS) for accurate zinc quantification.[1]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the vibrational modes of molecules, providing detailed information about chemical bonds and functional groups. For this compound, it is particularly effective for determining the coordination mode of the carboxylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying the coordination environment of the carboxylate ligands attached to the zinc ion. The key diagnostic region is the separation (Δ) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A consistent pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup: The FTIR spectrometer is configured to collect data in the mid-IR range (typically 4000–400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are common parameters.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum Collection: The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions of the key vibrational bands, particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands, are identified and the frequency separation (Δ) is calculated.

Data Presentation: Characteristic IR Bands for Zinc Carboxylates

Vibrational ModeWavenumber (cm⁻¹)Structural Interpretation
Asymmetric Carboxylate (νₐₛ)1540–1520[1]General range for coordinated carboxylate groups.
Asymmetric Carboxylate (νₐₛ)1528 & 1546 (split bands)[6]Characteristic of "Type A" crystalline zinc soaps, suggesting a specific, ordered packing arrangement.
Asymmetric Carboxylate (νₐₛ)1570–1590 (broad band)[7]Indicates the presence of amorphous zinc carboxylates, lacking long-range crystalline order.
C=O Stretch (Ester Bonding)~1700[1]Used to confirm the initial ester bonding during characterization.
Progression Bands1310–1100[7]A series of small, regularly spaced bands indicative of a well-ordered, crystalline structure in the alkyl chains.

The coordination mode can be inferred from the separation value Δ = νₐₛ(COO⁻) - νₛ(COO⁻), which changes depending on whether the ligand is acting in a bridging, chelating, or monodentate fashion.[5]

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less sensitive to water interference. For this compound, it can be used to study the ZnO₆ framework and the alkyl chain conformations.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: A small amount of this compound powder is placed on a microscope slide or into a sample holder.

  • Instrument Setup: A Raman microscope is focused on the sample. An appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) is chosen to minimize fluorescence. Laser power is kept low to prevent sample degradation.

  • Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 100–3200 cm⁻¹). The acquisition time and number of accumulations are optimized to achieve a good signal-to-noise ratio.

  • Data Analysis: The Raman spectrum is analyzed for characteristic peaks. For zinc complexes, bands related to the Zn-O stretching modes are of particular interest. In aqueous solutions, a band around 390 cm⁻¹ is assigned to the ν₁(a₁g) mode of the hexaaquazinc(II) ion.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ¹³C and ⁶⁷Zn NMR are the most informative techniques.

Experimental Protocol: Solid-State NMR (ssNMR)

  • Sample Preparation: The dry, powdered this compound sample is packed into an NMR rotor (e.g., zirconia).

  • Instrument Setup: The rotor is placed in the NMR probe. The experiment is performed in a high-field NMR spectrometer. For ssNMR, Magic Angle Spinning (MAS) is employed at a specific rate to average out anisotropic interactions and obtain higher resolution spectra.

  • ¹³C NMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ¹³C nuclei.

  • ⁶⁷Zn NMR: Direct excitation of the ⁶⁷Zn nucleus is performed. As ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and sensitivity, data acquisition requires a very high magnetic field (e.g., up to 35.2 T), a large number of scans, and specialized probes.[9][10][11]

  • Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane for ¹³C).

Data Presentation: NMR Spectroscopic Data

NucleusTechniqueInformation Gained
¹³CssNMRProvides information on the different carbon environments in the caprylate ligand and can reveal details about crystal packing.[12]
⁶⁷ZnssNMRDirectly probes the local environment of the zinc ion, providing insights into its coordination number and geometry.[9][11]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides precise information on the local geometric and electronic structure around the absorbing atom. For this compound, it is used to determine the coordination number, bond distances, and neighboring atoms around the zinc center.

Experimental Protocol: XAS

  • Beamline Setup: Experiments are conducted at a synchrotron radiation facility on a beamline capable of delivering X-rays at the Zn K-edge (9659 eV).[13]

  • Sample Preparation: The powdered this compound sample is uniformly spread onto kapton tape or pressed into a pellet.

  • Data Collection: The sample is placed in the X-ray beam path. The X-ray absorption is measured as a function of energy, typically in transmission or fluorescence mode. The spectrum is scanned from before the absorption edge to well beyond it to collect both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

  • Data Analysis:

    • Data Reduction: The raw data is background-subtracted and normalized using standard software packages.

    • EXAFS Fitting: The EXAFS signal (χ(k)) is extracted and Fourier transformed. The resulting peaks correspond to different coordination shells around the zinc atom. These shells are fitted using theoretical scattering paths to extract quantitative information such as Zn-O bond distances and coordination numbers.[14]

Data Presentation: Typical XAS-Derived Parameters

ParameterTypical Value/RangeStructural Significance
Coordination Number4 or 6Distinguishes between tetrahedral and octahedral coordination geometry around the Zn ion.[13]
Zn-O Bond Distance~1.95 - 2.10 ÅPrecise measurement of the distance between the central zinc ion and coordinating oxygen atoms.
Debye-Waller FactorVariesDescribes the degree of structural and thermal disorder in the coordination shell.

Visualizing Workflows and Structures

Diagrams are essential for conceptualizing both experimental processes and molecular structures.

experimental_workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interp Interpretation prep This compound Synthesis & Purification ftir FTIR Spectroscopy prep->ftir raman Raman Spectroscopy prep->raman nmr Solid-State NMR (¹³C, ⁶⁷Zn) prep->nmr xas XAS @ Zn K-edge prep->xas data Data Processing & Analysis ftir->data raman->data nmr->data xas->data structure Structural Elucidation (Coordination, Packing) data->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

coordination_modes Carboxylate Coordination Modes cluster_I Ionic cluster_II Unidentate cluster_III Bidentate Chelating cluster_IV Bidentate Bridging I_Zn Zn²⁺ I_O1 O I_C C I_C->I_O1 I_O2 O I_C->I_O2 I_R R I_C->I_R II_Zn Zn II_O1 O II_Zn->II_O1 II_C C II_C->II_O1 II_O2 O II_C->II_O2 II_R R II_C->II_R III_Zn Zn III_O1 O III_Zn->III_O1 III_O2 O III_Zn->III_O2 III_C C III_C->III_O1 III_C->III_O2 III_R R III_C->III_R IV_Zn1 Zn IV_O1 O IV_Zn1->IV_O1 IV_C C IV_C->IV_O1 IV_O2 O IV_C->IV_O2 IV_R R IV_C->IV_R IV_Zn2 Zn IV_Zn2->IV_O2

Caption: Common coordination modes of carboxylate ligands with a metal center.[2][15]

References

An In-depth Technical Guide to Zinc Caprylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc caprylate, also known as zinc octanoate, is an organo-metallic compound formed from zinc and caprylic acid (octanoic acid).[1][2] It holds significant interest in various scientific and industrial fields, including as a fungicide, a catalyst in polymerization, and in personal care products.[3][4][5][6] This technical guide provides a comprehensive overview of its molecular properties, synthesis, characterization, and its role in biological pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white powder or lustrous solid.[1][7][8] It is slightly soluble in boiling water and fairly soluble in boiling alcohol.[3] In a moist atmosphere, it can decompose, releasing caprylic acid.[3]

PropertyValueSource
Molecular Formula C₁₆H₃₀O₄Zn[1][2]
Molecular Weight 351.8 g/mol [1][7][9]
Alternate Molecular Formula Zn(C₈H₁₅O₂)₂[2][7]
CAS Registry Number 557-09-5[1][3][7]
Appearance White to off-white powder/solid[1][7][8]
Melting Point 136°C[1]
Boiling Point 239°C[1]
Density 1.13-1.19 g/cm³[1]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The most common approaches involve the reaction of a zinc source with caprylic acid.

1. Direct Reaction of Zinc Oxide with Caprylic Acid

This is a straightforward and widely used method that produces high-purity this compound.[1]

  • Reaction: Zinc oxide (ZnO) is reacted with caprylic acid (C₈H₁₆O₂) to form this compound and water.[1][8]

    • Reaction Equation: ZnO + 2C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1][7][8]

  • Procedure:

    • Equimolar amounts of zinc oxide and caprylic acid are combined in an anhydrous solvent, such as toluene.[1]

    • The mixture is heated to a temperature range of 80-160°C.[1]

    • The reaction is carried out for 6-12 hours under an inert atmosphere, like nitrogen, to prevent oxidation.[1]

    • The resulting this compound is then isolated and purified.

2. Reaction with Basic Zinc Carbonate

This method offers a solvent-free approach, which can be advantageous for industrial applications.[1]

  • Procedure:

    • Basic zinc carbonate (Zn₅(OH)₆(CO₃)₂) is mixed directly with caprylic acid.[1]

    • The reaction is conducted in the melt phase at temperatures between 100°C and 200°C (preferably 130°C to 150°C).[1]

3. Precipitation from Ammonium Caprylate and Zinc Sulfate

An older method for preparing this compound involves the reaction of ammonium caprylate with zinc sulfate.

Characterization of this compound

To confirm the synthesis and purity of this compound, various analytical techniques are utilized.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups and confirm the presence of the carboxylate moieties. A characteristic asymmetric carboxylate stretching frequency appears in the range of 1540-1520 cm⁻¹.[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method is employed for the quantification of zinc to ensure the correct stoichiometry of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the environment of the zinc and the carbon chains.[7]

  • Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.

Visualizations

Synthesis_of_Zinc_Caprylate ZnO Zinc Oxide (ZnO) Reaction Reaction (80-160°C, Solvent) ZnO->Reaction CaprylicAcid Caprylic Acid (2 * C₈H₁₆O₂) CaprylicAcid->Reaction ZincCaprylate This compound (C₁₆H₃₀O₄Zn) Reaction->ZincCaprylate Water Water (H₂O) Reaction->Water

Caption: Synthesis pathway of this compound from Zinc Oxide and Caprylic Acid.

Characterization_Workflow start Synthesized This compound ftir FTIR Spectroscopy (Functional Group ID) start->ftir icpms ICP-MS (Zinc Quantification) start->icpms nmr NMR Spectroscopy (Structural Analysis) start->nmr thermal Thermal Analysis (Purity & Stability) start->thermal end Verified This compound ftir->end icpms->end nmr->end thermal->end

Caption: Experimental workflow for the characterization of this compound.

Biological Significance and Mechanism of Action

In biological systems, this compound dissociates into zinc ions (Zn²⁺) and caprylic acid.[1][8] The biological activity is primarily attributed to the zinc ions, which are essential cofactors for numerous enzymes and play a crucial role in various cellular processes.[1][10]

Modulation of Cellular Signaling

Zinc ions are known to modulate cell signaling pathways and gene expression.[1] They can interact with specific sites on enzymes, leading to either activation or inhibition of their function, depending on the target molecule.[8] This interaction can influence critical biological processes such as DNA synthesis, protein synthesis, and cell division.[8]

The anti-inflammatory activity of zinc is also a key aspect of its biological function. For instance, in the context of viral infections, zinc has been shown to prevent cytokine storms by inhibiting the NF-κB signaling system.[11]

Zinc_Signaling_Pathway ZincCaprylate This compound Dissociation Dissociation ZincCaprylate->Dissociation ZincIon Zinc Ion (Zn²⁺) Dissociation->ZincIon CaprylicAcid Caprylic Acid Dissociation->CaprylicAcid Enzymes Enzymes & Proteins ZincIon->Enzymes Signaling Cell Signaling Pathways ZincIon->Signaling GeneExpression Gene Expression ZincIon->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory) Enzymes->CellularResponse Signaling->CellularResponse GeneExpression->CellularResponse

Caption: Conceptual signaling pathway of this compound's biological action.

Applications in Drug Development and Research

This compound and its constituent parts have several applications relevant to drug development:

  • Antifungal Agent: It is used as a topical fungicide, similar to zinc propionate.[3] Zinc compounds like this compound are often found in foot care products for their antiseptic and deodorizing properties.[12]

  • Catalyst: In materials science, it serves as a catalyst in the ring-opening polymerization of lactides to produce polylactides (PLAs), which are biodegradable polymers used in medical devices and drug delivery systems.[5][6]

  • Antiviral Potential: Zinc ions have been investigated for their role in combating viral infections, such as SARS-CoV-2, by potentially inhibiting viral entry and replication.[11]

  • Personal Care and Cosmetics: Due to its emollient and moisturizing properties, it is used in personal care products like lotions and creams.[4] Zinc-containing compounds are also valued for their antioxidant, anti-inflammatory, and antimicrobial properties in cosmetics.[12]

This compound is a well-defined chemical compound with a range of established and emerging applications. Its synthesis and characterization are straightforward, and its biological activity, primarily driven by the zinc ion, makes it a compound of interest for researchers in materials science, medicine, and drug development. A thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in various scientific and therapeutic areas.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Zinc Caprylate in Biological Systems

Disclaimer: Scientific literature specifically detailing the mechanism of action of this compound is limited. This guide synthesizes available information on its constituent components, zinc and caprylic acid, and related zinc-fatty acid compounds to propose a likely mechanism of action.

Introduction

This compound is a metal-organic compound with the chemical formula C₁₆H₃₀O₄Zn. It is the zinc salt of caprylic acid, a medium-chain fatty acid. While its primary application has been as a fungicide and in some industrial processes, there is growing interest in its biological activities, particularly its antimicrobial and antifungal properties. This guide provides a comprehensive overview of the proposed mechanism of action of this compound in biological systems, drawing upon the known functions of its constituent parts and related compounds.

Core Mechanism of Action: A Dual-Pronged Approach

The biological activity of this compound is believed to stem from the synergistic actions of both the zinc cation (Zn²⁺) and the caprylate anion. In an aqueous biological environment, this compound can dissociate, allowing each component to exert its effects.

G Zn_ion Zn_ion Caprylate Caprylate

The Role of the Zinc Ion (Zn²⁺)

Zinc is an essential trace element for most organisms, but at elevated concentrations, it can be toxic to microorganisms. The antimicrobial action of zinc ions is multifaceted and includes:

  • Disruption of Cell Membrane Integrity: Zinc ions can interact with the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components. This disruption can ultimately lead to cell death. A study on a similar compound, zinc caproate, demonstrated its ability to disrupt cell membrane integrity in E. coli and S. aureus[1].

  • Inhibition of Essential Enzymes: Zinc ions can bind to the active sites of various microbial enzymes, particularly those containing sulfhydryl groups, leading to their inactivation. This can disrupt critical metabolic pathways such as glycolysis and ATP synthesis[2].

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms attached to a surface, and they often exhibit increased resistance to antimicrobial agents. Zinc has been shown to inhibit biofilm formation in a variety of pathogenic bacteria[1][3].

  • Alteration of Gene Expression: Zinc ions can modulate the activity of zinc finger transcription factors, which are involved in regulating a wide range of cellular processes, including cell growth and differentiation[4].

The Role of Caprylic Acid

Caprylic acid, a medium-chain fatty acid, is known for its own antimicrobial and antifungal properties. Its mechanism of action is primarily attributed to:

  • Disruption of Fungal and Bacterial Cell Membranes: Due to its lipophilic nature, caprylic acid can easily insert itself into the lipid bilayer of cell membranes. This disrupts the membrane's structure and function, increasing its permeability and leading to the leakage of cellular contents[5].

  • Inhibition of Virulence Factors: Caprylic acid has been shown to target virulence factors in fungi like Candida albicans, including hyphal growth, adhesion, and biofilm formation[5].

  • Anti-inflammatory Effects: In addition to its direct antimicrobial effects, caprylic acid has demonstrated anti-inflammatory properties by modulating signaling pathways such as the ABCA1/p-JAK2/p-STAT3 pathway[6].

Quantitative Data

Specific quantitative data for this compound is sparse in the available literature. The following tables summarize the antimicrobial activity of related zinc compounds and caprylic acid against various microorganisms. This data can serve as a proxy to estimate the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Zinc Compounds

CompoundOrganismMICReference
Zinc SulfateE. coli2-6 mg/mL[2]
Zinc SulfateS. aureus1-3 mg/mL[2]
Zinc SulfateP. aeruginosa2 mg/mL[2]
Zinc ChlorideS. mutans0.025-0.2 mM[7]
Zinc Oxide (NPs)S. mutans0.390-500 µg/mL[7]

Table 2: Antifungal Activity of Zinc Compounds and Caprylic Acid

CompoundOrganismActivityReference
Zinc SulfateCandida albicansShowed antimycotic activity[8]
Zinc-doped HApCandida albicansDecrease in surviving cells under light[9]
Caprylic AcidCandida albicansDisrupts cell membrane[5]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Perform serial two-fold dilutions of the this compound solution in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.

  • Method: Crystal violet staining method.

  • Procedure:

    • Grow the test microorganism in a suitable broth medium in the wells of a 96-well microtiter plate in the presence of various concentrations of this compound.

    • Include a control group with no this compound.

    • Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

    • Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash the wells again to remove excess stain and then solubilize the bound stain with 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Cell Membrane Integrity Assay

This protocol evaluates the effect of this compound on the integrity of the microbial cell membrane.

  • Method: Propidium iodide (PI) uptake assay using flow cytometry or fluorescence microscopy.

  • Procedure:

    • Treat a suspension of the test microorganism with different concentrations of this compound for a specific duration.

    • Include an untreated control group.

    • Add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

    • Incubate for a short period in the dark.

    • Analyze the cells using a flow cytometer or a fluorescence microscope.

    • An increase in the percentage of PI-positive cells in the this compound-treated groups compared to the control indicates damage to the cell membrane.

Signaling Pathways and Molecular Interactions

While specific signaling pathways targeted by this compound are not well-elucidated, based on the known actions of zinc and caprylic acid, several potential pathways can be proposed.

G cluster_membrane Membrane-Level Interactions cluster_intracellular Intracellular Targets ZC This compound Microbe Microbial Cell ZC->Microbe Interacts with Membrane Cell Membrane Microbe->Membrane Enzymes Metabolic Enzymes (e.g., Glycolysis) Microbe->Enzymes Transcription Transcription Factors (Zinc Finger Proteins) Microbe->Transcription Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Inhibition Inhibition ATP Reduced ATP Production Gene Altered Gene Expression

Conclusion

The mechanism of action of this compound in biological systems is likely a potent, dual-action process leveraging the antimicrobial properties of both zinc ions and caprylic acid. The primary targets appear to be the microbial cell membrane, essential metabolic enzymes, and the machinery involved in biofilm formation and gene expression. While more research is needed to fully elucidate the specific molecular interactions and to quantify the efficacy of this compound against a broader range of microorganisms, the existing evidence strongly suggests its potential as an effective antimicrobial and antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

In-Depth Technical Guide to the Thermal Decomposition Analysis of Zinc Caprylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc caprylate. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the analytical techniques, experimental protocols, and expected outcomes associated with the thermal analysis of this compound.

Introduction to this compound and its Thermal Stability

This compound, the zinc salt of caprylic acid, is a compound with applications in various fields, including pharmaceuticals and polymer science. Its thermal stability and decomposition characteristics are critical parameters for its application and processing. Understanding how this compound behaves upon heating is essential for determining its shelf-life, processing temperatures, and potential degradation pathways. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing these properties. When coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a complete picture of the decomposition process, including the identification of volatile products, can be obtained.

Quantitative Thermal Analysis Data

CompoundAnalysis TechniqueTemperature Range (°C)Key Events and ObservationsMass Loss (%)Final Residue
Zinc Acetate TGART - 500Complete decomposition to ZnO above approximately 300°C.[1]~57ZnO
Zinc Stearate TGA/DSCRT - 600Thermally stable up to ~350°C; significant exothermic weight loss beyond 400°C. Melts at approximately 128°C.[2]Not specifiedZnO
Zinc Octoate --Melting Point: 130°C; Boiling Point: 315°C.[3]--
Zinc Carbonate Hydroxide TGA/DSCRT - 400Decomposition starts around 150°C, becoming significant above 200°C.[4]Not specifiedZnO

Note: This table is a compilation of data from related zinc compounds to provide an expected range of thermal behavior for this compound. The actual values for this compound may vary.

Experimental Protocols

A thorough thermal decomposition analysis of this compound involves a multi-technique approach. Below are detailed experimental protocols for the key analytical methods.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated mass changes and thermal events of this compound.

Instrumentation: A simultaneous TGA-DSC instrument.

Experimental Parameters:

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into an aluminum or alumina crucible.

  • Temperature Program:

    • Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C.

    • A linear heating rate of 10°C/min is commonly used.

  • Atmosphere:

    • An inert atmosphere, such as nitrogen or argon, is used to study the pyrolysis of the material. A typical flow rate is 50 mL/min.

    • An oxidative atmosphere, such as dry air, can be used to investigate the thermo-oxidative decomposition. A typical flow rate is 50 mL/min.

  • Data Collection: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature.

Evolved Gas Analysis (EGA) via TGA-MS or TGA-FTIR

Objective: To identify the volatile products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) via a heated transfer line.

Experimental Parameters:

  • TGA Method: The same TGA method as described in section 3.1 is employed, typically under an inert atmosphere (e.g., helium for TGA-MS) to avoid side reactions.

  • Transfer Line Temperature: The transfer line connecting the TGA furnace to the MS or FTIR is heated (e.g., to 200-250°C) to prevent condensation of the evolved gases.

  • MS Parameters (for TGA-MS):

    • The mass spectrometer is set to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-200).

    • The ion source is typically operated in electron ionization (EI) mode.

  • FTIR Parameters (for TGA-FTIR):

    • The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream.

    • The spectral range should cover the characteristic vibrational frequencies of expected functional groups (e.g., 4000-650 cm⁻¹).

  • Data Analysis: The TGA mass loss curve is correlated with the MS ion currents or the FTIR absorption intensities at specific wavenumbers to identify the evolved species at different decomposition stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the complex mixture of organic compounds produced during the pyrolysis of this compound.

Instrumentation: A pyrolysis unit directly connected to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.[5][6]

Experimental Parameters:

  • Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium).[7]

    • The pyrolysis products are swept directly into the GC injection port.

  • GC-MS Parameters:

    • GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a non-polar or medium-polarity column).

    • GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points. For example, hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.

    • MS Detector: The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds, which are then identified by comparison with a spectral library (e.g., NIST).

Visualizing the Analytical Workflow and Decomposition Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for the thermal analysis of this compound and a proposed logical pathway for its thermal decomposition.

Experimental_Workflow Experimental Workflow for Thermal Decomposition Analysis cluster_sample Sample Preparation cluster_analysis Primary Thermal Analysis cluster_ega Evolved Gas Analysis cluster_data Data Interpretation Sample This compound Sample TGA_DSC TGA-DSC Analysis (N2 and Air Atmosphere) Sample->TGA_DSC TGA_MS TGA-MS Analysis Sample->TGA_MS TGA_FTIR TGA-FTIR Analysis Sample->TGA_FTIR Py_GCMS Py-GC-MS Analysis Sample->Py_GCMS Data_Analysis Correlated Data Analysis TGA_DSC->Data_Analysis TGA_MS->Data_Analysis TGA_FTIR->Data_Analysis Py_GCMS->Data_Analysis Decomposition_Pathway Decomposition Pathway Elucidation Data_Analysis->Decomposition_Pathway

Figure 1. A flowchart of the experimental workflow for the comprehensive thermal decomposition analysis of this compound.

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_reactant Reactant cluster_intermediates Decomposition Stages cluster_products Final Products cluster_gaseous Evolved Gaseous Products Zinc_Caprylate This compound Zn(C8H15O2)2 Stage1 Initial Decomposition (Loss of carboxylate groups) Zinc_Caprylate->Stage1 Heat (Inert Atmosphere) Stage2 Secondary Decomposition (Fragmentation of organic chains) Stage1->Stage2 Caprylic_Acid Caprylic Acid (C8H16O2) Stage1->Caprylic_Acid ZnO Solid Residue: Zinc Oxide (ZnO) Stage2->ZnO CO2 Carbon Dioxide (CO2) Stage2->CO2 Ketones Ketones (e.g., Heptan-2-one) Stage2->Ketones Hydrocarbons Hydrocarbons (Alkanes, Alkenes) Stage2->Hydrocarbons

Figure 2. A logical diagram illustrating the proposed thermal decomposition pathway for this compound.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a multi-step process, analogous to other metal carboxylates.

  • Initial Decomposition: Upon heating, the initial step likely involves the cleavage of the zinc-oxygen bonds of the carboxylate groups. This may lead to the release of caprylic acid or the formation of intermediate zinc-containing species.

  • Secondary Decomposition: As the temperature increases, the detached caprylate ligands and any organic intermediates will undergo further fragmentation. This secondary decomposition is expected to produce a mixture of smaller volatile organic compounds. Based on studies of similar metal carboxylates, these products could include carbon dioxide, ketones (such as heptan-2-one from the decarboxylation and rearrangement of the caprylate chain), and various hydrocarbons (alkanes and alkenes) from the fragmentation of the alkyl chain.

  • Final Residue: The solid residue remaining after the complete decomposition of the organic components is expected to be zinc oxide (ZnO). The percentage of the final residue can be compared with the theoretical percentage of ZnO in the original this compound molecule to assess the completeness of the decomposition.

Conclusion

The thermal decomposition analysis of this compound is a critical aspect of its characterization for various applications. A combination of TGA-DSC and evolved gas analysis techniques provides a comprehensive understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. While specific data for this compound remains to be extensively published, the analysis of related zinc carboxylates offers a solid foundation for predicting its behavior. The experimental protocols and decomposition pathway outlined in this guide provide a robust framework for researchers and scientists to conduct their own detailed investigations into the thermal properties of this compound.

References

An In-depth Technical Guide to the Solubility of Zinc Caprylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc caprylate in organic solvents. This compound, the zinc salt of caprylic acid, is a compound with diverse applications, including as a fungicide, a catalyst in polymerization reactions, and a potential component in pharmaceutical formulations. Understanding its solubility is critical for its effective use in these and other applications. This document details the qualitative and, where available, quantitative solubility of this compound, provides comprehensive experimental protocols for solubility determination, and visualizes relevant chemical and biological pathways.

General Solubility Characteristics

This compound is a white to off-white, lustrous, and hygroscopic crystalline solid. It is generally characterized as being soluble in organic solvents while having limited solubility in water. Its solubility is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other coordinating species. The hydrophobic nature of the C8 alkyl chains of the caprylate ligands contributes significantly to its affinity for organic media.

Qualitative Solubility in Various Organic Solvents

While specific quantitative data is sparse in publicly available literature, the qualitative solubility of this compound in several common organic solvents has been reported:

  • Alcohols (e.g., Ethanol, Methanol): this compound is described as being fairly soluble in boiling alcohol. The solubility in alcoholic solvents like ethanol and methanol is considered moderate and tends to increase with temperature.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): It exhibits excellent solubility in dichloromethane and chloroform, making these solvents suitable for synthetic and analytical purposes.

  • Aprotic Solvents (e.g., Dimethylformamide, Acetone): this compound is readily soluble in dimethylformamide. Its solubility in acetone is noted to be dependent on the water content; while sparingly soluble in pure acetone, the presence of small amounts of water can significantly enhance its solubility.

  • Hydrocarbons (e.g., Toluene): It is soluble in toluene, particularly at elevated temperatures, which is a property leveraged in its use as a catalyst.

Quantitative Solubility Data

Solvent ClassSpecific SolventReported SolubilityTemperature DependenceCitations
Alcohols EthanolFairly Soluble, ModerateIncreases with temperature
MethanolModerateIncreases with temperature
Halogenated DichloromethaneExcellentNot specified
ChloroformExcellentNot specified
Aprotic DimethylformamideReadily SolubleNot specified
AcetoneSparingly soluble (pure), enhanced by waterNot specified
Hydrocarbons TolueneSolubleIncreases with temperature
Water Slightly soluble in boiling water, insoluble in coldIncreases with temperature

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach for determining the solubility of a solid in a liquid and is based on the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is achieved.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the solution using a filter medium that is compatible with the solvent and will not retain the dissolved solute. Syringe filters are often suitable for small volumes.

  • Gravimetric Analysis:

    • Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Instrumental Analysis for Concentration Determination

For more rapid or sensitive measurements, instrumental methods can be employed to determine the concentration of zinc in the saturated solution.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1 and 2 as described in the gravimetric method.

  • Sample Preparation:

    • Take a precise volume of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using an appropriate instrumental technique, such as:

      • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the zinc concentration.

      • UV-Vis Spectrophotometry , if this compound or a derivative exhibits a chromophore.

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of Relevant Pathways

The following diagrams illustrate a key biological signaling pathway involving zinc and a chemical process where this compound is utilized.

Zinc-Sensing Receptor (GPR39) Signaling Pathway

Zinc ions, which can be released from this compound in biological systems, can act as signaling molecules. One important pathway involves the G protein-coupled receptor 39 (GPR39). Activation of GPR39 by extracellular zinc triggers a cascade of intracellular events that play a role in cell proliferation and survival.

GPR39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Zinc Ion Zn²⁺ GPR39 GPR39 Zinc Ion->GPR39 Binds G_alpha_q Gαq GPR39->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK/ERK Pathway PKC->MAPK_cascade Activates Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation Promotes

Caption: GPR39 signaling cascade initiated by zinc.

This compound as a Catalyst in Ring-Opening Polymerization of Lactide

This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. The process can be initiated by an alcohol.

ROP_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Lactide Lactide Monomer Initiation Initiation: Alcohol reacts with This compound Lactide->Initiation Alcohol Alcohol Initiator (R-OH) Alcohol->Initiation ZnCap This compound (Catalyst) ZnCap->Initiation Propagation Propagation: Successive insertion of lactide monomers Initiation->Propagation Active Species Formation Propagation->Propagation Termination Termination: Chain growth stops Propagation->Termination PLA Polylactic Acid (PLA) Termination->PLA

Caption: Workflow for PLA synthesis via ROP.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative data indicates good solubility in a range of non-aqueous media, a notable gap exists in the availability of precise quantitative solubility data. The provided experimental protocols offer robust methods for researchers to determine these values for their specific applications. Furthermore, the visualized signaling and reaction pathways highlight the functional importance of this compound in both biological and materials science contexts, underscoring the need for a thorough understanding of its fundamental properties.

An In-depth Technical Guide to the Dissociation of Zinc Caprylate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation of zinc caprylate in solution. It covers the fundamental chemical properties, the equilibrium dynamics of dissociation, factors influencing this equilibrium, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in pharmaceutical and other scientific applications.

Introduction to this compound

This compound, also known as zinc octanoate, is the zinc salt of caprylic acid, an eight-carbon saturated fatty acid. Its chemical formula is Zn(C₈H₁₅O₂)₂. It typically presents as a white to off-white powder. While it has limited solubility in water, it is soluble in non-aqueous, organic solvents. This property, along with its antimicrobial and anti-inflammatory effects, has led to its investigation and use in various fields, including pharmaceuticals, cosmetics, and as a catalyst in polymerization. Understanding its dissociation in solution is critical for controlling its bioavailability, reactivity, and formulation stability. Upon dissolution, this compound dissociates into zinc ions (Zn²⁺) and caprylate ions (CH₃(CH₂)₆COO⁻).

Quantitative Data on Dissociation and Related Equilibria

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound/IonFormulaMolar Mass ( g/mol )pKa (at 25°C)Notes
This compoundZn(C₈H₁₅O₂)₂351.80-Sparingly soluble in water.
Caprylic AcidC₈H₁₆O₂144.214.89The acidity of the ligand determines the pH-dependence of the complex's stability.
Zinc IonZn²⁺65.38-The hydrated zinc ion acts as a Lewis acid.

Table 2: Hydrolysis Constants for the Zinc Ion (Zn²⁺) at 25°C

Equilibrium Reactionlog K
Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺-8.96 ± 0.05
Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺-17.82 ± 0.08
Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺-28.05 ± 0.05
Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺-40.41 ± 0.12

Data compiled from various sources. These values are crucial for modeling the overall dissociation equilibrium of this compound, especially in pH-sensitive applications.

Dissociation Equilibrium in Aqueous Solution

The dissociation of this compound in an aqueous medium is not a simple dissolution. It is a complex equilibrium influenced by the pH of the solution due to the hydrolysis of both the zinc cation and the caprylate anion (the conjugate base of a weak acid).

The primary dissociation reaction is:

Zn(C₈H₁₅O₂)₂(s) ⇌ Zn²⁺(aq) + 2C₈H₁₅O₂⁻(aq)

However, the resulting ions further react with water:

  • Hydrolysis of Zinc Ion: As shown in Table 2, the hydrated zinc ion, [Zn(H₂O)₆]²⁺, is acidic and will donate protons to establish equilibria with various zinc-hydroxy species.

  • Hydrolysis of Caprylate Ion: The caprylate ion is the conjugate base of caprylic acid and will accept a proton from water: C₈H₁₅O₂⁻(aq) + H₂O(l) ⇌ C₈H₁₆O₂(aq) + OH⁻(aq)

The overall equilibrium is therefore a function of pH. At lower pH, the equilibrium will shift towards the protonation of the caprylate ion, forming caprylic acid, which may favor the dissolution of this compound. Conversely, at higher pH, the formation of zinc hydroxide species can become significant, potentially leading to the precipitation of zinc hydroxide.

Dissociation_Equilibrium cluster_solid Solid Phase cluster_solution Aqueous Phase Zn(C8H15O2)2_solid This compound (s) Zn2+ Zn²⁺ (aq) Zn(C8H15O2)2_solid->Zn2+ Dissolution Caprylate 2 C₈H₁₅O₂⁻ (aq) Zn(C8H15O2)2_solid->Caprylate Dissolution ZnOH+ Zn(OH)⁺ (aq) Zn2+->ZnOH+ + H₂O CaprylicAcid C₈H₁₆O₂ (aq) Caprylate->CaprylicAcid + H₂O OH- OH⁻ H+ H⁺

Figure 1: Dissociation equilibrium of this compound in an aqueous solution.

Factors Influencing Dissociation

Several factors can influence the extent of this compound dissociation in solution:

  • pH: As discussed, pH is a critical factor. Acidic conditions will favor the protonation of the caprylate anion, shifting the overall equilibrium. Basic conditions will promote the formation of zinc-hydroxy complexes.

  • Temperature: The solubility of most salts, including this compound, is temperature-dependent. The effect of temperature on the dissociation constant would need to be determined experimentally.

  • Solvent: this compound is more soluble in organic solvents than in water. The nature of the solvent will significantly impact the solvation of the ions and thus the dissociation equilibrium.

  • Presence of Competing Ligands: Ligands that can form stable complexes with Zn²⁺ (e.g., EDTA, citrate, amino acids) will compete with the caprylate ions, thereby influencing the overall equilibrium.

  • Ionic Strength: The presence of other ions in the solution can affect the activity of the zinc and caprylate ions, which in turn can alter the dissociation equilibrium.

Factors_Influencing_Dissociation Equilibrium Zn(C₈H₁₅O₂)₂ ⇌ Zn²⁺ + 2C₈H₁₅O₂⁻ pH pH pH->Equilibrium affects protonation of C₈H₁₅O₂⁻ and hydrolysis of Zn²⁺ Temperature Temperature Temperature->Equilibrium affects solubility and Ksp Solvent Solvent Solvent->Equilibrium affects solvation of ions CompetingLigands Competing Ligands CompetingLigands->Equilibrium form complexes with Zn²⁺ IonicStrength Ionic Strength IonicStrength->Equilibrium affects ion activity

Figure 2: Factors influencing the dissociation equilibrium of this compound.

Experimental Protocols for Characterizing Dissociation

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1][2][3] This method involves monitoring the change in potential of an ion-selective electrode (ISE) for the metal ion of interest (in this case, a Zn²⁺ ISE) as a function of added titrant.

Objective: To determine the stepwise formation constants (and thus the overall stability constant) of the zinc-caprylate complex.

Materials and Equipment:

  • Potentiometer with a Zn²⁺ ion-selective electrode and a suitable reference electrode (e.g., Ag/AgCl).

  • Standardized solution of zinc nitrate or zinc perchlorate.

  • Standardized solution of sodium caprylate.

  • Standardized solution of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH).

  • Inert electrolyte to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄).

  • Thermostated titration vessel.

  • Magnetic stirrer.

  • Calibrated glassware.

Procedure:

  • Electrode Calibration: Calibrate the Zn²⁺ ISE using standard solutions of known Zn²⁺ concentration at a constant ionic strength and temperature.

  • Titration of Ligand: Titrate a known concentration of caprylic acid with a standardized strong base to determine its pKa under the experimental conditions.

  • Titration of Metal-Ligand System:

    • Prepare a solution containing a known concentration of Zn²⁺ ions and caprylic acid in the thermostated vessel.

    • Maintain a constant ionic strength with the inert electrolyte.

    • Titrate this solution with a standardized strong base (e.g., NaOH).

    • Record the potential (in mV) and the volume of titrant added at regular intervals.

  • Data Analysis:

    • From the titration data, calculate the concentration of free Zn²⁺ at each point of the titration.

    • Use the pKa of caprylic acid and the pH at each point to calculate the concentration of free caprylate ions.

    • Calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each titration point.

    • Plot n̄ versus pL (-log[L⁻]) to obtain the formation curve.

    • Use appropriate software (e.g., HYPERQUAD) to refine the stability constants from the titration data.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate Zn²⁺ ISE Prepare Prepare solutions of Zn²⁺, caprylic acid, base, and electrolyte Calibrate->Prepare TitrateLigand Titrate caprylic acid with base to determine pKa Prepare->TitrateLigand TitrateSystem Titrate Zn²⁺ + caprylic acid with base TitrateLigand->TitrateSystem Record Record potential (mV) vs. volume of titrant TitrateSystem->Record CalculateFree Calculate [Zn²⁺]free and [C₈H₁₅O₂⁻]free Record->CalculateFree Calculate_n_pL Calculate n̄ and pL CalculateFree->Calculate_n_pL Plot Plot n̄ vs. pL (Formation Curve) Calculate_n_pL->Plot Refine Refine stability constants using software Plot->Refine

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Chemical Reactions of Zinc Caprylate

This compound, the zinc salt of caprylic acid (octanoic acid), is a versatile compound with applications ranging from industrial catalysis to pharmaceuticals.[1][2] Its chemical behavior is primarily dictated by the zinc(II) ion and the carboxylate ligands. This guide provides a detailed overview of the fundamental chemical reactions involving this compound, complete with experimental protocols and quantitative data to support researchers in their work.

Synthesis of this compound

The synthesis of this compound is typically achieved through straightforward acid-base or precipitation reactions. The most common methods involve the reaction of a zinc source with caprylic acid.[1][3]

1.1. Direct Reaction of Zinc Oxide with Caprylic Acid

This method is simple, direct, and capable of producing high-purity this compound.[3] The reaction involves heating zinc oxide with caprylic acid, which produces this compound and water as the only byproduct.[3]

  • Reaction Equation: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[3]

1.2. Reaction with Basic Zinc Carbonate

An environmentally friendly, solvent-free approach involves the melt reaction of basic zinc carbonate with caprylic acid.[3] This method is suitable for industrial scale-up due to its efficiency and reduced waste generation.[3]

1.3. Precipitation from Zinc Salts

An older method involves the precipitation of this compound from the reaction of a soluble zinc salt, like zinc sulfate, with an ammonium or alkali metal caprylate.[4]

  • Reaction Equation (Example): ZnSO₄ + 2 NH₄(C₈H₁₅O₂) → Zn(C₈H₁₅O₂)₂ + (NH₄)₂SO₄

The following diagram illustrates a typical workflow for the synthesis of this compound from zinc oxide.

G Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_products Separation & Purification ZnO Zinc Oxide (ZnO) Reaction Reaction Vessel ZnO->Reaction CaprylicAcid Caprylic Acid (C₈H₁₆O₂) CaprylicAcid->Reaction Filtration Filtration / Water Removal Reaction->Filtration Heat (80-160°C) Inert Atmosphere Solvent (optional) Drying Drying Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: A typical experimental workflow for synthesizing this compound.

Experimental Protocol: Synthesis from Zinc Oxide

This protocol describes the synthesis of this compound via the direct reaction of zinc oxide and caprylic acid.[3]

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add equimolar amounts of zinc oxide and caprylic acid. For example, add 1 mole of zinc oxide for every 2 moles of caprylic acid.

  • Solvent Addition (Optional): An anhydrous solvent such as toluene can be added to facilitate the reaction, although a solvent-free melt reaction is also common.[1][3]

  • Reaction Conditions: The flask is heated to a temperature between 80°C and 160°C.[3] The reaction mixture is stirred continuously for 6-12 hours under an inert nitrogen atmosphere to prevent oxidation.[3]

  • Water Removal: If a solvent like toluene is used, water produced during the reaction can be removed via azeotropic distillation using a Dean-Stark apparatus.

  • Product Isolation: After the reaction is complete, the mixture is cooled. If performed in a solvent, the product may precipitate upon cooling and can be collected by filtration. If it is a melt reaction, the solidified product is collected.

  • Purification and Drying: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted caprylic acid and then dried in a vacuum oven at 60°C.[5]

  • Characterization: Purity is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the asymmetric carboxylate stretching frequencies (1540-1520 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify the zinc content.[3] Thermal analysis (TGA/DSC) can assess thermal stability.[3]

Core Chemical Reactions

This compound undergoes several fundamental chemical reactions, including decomposition, oxidation-reduction, and substitution.[1][3]

  • Hydrolysis/Decomposition: In the presence of moisture, this compound can decompose, releasing caprylic acid.[2][4][6] This is a crucial consideration for its storage and handling.

  • Oxidation: The compound can be oxidized by agents like oxygen or hydrogen peroxide to form zinc oxide and caprylic acid.[1][3]

  • Reduction: Using reducing agents such as hydrogen gas or sodium borohydride, this compound can be reduced to form elemental zinc and caprylic acid.[1][3]

  • Substitution (Ligand Exchange): The caprylate ligands can be replaced by other ligands, a reaction that is key to its use in forming complexes with various drugs or other molecules.[1][3]

G cluster_reactions Reaction Pathways ZC This compound Zn(C₈H₁₅O₂)₂ Oxidation Oxidation Products: ZnO + C₈H₁₆O₂ ZC->Oxidation + Oxidizing Agent (e.g., O₂, H₂O₂) Reduction Reduction Products: Zn + C₈H₁₆O₂ ZC->Reduction + Reducing Agent (e.g., H₂, NaBH₄) Hydrolysis Hydrolysis Products: Zn(OH)₂ + C₈H₁₆O₂ ZC->Hydrolysis + H₂O (moisture) Substitution Substitution Product: Zn(Ligand)₂ ZC->Substitution + New Ligand

Caption: The primary chemical reaction pathways for this compound.

Catalytic Activity: Ring-Opening Polymerization (ROP)

A significant application of this compound is as a catalyst in the ring-opening polymerization (ROP) of cyclic esters like L-lactide to produce biodegradable polymers such as poly(L-lactide) (PLA).[7][8] It has shown higher catalytic activity compared to other zinc carboxylates like zinc acetate and zinc lactate.[5][7]

The polymerization is typically initiated by an alcohol and proceeds in bulk at elevated temperatures.[8] Research indicates that with increasing lactide-to-catalyst ratios, the formation of cyclic PLA becomes more prevalent.[5]

G Ring-Opening Polymerization Workflow Monomer L-Lactide Monomer Reaction Polymerization (Bulk, 130-160°C) Monomer->Reaction Catalyst This compound (Catalyst) Catalyst->Reaction Initiator Alcohol (Initiator) Initiator->Reaction Product Poly(L-lactide) (PLA) (Linear and/or Cyclic) Reaction->Product 2-48 hours

Caption: Workflow for this compound-catalyzed ring-opening polymerization.

Experimental Protocol: ROP of L-Lactide

This protocol is based on studies of alcohol-initiated ROP of L-Lactide catalyzed by this compound.[8]

  • Preparation: A flame-dried 50 mL Erlenmeyer flask is charged with the alcohol initiator (e.g., 11-undecenol, 0.8 mmol) and this compound (0.08 mmol).

  • Addition of Monomer: L-lactide (40 mmol), previously recrystallized from toluene and dried, is added to the flask along with a magnetic stirrer under an inert argon atmosphere.[5]

  • Polymerization: The sealed reaction vessel is immersed in an oil bath thermostated at 130°C.

  • Reaction Time: The polymerization is allowed to proceed for a set time, for instance, 12 or 24 hours.[8]

  • Product Isolation: After the designated time, the reaction is stopped by cooling. The resulting crystalline PLA is typically solid and can be broken into pieces with a spatula and removed from the flask for characterization.

Quantitative Data: Catalysis of L-Lactide Polymerization

The following table summarizes results from bulk polymerizations of L-Lactide initiated by 1-hydroxymethylnaphthalene (HMN) and catalyzed by this compound at 160°C.

EntryLA/Cat RatioTime (h)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ
1250249528,0002.4
2250489423,0002.2
3500249167,0002.4
4500489251,0002.2

Table adapted from data presented in Kricheldorf et al.[5][8] LA/Cat = Lactide/Catalyst ratio. Mₙ = Number-average molecular weight. Mₙ/Mₙ = Polydispersity index.

Role in Drug Development

In drug development, this compound's ability to undergo substitution reactions is highly relevant. It can form stable complexes with various drug molecules, which can enhance their bioavailability and therapeutic efficacy.[3] The zinc ion itself plays a crucial role as a cofactor for numerous enzymes and can modulate cellular signaling pathways.[3] This dual functionality makes zinc-containing compounds like this compound interesting for drug delivery systems, where the complex can protect the drug and the released zinc can offer therapeutic benefits, such as in wound healing.[3][9]

G This compound in Drug Delivery ZC This compound Complexation Complexation Reaction (Ligand Substitution) ZC->Complexation Drug Active Drug Molecule Drug->Complexation Target Therapeutic Target Drug->Target DrugComplex Zinc-Drug Complex Complexation->DrugComplex Enhanced Stability & Bioavailability Release Drug Release (e.g., via hydrolysis) DrugComplex->Release Release->Drug

Caption: Logical flow of this compound's role in drug complexation.

Conclusion

This compound is a compound with a rich and accessible chemistry. Its synthesis is straightforward, and it participates in a range of fundamental reactions including hydrolysis, oxidation-reduction, and substitution. Its most notable application for polymer and materials scientists is its high efficiency as a catalyst in the ring-opening polymerization of lactides. For drug development professionals, its ability to form complexes and the biological activity of the zinc ion present opportunities for creating novel therapeutic delivery systems. A thorough understanding of these core reactions is essential for leveraging the full potential of this versatile chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Zinc-Based Nanoparticles Using Zinc Caprylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metallic nanoparticles is a cornerstone of nanotechnology, with wide-ranging applications in drug delivery, bio-imaging, and therapeutics. Zinc oxide (ZnO) and other zinc-based nanoparticles are of particular interest due to their biocompatibility, low toxicity, and unique semiconductor properties. The characteristics of these nanoparticles—such as size, shape, and surface chemistry—are highly dependent on the synthesis method and the precursors used.

Zinc caprylate (also known as zinc octanoate) is a zinc salt of caprylic acid, a medium-chain fatty acid. While less common in literature than precursors like zinc acetate or nitrate, its structure offers a dual functionality. It can serve both as a source of zinc ions and as a capping agent, where the caprylate (octanoate) anion adsorbs to the nanoparticle surface. Capping agents are critical for controlling particle growth, preventing aggregation, and ensuring colloidal stability.[1][2] This document provides detailed protocols for the synthesis of zinc-based nanoparticles using this compound, leveraging methods adapted from analogous zinc carboxylate precursors.[3][4]

Application Note 1: The Role of this compound in Nanoparticle Formation

This compound can function in two primary roles during nanoparticle synthesis:

  • Zinc Precursor: It provides the Zn²⁺ ions necessary for the formation of the nanoparticle core (e.g., ZnO). Methods like thermal decomposition or hydrolysis break the zinc-carboxylate bond to yield the metallic oxide.[5][6]

  • Capping Agent: The caprylate anion, with its eight-carbon aliphatic chain, acts as a stabilizing ligand. It binds to the nanoparticle surface, providing a sterically hindering organic layer that prevents uncontrolled growth and agglomeration.[4][7] This surface modification is also crucial for improving the nanoparticles' dispersibility in various solvents and can be functionalized for targeted drug delivery applications.

The dual role of this compound makes it a valuable compound for single-precursor synthesis routes, simplifying the experimental setup.

Experimental Protocols

Protocol 1: Facile Synthesis of ZnO Nanoparticles via Spontaneous Hydrolysis

This protocol is adapted from a method developed for zinc carboxylates, which relies on spontaneous hydrolysis in a polar aprotic solvent at room temperature.[3][4] It is a simple, reproducible, and direct method for producing small ZnO nanoparticles.

Materials:

  • This compound (Zn(C₈H₁₅O₂)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Deionized water

  • Argon or Nitrogen gas (optional, for inert atmosphere)

Equipment:

  • Glass vials or round-bottom flask

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Sonicator bath

  • Standard laboratory glassware (beakers, graduated cylinders)

Methodology:

  • Preparation of Precursor Solution: In a clean glass vial, dissolve this compound in anhydrous DMSO to a final concentration of 2 x 10⁻⁴ M.

  • Reaction Initiation: Cap the vial and stir the solution vigorously using a magnetic stirrer at room temperature. The synthesis relies on the trace amount of water present in the solvent to initiate hydrolysis. For more controlled results, a specific, small volume of deionized water can be added, but it is crucial to keep the water content consistent between experiments.[3]

  • Nanoparticle Formation: Allow the reaction to proceed for 24 hours under continuous stirring. The formation of ZnO nanoparticles is indicated by a change in the solution's optical properties, which can be monitored using UV-Vis spectroscopy.

  • Purification:

    • Transfer the colloidal dispersion to centrifuge tubes.

    • Add an excess of ethanol (as an anti-solvent) to precipitate the nanoparticles.

    • Centrifuge the mixture at 8,000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol using a sonicator bath.

    • Repeat the centrifugation and washing steps two more times to remove unreacted precursors and residual solvent.

  • Drying and Storage: After the final wash, dry the purified ZnO nanoparticles in a vacuum oven at 60°C overnight. Store the resulting powder in a desiccator.

Protocol 2: Solvothermal Synthesis of ZnO Nanoparticles

The solvothermal method uses elevated temperature and pressure to produce nanoparticles with high crystallinity. This protocol is adapted from procedures using zinc acetate.[8]

Materials:

  • This compound (Zn(C₈H₁₅O₂)₂)

  • Diethylene glycol (DEG) or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and hot plate

  • Centrifuge and centrifuge tubes

  • Oven or furnace

Methodology:

  • Preparation of Precursor Solution: Dissolve a specific amount of this compound (e.g., 0.1 M) in the chosen solvent (e.g., 50 mL of ethanol) in a glass beaker under vigorous stirring.

  • pH Adjustment: Prepare a separate solution of NaOH (e.g., 2 M in ethanol). Add this solution dropwise to the this compound solution while stirring until the pH reaches a desired level (e.g., pH 10-12). A white precipitate may form.

  • Autoclave Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for a period of 2 to 12 hours. The precise temperature and time will influence the size and morphology of the final nanoparticles.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation at 8,000 rpm for 15 minutes.

  • Purification: Wash the collected nanoparticles sequentially with deionized water and ethanol. Repeat the washing cycle three times to ensure the removal of any ionic impurities.

  • Drying: Dry the final product in an oven at 80°C overnight to obtain the ZnO nanoparticle powder.

Data Presentation: Comparative Properties of ZnO Nanoparticles

The choice of precursor and synthesis method significantly impacts the final properties of the nanoparticles. The following table summarizes typical data from the literature for ZnO nanoparticles synthesized using various zinc salts.

Zinc PrecursorSynthesis MethodCapping AgentAverage Particle Size (nm)Optical Band Gap (eV)Reference Snippet
Zinc AcetateHydrolysis in DMSOAcetate (self-capped)3.0-[4]
Zinc CyclohexanebutyrateHydrolysis in DMSOCyclohexanebutyrate (self-capped)2.12-[4]
Zinc NitrateThermal TreatmentPolyvinylpyrrolidone (PVP)60.1 - 83.13.24 - 3.25[9]
Zinc AcetatePolyol (Reflux)Diethylene Glycol~15-[8]
Zinc SulphateGreen SynthesisAloe Vera Extract15 - 20-[10]

Visualization of Protocols and Mechanisms

Experimental Workflow Diagrams

G Workflow for Spontaneous Hydrolysis Synthesis A Dissolve this compound in Anhydrous DMSO B Stir at Room Temperature (24 hours) A->B C Precipitate Nanoparticles with Ethanol B->C D Centrifuge and Collect Nanoparticle Pellet C->D E Wash with Ethanol (Repeat 3x) D->E F Dry Under Vacuum at 60°C E->F G Characterize ZnO Nanoparticles (XRD, TEM, UV-Vis) F->G

Caption: Workflow for Spontaneous Hydrolysis Synthesis.

G Workflow for Solvothermal Synthesis A Dissolve this compound in Solvent (e.g., Ethanol) B Adjust pH with NaOH to induce precipitation A->B C Transfer to Teflon-lined Autoclave B->C D Heat in Oven (120-180°C, 2-12h) C->D E Cool to Room Temperature and Collect Precipitate D->E F Wash with Water & Ethanol (Repeat 3x) E->F G Dry in Oven at 80°C F->G H Characterize ZnO Nanoparticles (XRD, TEM, SEM) G->H

Caption: Workflow for Solvothermal Synthesis.

Logical Relationship Diagram

G Mechanism of Caprylate as a Capping Agent cluster_0 Nanoparticle Core cluster_1 Capping Agent: this compound NP ZnO Core Stabilization Surface Stabilization & Controlled Growth NP->Stabilization Surface Adsorption Caprylate Caprylate Anion (C₇H₁₅COO⁻) ZincIon Zn²⁺ Ion Caprylate->ZincIon from precursor Caprylate->Stabilization Provides Steric Hindrance

Caption: Mechanism of Caprylate as a Capping Agent.

References

Application Notes and Protocols: Antifungal Applications of Zinc Caprylate in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc caprylate, the zinc salt of caprylic acid, is a compound with recognized antifungal properties. It combines the fungistatic and fungicidal effects of both zinc and caprylic acid, a medium-chain fatty acid. Topical formulations containing this compound are of increasing interest for the treatment of superficial fungal infections, such as those caused by dermatophytes and Candida species. These formulations offer the potential for localized treatment, minimizing systemic side effects.

This document provides detailed application notes on the antifungal properties of this compound, protocols for its evaluation, and guidance for its incorporation into topical formulations. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented antifungal activity of its constituent components, caprylic acid and zinc salts.

Mechanism of Action

The primary antifungal mechanism of this compound is attributed to the disruptive action of caprylic acid on the fungal cell membrane.[1] The lipophilic nature of caprylic acid allows it to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.

Furthermore, the presence of zinc may contribute to the antifungal effect by disrupting the homeostasis of essential metal ions within the fungal cell. Fungi require a delicate balance of metal ions like zinc for various enzymatic and cellular processes. An excess of zinc, delivered by this compound, can be toxic to the fungal cell.

MechanismOfAction cluster_formulation Topical Formulation cluster_fungal_cell Fungal Cell ZincCaprylate This compound CellMembrane Cell Membrane ZincCaprylate->CellMembrane Release of Caprylic Acid & Zinc Cytoplasm Cytoplasm ZincCaprylate->Cytoplasm Disruption of Zinc Homeostasis CellMembrane->Cytoplasm Increased Permeability & Leakage of Intracellular Components CellDeath Fungal Cell Death Cytoplasm->CellDeath Leads to

Caption: Proposed mechanism of action of this compound against fungal cells.

Quantitative Antifungal Data

Specific minimum inhibitory concentration (MIC) and zone of inhibition data for this compound are not extensively reported in the scientific literature. However, the antifungal activity of its active moiety, caprylic acid, is well-documented. The following tables summarize the known antifungal properties of caprylic acid and the synergistic potential of fatty acids with common antifungal agents. Researchers are encouraged to perform their own susceptibility testing for this compound against fungal strains of interest.

Table 1: Antifungal Activity of Caprylic Acid against Various Fungal Species

Fungal SpeciesActivity ObservedReference
Candida albicansInhibition of morphogenesis, adhesion, and biofilm formation.[2]Jadhav et al. (2017)
Candida albicansSynergistic 6-log reduction in combination with carvacrol or thymol.[3]Bae, Y., & Rhee, M. S. (2019)
Various FungiDisruption of the cell membrane is the primary mode of action.[2]Pohl et al. (2011)
Plant Pathogenic FungiAntifungal activity against several species.Liu et al.

Table 2: Synergistic Antifungal Effects of Caprylic Acid and its Esters

Antifungal AgentFatty Acid/DerivativeFungal SpeciesObserved EffectReference
Terbinafine, ButenafineCaprylic Acid (C8)Trichophyton rubrumSynergistic Action[4]
Various AzolesPropylene Glycol MonocaprylateCandida albicans, Trichophyton spp.Potentiation of Azole Activity[2]
ClotrimazolePropylene Glycol MonocaprylateCandida albicansHigher Efficacy in Animal Model[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: Fungal inoculum in RPMI-1640 without this compound.

    • Sterility Control: RPMI-1640 medium only.

    • Solvent Control: Fungal inoculum with the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.[5] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition

Materials:

  • This compound

  • Appropriate solvent

  • Sabouraud Dextrose Agar (SDA) plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cork borer or pipette tip

Procedure:

  • Inoculation of Agar Plates: Aseptically swab the surface of the SDA plates with the fungal inoculum to create a uniform lawn.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Application of this compound: Prepare different concentrations of this compound in the chosen solvent. Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., fluconazole).

    • Negative Control: The solvent used to dissolve the this compound.

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Protocol 3: Formulation of a Topical Antifungal Cream

This is a general guide for the formulation of an oil-in-water (O/W) cream. The exact percentages of ingredients may need to be optimized for desired consistency and stability.

Materials:

  • Oil Phase:

    • Emulsifying wax (e.g., Cetearyl alcohol, Polysorbate 60)

    • Emollient (e.g., Caprylic/Capric Triglyceride)

    • This compound

  • Aqueous Phase:

    • Purified Water

    • Humectant (e.g., Glycerin)

    • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine the oil phase ingredients and heat to 70-75°C until all components are melted and uniform.

    • In a separate beaker, combine the aqueous phase ingredients and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.

  • Cooling: Continue to stir the mixture while allowing it to cool.

  • Addition of Active Ingredient: Once the emulsion has cooled to below 40°C, add the this compound (if not already included in the oil phase) and any other temperature-sensitive ingredients.

  • Final Mixing: Mix until the this compound is uniformly dispersed.

  • pH Adjustment: Check the pH of the final formulation and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide). The final pH should be compatible with skin (typically 4.5-6.5).

  • Packaging: Package the cream in appropriate containers.

ExperimentalWorkflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Conclusion PrepareFormulation Prepare Topical Formulation with this compound MIC Determine Minimum Inhibitory Concentration (MIC) PrepareFormulation->MIC ZoneOfInhibition Assess Zone of Inhibition PrepareFormulation->ZoneOfInhibition SynergyTesting Synergy Testing (Checkerboard Assay) PrepareFormulation->SynergyTesting AnalyzeData Analyze Quantitative Data MIC->AnalyzeData ZoneOfInhibition->AnalyzeData SynergyTesting->AnalyzeData Conclusion Draw Conclusions on Antifungal Efficacy AnalyzeData->Conclusion

References

Application Notes and Protocols: Zinc Caprylate as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc caprylate (also known as zinc octanoate) is emerging as an effective corrosion inhibitor for various metals, offering a potentially more environmentally friendly alternative to traditional inhibitors like chromates. This document provides detailed application notes on the use of this compound, summarizing its performance on carbon steel and outlining the experimental protocols for its evaluation. The primary mechanism of inhibition involves a synergistic interaction between zinc cations (Zn²⁺) and caprylate anions (C₈H₁₅O₂⁻), leading to the formation of a protective film on the metal surface. This film acts as a barrier, impeding both anodic and cathodic corrosion reactions.

Introduction to this compound as a Corrosion Inhibitor

Zinc salts of carboxylic acids, such as this compound, are recognized for their potential as corrosion inhibitors. The zinc cation is a known cathodic inhibitor, while the carboxylate anion can inhibit the anodic dissolution of the metal. When combined, they can exhibit a synergistic effect, providing enhanced corrosion protection. Studies on the synergistic effect of sodium octanoate and various zinc salts on carbon steel in cooling water have demonstrated significant corrosion inhibition.[1][2] This combination in solution provides the same active ions (zinc and octanoate) as dissolved this compound. The inhibition is achieved through the formation of a protective film on the metal surface.[1][2]

Quantitative Data: Inhibition of Carbon Steel Corrosion

The following tables summarize the corrosion inhibition performance of sodium octanoate in combination with zinc salts on AISI 1010 low-carbon steel in tap water, which serves as a proxy for the performance of this compound.

Table 1: Corrosion Rate and Inhibition Efficiency from Weight Loss Measurements

Corrosion Medium: Tap Water | Immersion Time: 7 days | Metal: AISI 1010 Carbon Steel

Inhibitor SystemConcentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank (Tap Water)015.40.0
Sodium Octanoate2004.173.4
Sodium Octanoate + ZnCl₂200 + 20 (as Zn²⁺)1.192.9
Sodium Octanoate + ZnSO₄200 + 20 (as Zn²⁺)0.994.2
Sodium Octanoate + Zn(NO₃)₂200 + 20 (as Zn²⁺)0.696.1

Data adapted from "Synergistic effect of different Zn salts with sodium octanoate on the corrosion inhibition of carbon steel in cooling water"[2].

Table 2: Potentiodynamic Polarization Data

Corrosion Medium: Tap Water | Metal: AISI 1010 Carbon Steel

Inhibitor SystemConcentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Slope (βa, mV/dec)Cathodic Slope (βc, mV/dec)Inhibition Efficiency (%)
Blank (Tap Water)0-65030.2751200.0
Sodium Octanoate200-6258.16811573.2
Sodium Octanoate + ZnCl₂200 + 20 (as Zn²⁺)-6102.56511091.7
Sodium Octanoate + ZnSO₄200 + 20 (as Zn²⁺)-6052.16310893.0
Sodium Octanoate + Zn(NO₃)₂200 + 20 (as Zn²⁺)-5981.56010595.0

Data adapted from "Synergistic effect of different Zn salts with sodium octanoate on the corrosion inhibition of carbon steel in cooling water"[2].

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is a mixed-type mechanism, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, with a predominant effect on the anodic reaction.[2] The process can be visualized as follows:

  • Dissociation: this compound in an aqueous environment dissociates into zinc cations (Zn²⁺) and caprylate anions (C₈H₁₅O₂⁻).

  • Adsorption: The caprylate anions adsorb onto the metal surface.

  • Film Formation: The adsorbed caprylate anions react with the metal ions (e.g., Fe²⁺ from steel) to form an insoluble metal-carboxylate complex. Simultaneously, the zinc cations can precipitate as zinc hydroxide (Zn(OH)₂) at local cathodic sites where the pH is higher due to oxygen reduction. This combination forms a protective, passive film.

  • Corrosion Inhibition: This film acts as a physical barrier, isolating the metal from the corrosive environment and thus reducing the corrosion rate.

G Mechanism of Corrosion Inhibition by this compound cluster_solution Aqueous Environment cluster_surface Metal Surface (e.g., Steel) cluster_film Protective Film Formation ZC This compound Zn(C₈H₁₅O₂)₂ Zn_ion Zinc Cation (Zn²⁺) ZC->Zn_ion dissociates Cap_ion Caprylate Anion (C₈H₁₅O₂⁻) ZC->Cap_ion dissociates Precipitation Precipitation of Metal-Caprylate & Zn(OH)₂ Zn_ion->Precipitation reacts with OH⁻ Adsorption Caprylate Adsorption Cap_ion->Adsorption adsorbs on Metal Metal (M) Anodic_site Anodic Site M -> Mⁿ⁺ + ne⁻ Metal->Anodic_site Cathodic_site Cathodic Site O₂ + 2H₂O + 4e⁻ -> 4OH⁻ Metal->Cathodic_site Anodic_site->Precipitation Mⁿ⁺ reacts with Caprylate⁻ Cathodic_site->Precipitation produces OH⁻ Adsorption->Anodic_site Protective_Film Protective Barrier Film Precipitation->Protective_Film Protective_Film->Metal isolates from corrosive environment

Caption: Logical flow of this compound's corrosion inhibition mechanism.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate over a period of time.

Materials and Equipment:

  • Metal coupons (e.g., AISI 1010 carbon steel, aluminum alloy 2024, etc.) of known surface area.

  • Abrasive paper (e.g., silicon carbide) of various grits (e.g., 240, 400, 600).

  • Analytical balance (±0.1 mg accuracy).

  • Desiccator.

  • Glass beakers or containers with lids.

  • Corrosive medium (e.g., 3.5% NaCl solution, tap water).

  • This compound.

  • Acetone and distilled water for cleaning.

  • Ultrasonic bath.

Procedure:

  • Coupon Preparation: a. Mechanically polish the metal coupons with successive grits of abrasive paper to achieve a uniform surface finish. b. Degrease the coupons by sonicating in acetone for 5-10 minutes. c. Rinse with distilled water and dry thoroughly. d. Store in a desiccator until use.

  • Initial Measurement: a. Weigh each prepared coupon accurately using an analytical balance (W_initial).

  • Immersion Test: a. Prepare the corrosive medium (blank solution). b. Prepare several concentrations of the inhibitor solution by dissolving this compound in the corrosive medium. c. Completely immerse triplicate coupons in each test solution. Ensure the coupons are not in contact with each other or the container walls. d. Cover the containers to prevent evaporation and contamination. e. Maintain a constant temperature for the duration of the test (e.g., 7 days).

  • Final Measurement: a. After the immersion period, remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove loose corrosion products. c. For steel, immerse in a cleaning solution (e.g., Clarke's solution: 1000 mL HCl, 20 g Sb₂O₃, 50 g SnCl₂) to remove adherent corrosion products. d. Rinse thoroughly with distilled water and acetone, then dry. e. Weigh the cleaned and dried coupons (W_final).

  • Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mpy (mils per year): CR = (K × ΔW) / (A × T × D) where:

    • K = constant (3.45 × 10⁶ for mpy)

    • ΔW = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³ c. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

    • CR_blank = corrosion rate in the blank solution

    • CR_inhibitor = corrosion rate in the inhibitor solution

G Experimental Workflow for Weight Loss Method start Start prep Prepare Metal Coupons (Polish, Clean, Dry) start->prep weigh1 Weigh Initial Mass (W_initial) prep->weigh1 immerse Immerse Coupons in Test Solutions (Blank & Inhibitor) weigh1->immerse incubate Incubate for a Set Period (e.g., 7 days) immerse->incubate remove Remove and Clean Coupons incubate->remove weigh2 Weigh Final Mass (W_final) remove->weigh2 calc Calculate Corrosion Rate and Inhibition Efficiency weigh2->calc end End calc->end

Caption: Workflow for the gravimetric weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability.

  • Three-electrode corrosion cell (Working Electrode: metal sample; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: platinum or graphite).

  • Metal sample for the working electrode.

  • Corrosive medium and this compound solutions as prepared for the weight loss test.

Procedure for Potentiodynamic Polarization:

  • Setup: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (blank or inhibitor).

  • Stabilization: a. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: a. Apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Analysis: a. Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot. b. Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). c. Calculate the Inhibition Efficiency (IE%) using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

G Workflow for Potentiodynamic Polarization start Start setup Assemble 3-Electrode Cell with Test Solution start->setup stabilize Stabilize at Open Circuit Potential (OCP) setup->stabilize scan Perform Potential Scan (e.g., -250 to +250 mV vs OCP) stabilize->scan plot Generate Tafel Plot (log I vs. E) scan->plot analyze Extrapolate to find Ecorr and Icorr plot->analyze calc Calculate Inhibition Efficiency analyze->calc end End calc->end

Caption: Workflow for potentiodynamic polarization measurements.

Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Setup and Stabilization: a. Use the same three-electrode setup and stabilization procedure as for potentiodynamic polarization.

  • EIS Measurement: a. At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: a. Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (|Z| and phase angle vs. frequency). b. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance. c. Model the data using an appropriate equivalent electrical circuit to quantify parameters like Rct and double-layer capacitance (Cdl). d. Calculate Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Surface Analysis

To confirm the formation and nature of the protective film, surface analysis techniques are recommended.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal coupons before and after immersion in the blank and inhibitor solutions. A smoother surface with less pitting in the presence of the inhibitor indicates effective protection.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS can provide elemental analysis of the surface, confirming the presence of zinc and carbon (from the caprylate) in the protective film.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the protective film, confirming the formation of metal-carboxylate complexes.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor, particularly for carbon steel. Its effectiveness stems from the synergistic action of its constituent ions, leading to the formation of a durable, protective film. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate and characterize the performance of this compound on various metallic substrates. Further research is encouraged to explore its efficacy on other metals and in diverse corrosive environments.

References

Application of Zinc Caprylate in the Synthesis of Polylactide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactide (PLA) is a biodegradable and biocompatible polyester with extensive applications in the biomedical and pharmaceutical fields, including drug delivery systems, surgical sutures, and tissue engineering scaffolds. The synthesis of PLA is predominantly achieved through the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid. The choice of catalyst is crucial in controlling the polymerization process and the final properties of the polymer. Zinc-based catalysts, particularly zinc caprylate (Zn(Cap)₂), have emerged as a promising alternative to conventional tin-based catalysts due to their lower toxicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polylactide.

Application Notes

This compound is an effective catalyst for the bulk (solvent-free) ring-opening polymerization of L-lactide.[1] Its catalytic activity has been shown to be superior to other zinc carboxylates like zinc acetate and zinc lactate.[1] The use of this compound allows for the synthesis of both linear and cyclic polylactides. The formation of cyclic PLA is favored at higher lactide-to-catalyst ratios.

The polymerization is typically carried out at elevated temperatures, commonly 130°C, and can be initiated with or without the presence of a co-initiator, such as an alcohol. The presence of a co-initiator allows for better control over the molecular weight of the resulting linear polymer. The reaction is generally performed under an inert atmosphere (e.g., argon) to prevent side reactions.[1]

Experimental Data

The following tables summarize the quantitative data from the ring-opening polymerization of L-lactide using this compound as a catalyst.

Table 1: Alcohol-Initiated ROP of L-Lactide Catalyzed by Zinc Salts at 130°C for 24h

CatalystCo-initiator (Alcohol)[LA]/[Alcohol][LA]/[Cat]Mₙ (GPC) ( g/mol )Mₙ (theor) ( g/mol )Mₙ/Mₙ (theor)Mₙ (NMR) ( g/mol )Mₙ/Mₙ (NMR)PDI (Mₙ/Mₙ)
Zn(Ac)₂HMN50501,8007,5000.24--1.6
Zn(Lac)₂HMN50504,2007,5000.56--1.7
Zn(Cap)₂ HMN 50 50 7,200 7,500 0.96 7,400 0.99 1.5
Zn(Ac)₂UND50502,1007,5000.28--1.5
Zn(Lac)₂UND50504,9007,5000.65--1.6
Zn(Cap)₂ UND 50 50 7,300 7,500 0.97 7,600 1.01 1.5

LA: L-Lactide, Cat: Catalyst, HMN: 1-Hydroxymethylnaphthalene, UND: 11-Undecenol, Mₙ: Number-average molecular weight, PDI: Polydispersity Index.

Table 2: HMN-Initiated ROP of L-Lactide Catalyzed by Zn(Cap)₂ in Bulk at 130°C

[LA]/[HMN][LA]/[Cat]Time (h)Mₙ (GPC) ( g/mol )Mₙ (theor) ( g/mol )Mₙ/Mₙ (theor)Mₙ (NMR) ( g/mol )Mₙ/Mₙ (NMR)PDI (Mₙ/Mₙ)
5050247,2007,5000.967,4000.991.5
50100246,9007,5000.927,2000.961.5
50200246,5007,5000.876,8000.911.6
1001004812,80014,7000.8713,5000.921.6
1002004811,50014,7000.7812,1000.821.7
2002007221,50029,1000.7423,2000.801.8

Table 3: ROP of L-Lactide Catalyzed by Neat Zn(Cap)₂ in Bulk

[LA]/[Cat]Temperature (°C)Time (h)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1001604819,50038,0001.95
2001604832,50069,5002.1
4001604851,000115,0002.25
8001604863,000134,0002.1

Experimental Protocols

Materials
  • L-Lactide: Recrystallized from toluene and dried in vacuo at 60°C.

  • This compound (Zn(Cap)₂): Commercial grade, used as received.

  • Co-initiator (e.g., 1-hydroxymethylnaphthalene (HMN) or 11-undecenol (UND)): Commercial grade, used as received.

Protocol 1: Alcohol-Initiated Bulk Polymerization of L-Lactide[1]
  • Preparation: Weigh L-lactide (e.g., 2.88 g, 20 mmol), the alcohol co-initiator (e.g., HMN, 0.4 mmol), and this compound (0.4 mmol) into a flame-dried 50 mL Erlenmeyer flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Seal the flask with a glass stopper and repeatedly evacuate and flush with dry argon (at least three cycles).

  • Polymerization: Immerse the flask into a preheated oil bath thermostated at 130°C.

  • Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 24-72 hours).

  • Product Isolation: After the specified time, remove the flask from the oil bath and allow it to cool to room temperature. The resulting crystalline polylactide can be crushed into smaller pieces for further characterization.

  • Characterization: The crude polymer can be analyzed directly. For purification, dissolve the polymer in dichloromethane and precipitate in cold methanol. Dry the purified polymer in a vacuum desiccator. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis and conversion determination.

Protocol 2: Bulk Polymerization of L-Lactide with Neat this compound[1]
  • Preparation: Weigh L-lactide (e.g., 2.88 g, 20 mmol) and this compound (at the desired lactide/catalyst ratio) into a flame-dried 50 mL Erlenmeyer flask with a magnetic stirrer.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 160°C).

  • Reaction Time: Maintain the reaction for the intended duration (e.g., 48 hours).

  • Product Isolation and Characterization: Follow steps 5 and 6 from Protocol 1.

Visualizations

Polymerization Mechanism

The ring-opening polymerization of lactide catalyzed by this compound is proposed to proceed via a coordination-insertion mechanism.[2][3][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Protonolysis) Zn_Cap Zn(Cap)₂ Active_Complex Cap-Zn-OR (Active Catalyst) Zn_Cap->Active_Complex Reaction with alcohol ROH R-OH (Initiator) ROH->Active_Complex Coordination Coordination of Lactide to Zinc Active_Complex->Coordination Lactide Lactide Monomer Lactide->Coordination Insertion Ring-Opening and Insertion Coordination->Insertion Nucleophilic attack by alkoxide Growing_Chain Growing Polymer Chain Cap-Zn-O-(LA)n-R Insertion->Growing_Chain Growing_Chain->Coordination Reacts with another lactide monomer Final_Polymer HO-(LA)n-R (Final Polymer) Growing_Chain->Final_Polymer Water H₂O (Trace) Water->Final_Polymer

Caption: Coordination-Insertion Mechanism for this compound Catalyzed Polylactide Synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the bulk polymerization of lactide using this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Analysis weigh Weigh Reactants (L-Lactide, Zn(Cap)₂, Initiator) flask Add to Flame-Dried Flask weigh->flask seal Seal Flask flask->seal inert Evacuate and Flush with Argon seal->inert heat Immerse in Preheated Oil Bath inert->heat react Maintain Temperature and Stir heat->react cool Cool to Room Temperature react->cool isolate Isolate Crude Polymer cool->isolate purify Optional: Dissolve and Precipitate isolate->purify dry Dry in Vacuum purify->dry characterize Characterize (GPC, NMR, DSC) dry->characterize

Caption: Experimental Workflow for Bulk Polymerization of Polylactide.

References

Application Notes and Protocols for Zinc Caprylate-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), catalyzed by zinc caprylate. The information is intended to guide researchers in synthesizing biodegradable polyesters with controlled properties for various applications, including drug delivery systems.

Introduction

Biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL) are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability.[1][2][3] The ring-opening polymerization (ROP) of cyclic ester monomers is a common and effective method for producing these polymers with well-defined molecular weights and narrow polydispersity.[1][2] Zinc-based catalysts, including this compound, have emerged as less toxic alternatives to traditional tin-based catalysts for this process.[4] This document outlines the experimental setup, detailed protocols, and expected outcomes for this compound-catalyzed ROP.

Data Presentation

The following tables summarize quantitative data from various studies on the zinc-catalyzed polymerization of lactide and ε-caprolactone. These tables provide a comparative overview of how different reaction parameters influence the polymerization outcome.

Table 1: Zinc-Catalyzed Polymerization of L-Lactide (LA)

CatalystMonomer:Catalyst Ratio ([M]:[C])Co-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
This compound100:111-undecenol13024~100--[5]
This compound200:111-undecenol13024~100--[5]
This compound400:111-undecenol13024~100--[5]
Zinc Complex200:1None11029528,8001.08[1]
Zinc Complex200:1Benzyl Alcohol700.59829,1001.06[6]

Table 2: Zinc-Catalyzed Polymerization of ε-Caprolactone (CL)

CatalystMonomer:Catalyst Ratio ([M]:[C])Co-initiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Zinc Complex100:1None11019210,5001.14[1]
Zinc Complex400:1None11029631,3101.21[1]
ZnEt₂/PGAc50:1None80481007,5001.3[2][7]
ZnEt₂/PGAc100:1None804810014,2001.4[2][7]
Zinc Complex100:1None110249522,9001.5[3]

Experimental Protocols

Protocol 1: Bulk Polymerization of L-Lactide with this compound

This protocol describes the bulk ring-opening polymerization of L-lactide using this compound as a catalyst and an alcohol as a co-initiator.

Materials:

  • L-Lactide (LA)

  • This compound (Zn(Cap)₂)

  • Co-initiator (e.g., 11-undecenol, benzyl alcohol)

  • Toluene (for dissolving catalyst, if needed)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Oil bath

Procedure:

  • Preparation of Reaction Vessel: Thoroughly dry the reaction vessel and magnetic stir bar in an oven at >100 °C overnight and cool under a stream of inert gas (argon or nitrogen).

  • Reagent Charging:

    • In the inert atmosphere of a glovebox or under a positive flow of inert gas, add the desired amount of L-lactide to the reaction vessel.

    • Add the calculated amount of this compound and the co-initiator. The monomer-to-catalyst ([M]:[C]) and monomer-to-initiator ([M]:[I]) ratios can be varied to control the molecular weight of the resulting polymer. A typical starting point is a [M]:[C] ratio of 200:1 and a [M]:[I] ratio of 100:1.

  • Polymerization Reaction:

    • Seal the reaction vessel and place it in a preheated oil bath set to the desired reaction temperature (e.g., 130 °C).[5]

    • Stir the reaction mixture for the specified duration (e.g., 24 hours). The reaction time can be optimized based on the desired conversion.

  • Quenching and Polymer Isolation:

    • After the desired reaction time, remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion using ¹H NMR spectroscopy.

    • Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).[8][9]

    • Characterize the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).

Protocol 2: Solution Polymerization of ε-Caprolactone with a Zinc-Based Catalyst

This protocol outlines the solution polymerization of ε-caprolactone. While this compound can be used, this protocol is also applicable to other zinc complexes.

Materials:

  • ε-Caprolactone (CL)

  • Zinc-based catalyst (e.g., this compound or a synthesized zinc complex)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Oil bath

Procedure:

  • Monomer and Solvent Purification: Dry ε-caprolactone and toluene over calcium hydride (CaH₂) and distill under reduced pressure before use to remove any water, which can interfere with the polymerization.

  • Preparation of Reaction Vessel: Follow the same procedure as in Protocol 1 to ensure an inert reaction environment.

  • Reagent Charging:

    • Under an inert atmosphere, add the desired amount of anhydrous toluene to the reaction vessel.

    • Add the purified ε-caprolactone monomer.

    • Introduce the zinc-based catalyst. A typical monomer-to-catalyst ratio ([M]:[C]) to start with is 200:1.[1]

  • Polymerization Reaction:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-110 °C).[1][6]

    • Stir the solution for the required reaction time. Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Quenching and Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Follow the same precipitation, filtration, and drying steps as described in Protocol 1.

  • Characterization:

    • Perform ¹H NMR, GPC, and DSC analyses as detailed in Protocol 1 to determine the monomer conversion, molecular weight characteristics, and thermal properties of the synthesized PCL.[8][9][10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the this compound-catalyzed ring-opening polymerization of cyclic esters.

ExperimentalWorkflow reagent_prep Reagent Preparation (Drying of Monomer/Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup charging Charging Reagents (Monomer, Catalyst, Co-initiator) reaction_setup->charging polymerization Polymerization (Heating and Stirring) charging->polymerization quenching Quenching and Cooling polymerization->quenching dissolution Dissolution in Solvent (e.g., Dichloromethane) quenching->dissolution precipitation Precipitation in Non-solvent (e.g., Methanol) dissolution->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying characterization Polymer Characterization (NMR, GPC, DSC) drying->characterization

A flowchart of the experimental process for polymerization.
Polymerization Mechanism

The ring-opening polymerization of cyclic esters catalyzed by zinc complexes, including this compound, is generally believed to proceed via a coordination-insertion mechanism.[1][7] The key steps are illustrated below.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation catalyst Zinc Catalyst (Zn-OR) coordination Coordination of Monomer to Zinc Center catalyst->coordination 1. monomer Cyclic Ester Monomer monomer->coordination nucleophilic_attack Nucleophilic Attack by Alkoxide Group coordination->nucleophilic_attack 2. ring_opening Ring-Opening and Insertion of Monomer nucleophilic_attack->ring_opening 3. chain_growth Propagating Polymer Chain ring_opening->chain_growth 4. chain_growth->coordination Repeat with new monomer

The coordination-insertion mechanism for polymerization.

References

Application Notes and Protocols for Formulating Dermatological Creams with Zinc Caprylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc caprylate, the zinc salt of caprylic acid, is a versatile compound with significant potential in dermatological formulations.[1] Its established antifungal, anti-inflammatory, and antimicrobial properties make it a compelling active pharmaceutical ingredient (API) for topical creams aimed at treating a variety of skin conditions.[1][2] These notes provide detailed guidance on the formulation, characterization, and evaluation of dermatological creams containing this compound.

Key Properties of this compound for Dermatological Applications:

  • Antifungal Activity: Effective against a range of fungi, including dermatophytes.[3]

  • Anti-inflammatory Effects: May help in reducing skin inflammation.[1][2]

  • Antimicrobial Properties: Exhibits activity against various bacteria.[1]

  • Wound Healing: Zinc compounds have been shown to potentially improve wound healing rates.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
CAS Number 557-09-5[4]
Molecular Formula C16H30O4Zn[5]
Molecular Weight 351.82 g/mol [4]
Appearance White to off-white powder/lustrous scales[1][4]
Melting Point 136°C[4]
Solubility Sparingly soluble in boiling water; moderately soluble in boiling alcohol[4]
Stability Decomposes in moist atmosphere, releasing caprylic acid.[4]

Formulation of this compound Creams

The development of a stable and effective this compound cream requires careful selection of excipients. An oil-in-water (O/W) emulsion is a common and cosmetically elegant vehicle for topical drug delivery.

Recommended Formulation Components

The following table provides a sample formulation for a 5% this compound cream. Concentrations can be optimized based on desired rheology, sensory attributes, and stability.

PhaseIngredientINCI NameFunctionConcentration (% w/w)
Oil Phase Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient10.0 - 15.0
Cetyl AlcoholCetyl AlcoholThickener, Emulsion Stabilizer2.0 - 5.0
Glyceryl StearateGlyceryl StearateEmulsifier2.0 - 4.0
Stearic AcidStearic AcidThickener, Emulsion Stabilizer1.0 - 3.0
Aqueous Phase Purified WaterAquaSolventq.s. to 100
GlycerinGlycerinHumectant3.0 - 5.0
Xanthan GumXanthan GumThickener, Stabilizer0.2 - 0.5
Active Phase This compound This compound Active Ingredient 5.0 [2]
Cool-Down Phase Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol, EthylhexylglycerinPreservative0.5 - 1.0
TocopherolTocopherolAntioxidant0.1 - 0.2
Cream Preparation Protocol (Oil-in-Water Emulsion)

This protocol outlines the steps for preparing a laboratory-scale batch of this compound cream.

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Weighing balance

  • pH meter

Procedure:

  • Phase A (Aqueous Phase) Preparation:

    • In a heat-resistant beaker, combine purified water, glycerin, and xanthan gum.

    • Heat to 75-80°C while stirring until the xanthan gum is fully hydrated and the phase is uniform.

  • Phase B (Oil Phase) Preparation:

    • In a separate heat-resistant beaker, combine caprylic/capric triglyceride, cetyl alcohol, glyceryl stearate, and stearic acid.

    • Heat to 75-80°C while stirring until all components are melted and the phase is uniform.

  • Emulsification:

    • Slowly add the oil phase (Phase B) to the aqueous phase (Phase A) under continuous homogenization or high-speed stirring.

    • Mix for 10-15 minutes until a uniform, white emulsion is formed.

  • Incorporation of Active Ingredient:

    • Disperse the this compound powder in a small portion of the heated oil phase before adding it to the main batch during emulsification, or add it slowly to the emulsion once formed, ensuring continuous mixing to achieve a homogenous dispersion.

  • Cooling:

    • Begin to cool the emulsion while stirring gently.

  • Cool-Down Phase Addition:

    • Once the emulsion has cooled to below 40°C, add the preservative system (e.g., phenoxyethanol and ethylhexylglycerin) and antioxidant (e.g., tocopherol).

    • Continue stirring until the cream is smooth and has reached room temperature.

  • Final pH Adjustment and Quality Control:

    • Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically pH 5.5-6.5).

    • Perform initial quality control checks for appearance, odor, and homogeneity.

G cluster_prep Phase Preparation cluster_process Manufacturing Process cluster_qc Quality Control A Aqueous Phase (Water, Glycerin, Xanthan Gum) HeatA Heat Aqueous Phase to 75-80°C A->HeatA B Oil Phase (Emollients, Thickeners, Emulsifiers) HeatB Heat Oil Phase to 75-80°C B->HeatB C Active Phase (this compound) AddActive Incorporate this compound C->AddActive Emulsify Emulsification (Add Oil to Water with Homogenization) HeatA->Emulsify HeatB->Emulsify Emulsify->AddActive Cool Cool Emulsion to <40°C AddActive->Cool AddPreservative Add Preservatives & Antioxidants Cool->AddPreservative Finalize Final Mixing and pH Adjustment AddPreservative->Finalize QC Appearance, Odor, Homogeneity, pH, Viscosity Finalize->QC

Caption: Protocol for determining the MIC of a this compound cream.

In Vivo Skin Irritation Test (Modified Draize Test)

This protocol is a guideline for assessing the potential of the this compound cream to cause skin irritation in an animal model (e.g., albino rabbits). All animal studies should be conducted in compliance with relevant ethical guidelines and regulations.

Materials:

  • This compound cream

  • Healthy young adult albino rabbits

  • Surgical gauze patches

  • Hypoallergenic tape

  • Clippers for fur removal

Procedure:

  • Animal Preparation:

    • Approximately 24 hours before the test, remove the fur from a small area (approx. 6 cm²) on the back of each rabbit by clipping. [6] * Ensure the skin is intact and free from any abnormalities.

  • Application of Test Substance:

    • Apply 0.5 g of the this compound cream to a gauze patch.

    • Apply the patch to the prepared skin area and secure it with hypoallergenic tape.

    • A contralateral site can be left untreated or treated with the vehicle cream (without this compound) as a control.

  • Exposure Period:

    • The exposure period is typically 4 hours. [7]

  • Observation and Scoring:

    • After the exposure period, remove the patch and gently wipe off any remaining cream.

    • Observe the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. [6] * Score the reactions according to a standardized scale (e.g., Draize scale).

Draize Scale for Skin Reaction Scoring:

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)
Stability Testing

Stability testing ensures that the cream maintains its physical, chemical, and microbiological quality over its intended shelf life.

Protocol:

  • Sample Storage:

    • Store samples of the this compound cream in its final packaging at various conditions as per ICH guidelines. [8] * Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months [9]

  • Parameters to be Evaluated:

    • Physical: Appearance, color, odor, phase separation, viscosity, pH.

    • Chemical: Assay of this compound, presence of degradation products.

    • Microbiological: Microbial limit testing (total aerobic microbial count, total yeast and mold count).

Mechanism of Action: Anti-inflammatory Signaling Pathway

Zinc has been shown to exert anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. [10][11]In inflamed skin, various stimuli can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. Zinc ions can upregulate the expression of A20, a zinc-finger protein that deubiquitinates upstream signaling molecules, thereby inhibiting IKK activation and suppressing the NF-κB pathway. [10] Proposed Anti-inflammatory Action of Zinc via NF-κB Inhibition

G cluster_cell Skin Cell (e.g., Keratinocyte) InflammatoryStimuli Inflammatory Stimuli (e.g., PAMPs, Cytokines) IKK IKK Complex InflammatoryStimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) Nucleus->ProInflammatoryGenes Promotes A20 A20 Protein A20->IKK Inhibits Zinc Zinc Ions (from this compound) Zinc->A20 Upregulates

References

Green synthesis of zinc oxide nanoparticles using zinc salt precursors.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Biocompatible Production of Zinc Oxide Nanoparticles Using Various Zinc Salt Precursors

The burgeoning field of nanotechnology has highlighted the vast potential of metallic nanoparticles in biomedical applications. Among these, zinc oxide nanoparticles (ZnO NPs) have garnered significant attention due to their biocompatibility, low toxicity, and cost-effectiveness.[1][2] Green synthesis methods, which utilize biological entities like plant extracts, bacteria, and fungi, offer an environmentally friendly and scalable alternative to traditional chemical and physical synthesis routes.[1][3][4] This document provides detailed protocols and application notes for the green synthesis of ZnO NPs using different zinc salt precursors, tailored for researchers, scientists, and professionals in drug development.

The Role of Plant Extracts in Nanoparticle Synthesis

Plant extracts are rich in phytochemicals such as flavonoids, terpenoids, alkaloids, and phenolic compounds.[1][5] These biomolecules act as potent reducing and capping agents, facilitating the conversion of zinc salts into ZnO NPs and subsequently stabilizing them to prevent aggregation.[4][5] This biological approach eliminates the need for harsh chemicals, making the resulting nanoparticles more suitable for biomedical applications.[1]

Impact of Zinc Salt Precursors on Nanoparticle Characteristics

The choice of zinc salt precursor significantly influences the physicochemical properties of the synthesized ZnO NPs, including their size, morphology, yield, and stability.[6][7] Commonly used precursors include zinc nitrate, zinc acetate, zinc sulfate, and zinc chloride.[6][8][9] The anionic component of the salt can affect the reaction kinetics and the interaction with the phytochemicals in the plant extract, leading to variations in the final nanoparticle characteristics.[7] For instance, studies have shown that different precursors can lead to different particle shapes, such as spherical, rod-like, or even flower-shaped morphologies.[7][10][11]

Data Presentation: A Comparative Analysis of Zinc Salt Precursors

The following tables summarize quantitative data from various studies on the green synthesis of ZnO NPs, highlighting the influence of different zinc salt precursors on key nanoparticle properties.

Table 1: Influence of Zinc Salt Precursor on ZnO Nanoparticle Size

Zinc Salt PrecursorPlant ExtractSynthesis MethodAverage Particle Size (nm)Reference
Zinc Nitrate HexahydrateCocos nuciferaGreen Synthesis16.6[10]
Zinc AcetatePhoenix dactyliferaGreen Synthesis3.7 - 10.2[7]
Zinc ChloridePhoenix dactyliferaGreen Synthesis3.7 - 10.2[7]
Zinc Sulfate MonohydratePhoenix dactyliferaGreen Synthesis3.7 - 10.2[7]
Zinc Nitrate HexahydratePhoenix dactyliferaGreen Synthesis3.7 - 10.2[7]
Zinc AcetateSol-gelChemical Synthesis31.3[6]
Zinc NitrateSol-gelChemical Synthesis17.2[6]
Zinc ChlorideHydrothermalChemical Synthesis20 - 37[11]
Zinc NitrateHydrothermalChemical Synthesis20 - 37[11]
Zinc AcetateHydrothermalChemical Synthesis20 - 37[11]

Table 2: Effect of Zinc Salt Precursor on Optical and Structural Properties

Zinc Salt PrecursorPlant Extract/MethodCrystal StructureBand Gap (eV)Reference
Zinc Nitrate HexahydrateCocos nuciferaHexagonal Wurtzite3.37[10]
Zinc AcetatePhoenix dactylifera-3.28 - 3.39[7]
Zinc ChloridePhoenix dactylifera-3.28 - 3.39[7]
Zinc Sulfate MonohydratePhoenix dactylifera-3.28 - 3.39[7]
Zinc Nitrate HexahydratePhoenix dactylifera-3.28 - 3.39[7]
Zinc AcetateSol-gel-3.05[6]
Zinc NitrateSol-gel-3.79[6]
Zinc ChlorideHydrothermalHexagonal Wurtzite (less crystalline)3.21 - 3.22[11]
Zinc NitrateHydrothermalHexagonal Wurtzite3.21 - 3.22[11]
Zinc AcetateHydrothermalHexagonal Wurtzite3.21 - 3.22[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the green synthesis and characterization of ZnO NPs.

Protocol 1: Preparation of Plant Extract
  • Plant Material Collection and Preparation : Collect fresh, healthy plant leaves (e.g., Cocos nucifera, Thyme, Ocimum tenuiflorum).

  • Washing and Drying : Thoroughly wash the plant material with distilled water to remove any dust and impurities. Air-dry the material at room temperature or in a hot air oven at a low temperature (e.g., 60°C) to prevent degradation of phytochemicals.

  • Grinding : Grind the dried plant material into a fine powder using an electric grinder.[12]

  • Extraction :

    • Add a known amount of the plant powder (e.g., 50 g) to a specific volume of distilled water (e.g., 500 mL) in a beaker.[12]

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 20-60 minutes) with constant stirring.[12][13]

    • Allow the mixture to cool to room temperature.

    • Filter the extract using Whatman No. 1 filter paper to remove plant debris.[8]

    • The resulting filtrate is the plant extract, which can be stored at 4°C for further use.

Protocol 2: Green Synthesis of Zinc Oxide Nanoparticles
  • Precursor Solution Preparation : Prepare an aqueous solution of the desired zinc salt precursor (e.g., 0.05 M Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O).

  • Reaction Mixture :

    • In a beaker, mix a specific volume of the zinc salt solution (e.g., 25 mL) with a smaller volume of the prepared plant extract (e.g., 4 mL).[10]

    • The ratio of the precursor to the extract can be optimized to control the nanoparticle size and yield.

  • pH Adjustment : Adjust the pH of the mixture to a basic level (e.g., pH 8-12) by the dropwise addition of a sodium hydroxide (NaOH) solution (e.g., 0.02 M) while stirring.[10][14] The formation of a precipitate or a color change in the solution indicates the initiation of nanoparticle synthesis.[13]

  • Reaction and Incubation : Stir the reaction mixture on a magnetic stirrer for a few hours (e.g., 3 hours) at room temperature.[10]

  • Purification :

    • Centrifuge the mixture at a high speed (e.g., 8000-12,000 rpm) for a set time (e.g., 20-30 minutes) to pellet the ZnO NPs.[10][13]

    • Discard the supernatant and wash the pellet multiple times with distilled water to remove any unreacted precursors and by-products.[13]

  • Drying : Dry the purified pellet in a hot air oven overnight to obtain the ZnO NP powder.[13]

  • Storage : Store the dried ZnO NPs in a desiccator for further characterization and application.[10]

Protocol 3: Characterization of Synthesized ZnO Nanoparticles

A suite of characterization techniques is essential to determine the properties of the synthesized ZnO NPs.

  • UV-Visible (UV-Vis) Spectroscopy : To confirm the formation of ZnO NPs by observing the characteristic surface plasmon resonance peak, typically in the range of 355-390 nm.[10][13]

  • X-ray Diffraction (XRD) : To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The hexagonal wurtzite structure is characteristic of ZnO.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the ZnO NPs.[10]

  • Scanning Electron Microscopy (SEM) : To visualize the surface morphology, shape, and size of the nanoparticles.[10]

  • Transmission Electron Microscopy (TEM) : To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and internal structure.

  • Energy-Dispersive X-ray (EDX) Analysis : To confirm the elemental composition of the synthesized nanoparticles and ensure the presence of zinc and oxygen.[10]

  • Dynamic Light Scattering (DLS) : To measure the particle size distribution and zeta potential, which indicates the stability of the nanoparticle colloidal solution.[12]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the green synthesis of ZnO NPs, the following diagrams are provided.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & Characterization Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction\n(Aqueous) Extraction (Aqueous) Grinding->Extraction\n(Aqueous) Mixing Mixing Extraction\n(Aqueous)->Mixing Zinc Salt Precursor Zinc Salt Precursor Zinc Salt Precursor->Mixing pH Adjustment\n(NaOH) pH Adjustment (NaOH) Mixing->pH Adjustment\n(NaOH) Stirring & Incubation Stirring & Incubation pH Adjustment\n(NaOH)->Stirring & Incubation Centrifugation Centrifugation Stirring & Incubation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying ZnO NP Powder ZnO NP Powder Drying->ZnO NP Powder Characterization\n(UV-Vis, XRD, etc.) Characterization (UV-Vis, XRD, etc.) ZnO NP Powder->Characterization\n(UV-Vis, XRD, etc.)

Caption: Experimental workflow for the green synthesis of ZnO NPs.

G cluster_precursors Types of Precursors cluster_properties Influenced Properties Zinc Salt Precursors Zinc Salt Precursors Zinc Nitrate\n(Zn(NO₃)₂) Zinc Nitrate (Zn(NO₃)₂) Zinc Acetate\n(Zn(CH₃COO)₂) Zinc Acetate (Zn(CH₃COO)₂) Zinc Sulfate\n(ZnSO₄) Zinc Sulfate (ZnSO₄) Zinc Chloride\n(ZnCl₂) Zinc Chloride (ZnCl₂) Resulting ZnO NP Properties Resulting ZnO NP Properties Zinc Nitrate\n(Zn(NO₃)₂)->Resulting ZnO NP Properties Zinc Acetate\n(Zn(CH₃COO)₂)->Resulting ZnO NP Properties Zinc Sulfate\n(ZnSO₄)->Resulting ZnO NP Properties Zinc Chloride\n(ZnCl₂)->Resulting ZnO NP Properties Size Size Morphology Morphology Yield Yield Stability Stability Crystallinity Crystallinity

Caption: Influence of zinc salt precursors on ZnO NP properties.

Applications in Drug Development

Green synthesized ZnO NPs exhibit a range of biological activities that are highly relevant to drug development. Their potent antimicrobial properties against various pathogenic bacteria make them promising candidates for the development of new antibacterial agents.[5] Furthermore, studies have demonstrated the anticancer activity of ZnO NPs, which is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[3][8][15] The enhanced biocompatibility of green synthesized nanoparticles makes them suitable for applications in drug delivery, bio-imaging, and as therapeutic agents themselves.[1]

G ZnO NPs ZnO NPs Cancer Cell Cancer Cell ZnO NPs->Cancer Cell Interaction ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Causes Apoptosis Apoptosis Cellular Damage->Apoptosis Leads to

Caption: Proposed mechanism of ZnO NP-induced cancer cell apoptosis.

References

Troubleshooting & Optimization

How to improve the stability of zinc caprylate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of zinc caprylate in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound has low solubility in water and is susceptible to hydrolysis, a chemical reaction with water.[1][2][3][4] This reaction can lead to the formation of insoluble species such as zinc hydroxide or zinc oxide, which then precipitate out of the solution.[1] The stability of this compound is highly dependent on the pH of the solution.

Q2: What is the primary cause of instability for this compound in a water-based formulation?

A2: The primary cause of instability is hydrolysis. This compound can decompose in the presence of moisture, releasing caprylic acid.[2][3][4] This process is often accelerated by changes in pH.

Q3: Can the pH of my solution affect the stability of this compound?

Q4: Are there any additives that can help stabilize my this compound solution?

A4: Yes, several types of additives can potentially improve the stability of this compound in aqueous solutions. These include:

  • Chelating Agents: Compounds like ethylenediaminetetraacetic acid (EDTA), amino acids (e.g., glycine), and citric acid can form stable, soluble complexes with zinc ions, preventing them from precipitating.[6][7]

  • Surfactants: Both ionic and non-ionic surfactants can help to keep this compound dispersed or solubilized in water.[8]

  • Co-solvents: The addition of water-miscible organic solvents, such as ethanol or isopropanol, can increase the solubility of this compound.[2][9]

  • Amphiphilic Polymers: These polymers can act as stabilizers for metal complexes in aqueous systems.[10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Cloudiness or precipitation appears immediately upon dissolving this compound in water. Low intrinsic solubility and rapid hydrolysis.1. Consider preparing the solution at a slightly elevated temperature (e.g., in boiling water) to aid initial dissolution, then cool to the working temperature.[2][4] 2. Incorporate a co-solvent like ethanol into the aqueous phase before adding this compound.[2] 3. Add a suitable chelating agent to the water before introducing this compound to pre-form a soluble zinc complex.[6]
A clear solution of this compound becomes cloudy over time. Gradual hydrolysis and precipitation of zinc species.1. Adjust and buffer the pH of the solution to a neutral or slightly acidic range. 2. Incorporate a stabilizing surfactant into the formulation.[8] 3. Store the solution at a controlled, cooler temperature to slow down degradation reactions.
The viscosity of the solution changes significantly. Formation of larger aggregates or complexes.1. Evaluate the compatibility of all components in your formulation. 2. Consider using a different class of stabilizer (e.g., switch from a surfactant to a chelating agent).

Experimental Protocols

General Protocol for Evaluating the Stability of this compound with Additives

This protocol outlines a general method for screening different additives to improve the aqueous stability of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Selected stabilizers (e.g., EDTA, glycine, non-ionic surfactant, ethanol)

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • Turbidimeter or UV-Vis spectrophotometer for quantitative analysis of clarity

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the selected stabilizers at known concentrations in deionized water.

  • Preparation of Test Solutions:

    • For each stabilizer, prepare a series of aqueous solutions containing different concentrations of the stabilizer.

    • If evaluating the effect of pH, adjust the pH of each solution to the desired value using dilute acid or base.

    • Slowly add a pre-weighed amount of this compound to each solution while stirring to achieve the target final concentration.

    • Include a control solution with only this compound in deionized water.

  • Stability Assessment:

    • Visually inspect the solutions for any signs of precipitation or cloudiness immediately after preparation and at set time intervals (e.g., 1, 4, 8, 24, and 48 hours).

    • For a quantitative assessment, measure the turbidity or absorbance of each solution at each time point. An increase in turbidity or absorbance indicates precipitation.

  • Data Analysis:

    • Compare the clarity of the solutions containing stabilizers to the control solution over time.

    • Plot the turbidity/absorbance versus time for each condition to determine the most effective stabilizer and concentration for maintaining a clear solution.

Data Presentation

Table 1: Qualitative Stability of this compound in Aqueous Solutions with Different Additives (Hypothetical Data)

AdditiveConcentrationInitial ObservationObservation after 24h
None (Control)-CloudyHeavy Precipitate
EDTA10 mMClearClear
Glycine50 mMClearSlight Haze
Non-ionic Surfactant1% (w/v)ClearClear
Ethanol20% (v/v)ClearSlight Haze

Table 2: Effect of pH on the Visual Stability of an Unstabilized Aqueous this compound Solution (Hypothetical Data)

pHInitial ObservationObservation after 4h
5.0ClearClear
7.0Slightly CloudyCloudy with Precipitate
9.0CloudyHeavy Precipitate

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assessment Stability Assessment cluster_analysis Data Analysis prep_stabilizer Prepare Stabilizer Stock Solutions prep_test Prepare Test Solutions with Different Stabilizer Concentrations and pH prep_stabilizer->prep_test add_zc Add this compound prep_test->add_zc visual Visual Inspection (Time Points) add_zc->visual quantitative Quantitative Measurement (Turbidity/Absorbance) add_zc->quantitative compare Compare to Control visual->compare quantitative->compare plot Plot Data and Determine Optimal Conditions compare->plot logical_relationship zc_aq This compound in Aqueous Solution hydrolysis Hydrolysis zc_aq->hydrolysis insoluble Formation of Insoluble Zinc Species (e.g., Zn(OH)2, ZnO) hydrolysis->insoluble precipitation Precipitation insoluble->precipitation signaling_pathway_stabilization zc This compound instability Instability/Precipitation zc->instability water Water water->instability ph_control pH Control (Neutral/Slightly Acidic) chelators Chelating Agents (e.g., EDTA, Glycine) surfactants Surfactants cosolvents Co-solvents (e.g., Ethanol) stable_solution Stable Aqueous Solution of this compound ph_control->stable_solution chelators->stable_solution surfactants->stable_solution cosolvents->stable_solution

References

Troubleshooting low yield in zinc caprylate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for troubleshooting low yield in zinc caprylate synthesis.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound, also known as zinc octanoate, is the zinc salt of caprylic acid.[1][2] Its chemical formula is Zn(C₈H₁₅O₂)₂.[1] It typically appears as a white to off-white powder or lustrous scales.[3][4][5] The compound has applications as a catalyst in polymerization, a corrosion inhibitor, and a fungicide.[2][4]

Q2: What are the primary methods for synthesizing this compound? There are two main synthesis routes:

  • Direct Reaction (Fusion/Melt Method): This involves reacting zinc oxide (ZnO) directly with caprylic acid (octanoic acid) at elevated temperatures.[1][6] This is the most common industrial method due to its simplicity and the low cost of ZnO.[1]

  • Precipitation (Metathesis) Reaction: This method involves the reaction of a soluble zinc salt (e.g., zinc sulfate) with a soluble caprylate salt (e.g., sodium or ammonium caprylate) in a solvent, leading to the precipitation of this compound.[4]

Q3: How can I confirm the identity and purity of my synthesized this compound? Purity and identity can be validated using several analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the zinc ion. Characteristic asymmetric carboxylate stretching frequencies appear in the range of 1540-1520 cm⁻¹.[1][7]

  • Melting Point: Pure this compound has a melting point of approximately 136°C.[4][8]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For precise quantification of the zinc content in the final product.[1]

Troubleshooting Guide for Low Yield (Q&A)

This section addresses specific issues that can lead to a lower-than-expected yield.

Q1: My final yield is very low, and the reaction seems incomplete. What are the likely causes?

This is a common issue that can stem from several factors related to reaction conditions and reactants.

  • A1.1: Incorrect Molar Ratio: The stoichiometry for the reaction between zinc oxide and caprylic acid is 1:2. An excess or deficit of either reactant can limit the yield. Ensure you are using a precise 1:2 molar ratio of ZnO to caprylic acid.

  • A1.2: Insufficient Temperature: The direct reaction between ZnO and caprylic acid requires significant thermal energy. Reaction temperatures are typically in the range of 110°C to 160°C.[1] Operating below this range can lead to a slow or incomplete reaction.

  • A1.3: Short Reaction Time: These reactions can be slow. A typical reaction time is between 6 and 12 hours.[1] If the reaction time is too short, a significant portion of the reactants may remain unconverted.

  • A1.4: Poor Mixing: If the reaction is conducted as a solvent-free melt, the mixture can be viscous. Poor agitation can lead to localized "hot spots" and areas where reactants do not come into contact. Using a solvent like toluene or employing robust mechanical stirring can improve reactant interaction.[2][3]

  • A1.5: Water Byproduct Inhibition: The reaction produces water, which can inhibit the forward reaction from reaching completion.[1] When using a solvent like toluene, it is crucial to use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[2]

Q2: The final product is off-white, yellow, or brown. What causes this discoloration?

  • A2.1: Oxidation: At high temperatures, reactants or the product can oxidize, leading to discoloration. Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation.[1]

  • A2.2: Impure Reactants: Impurities in the starting zinc oxide or caprylic acid can carry through to the final product. Use high-purity reactants to ensure a clean product. Technical grade caprylic acid, for instance, can contain other fatty acids.[5]

  • A2.3: Thermal Decomposition: Excessive temperatures (above 200°C) can cause the product to decompose, which may result in discoloration.[3] Ensure your temperature control is accurate.

Q3: I am losing a significant amount of product during workup and isolation. How can I prevent this?

  • A3.1: Inappropriate Solvent for Washing: this compound is sparingly soluble in boiling water and moderately soluble in boiling alcohol.[4] Washing the product with hot solvents, especially hot alcohol, can lead to significant product loss. Use cold, non-polar solvents like hexane or cold ethanol for washing to remove unreacted caprylic acid without dissolving the product.

  • A3.2: Hydrolysis from Moisture: The product can decompose in a moist atmosphere, releasing caprylic acid.[4][5][9] Ensure the product is dried thoroughly in a vacuum oven at a moderate temperature (e.g., 60°C) and stored in a tightly sealed container away from moisture.[10]

  • A3.3: Mechanical Losses: Fine powders can be lost during filtration and transfer. Ensure you are using an appropriate filter paper pore size and exercise care during product handling.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Zinc Oxide (ZnO)81.411975White powder
Caprylic Acid144.2116.7Oily liquid
This compound351.82136White, lustrous scales/powder[4][8]

Table 2: Recommended Reaction Conditions for Zinc Oxide Route

ParameterRecommended Value / ConditionRationale
Molar Ratio (ZnO:Acid) 1 : 2Ensures complete conversion based on stoichiometry.
Temperature 110 - 160 °C[1]Provides sufficient energy to drive the reaction.
Reaction Time 6 - 12 hours[1]Allows the reaction to proceed to completion.
Atmosphere Inert (e.g., Nitrogen)[1]Prevents oxidation and discoloration of the product.
Solvent (Optional) Toluene, Xylene[2][3]Improves mixing and allows for azeotropic water removal.
Water Removal Dean-Stark TrapCrucial for driving the reaction equilibrium towards the product.[2]

Experimental Protocols

Protocol 1: Synthesis via Direct Reaction of Zinc Oxide and Caprylic Acid

This protocol is based on the most common industrial synthesis method.

  • Reactant Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser, add zinc oxide (1.0 molar equivalent).

  • Solvent Addition: Add toluene to the flask (approx. 2-3 mL per gram of ZnO) to facilitate stirring.

  • Reactant Addition: While stirring, add caprylic acid (2.0 molar equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C for toluene) under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as a lower layer.

  • Monitoring: Continue the reaction for 6-12 hours, or until no more water is collected in the trap. The reaction mixture should become a clear, homogeneous solution.

  • Isolation: Allow the mixture to cool to room temperature. The this compound may precipitate out. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the resulting solid product with cold hexane or acetone to remove any unreacted caprylic acid.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight. Store in a desiccator.

Protocol 2: Synthesis via Precipitation

This protocol is adapted from historical preparation methods.[4]

  • Solution A: Prepare a solution of sodium caprylate by dissolving caprylic acid (2.0 molar equivalents) in an aqueous solution of sodium hydroxide (2.0 molar equivalents).

  • Solution B: In a separate beaker, prepare an aqueous solution of zinc sulfate (1.0 molar equivalent).

  • Precipitation: Slowly add Solution B to Solution A with vigorous stirring. A white precipitate of this compound will form immediately.

  • Digestion: Gently heat the mixture to ~70°C and stir for 30-60 minutes to encourage particle agglomeration.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water to remove sodium sulfate byproduct, followed by a wash with cold ethanol.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_reactants 1. Prepare Reactants (ZnO, Caprylic Acid) setup_flask 2. Assemble Flask with Stirrer & Dean-Stark prep_reactants->setup_flask add_reactants 3. Charge Reactants & Solvent (Toluene) setup_flask->add_reactants heat 4. Heat to Reflux (110-160°C) under N2 add_reactants->heat remove_water 5. Azeotropically Remove Water heat->remove_water remove_water->heat Continue for 6-12 hours cool 6. Cool Reaction Mixture remove_water->cool Reaction Complete filter 7. Filter or Evaporate Solvent cool->filter wash 8. Wash Solid with Cold Solvent filter->wash dry 9. Dry Under Vacuum (60°C) wash->dry analyze 10. Characterize Product (FTIR, MP, Yield) dry->analyze

Caption: Experimental workflow for this compound synthesis via the direct ZnO route.

G decision decision issue issue check check start Low Yield Observed d1 Is the reaction mixture homogeneous at temp? start->d1 d2 Is product lost during workup? d1->d2 Yes i1 Issue: Incomplete Reaction d1->i1 No d3 Is the product impure or discolored? d2->d3 No i2 Issue: Product Loss d2->i2 Yes c1 Check: - Temperature (110-160°C) - Reaction Time (6-12h) - Molar Ratio (1:2) - Stirring Efficiency i1->c1 end_node Review protocol for other deviations d3->end_node No i3 Issue: Impurities / Side Reactions d3->i3 Yes c2 Check: - Use cold washing solvents - Ensure proper filtration - Avoid exposure to moisture i2->c2 c3 Check: - Purity of starting materials - Run under inert (N2) gas - Avoid overheating i3->c3

Caption: Troubleshooting decision tree for diagnosing low yield in this compound synthesis.

G Temp Temperature Rate Reaction Rate Temp->Rate Increases Purity Purity Temp->Purity Can Decrease (if too high) Ratio Molar Ratio Yield Yield Ratio->Yield Optimizes Ratio->Purity Affects Time Reaction Time Time->Yield Increases Solvent Solvent Use Solvent->Rate Improves Rate->Yield Purity->Yield

Caption: Relationship diagram of key parameters affecting this compound synthesis outcomes.

References

Technical Support Center: Optimizing Zinc Caprylate Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc caprylate as a catalyst in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Polymer Molecular Weight or Discrepancy Between Theoretical and Observed Molecular Weight in Ring-Opening Polymerization (ROP).

Question: My ring-opening polymerization of lactide using this compound resulted in a polymer with a lower molecular weight than theoretically expected. What could be the cause, and how can I fix it?

Answer:

Several factors can contribute to lower-than-expected molecular weights in ROP reactions catalyzed by this compound:

  • Unwanted Initiation by Impurities: Water or other nucleophilic impurities in the monomer or solvent can act as initiators, leading to the formation of more polymer chains than intended, thus reducing the average molecular weight.

    • Solution: Ensure all reagents and glassware are rigorously dried before use. L-lactide should be recrystallized from a dry solvent like toluene and dried in vacuo at 60°C.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Formation of Cyclic Polymers: A significant side reaction in this compound-catalyzed ROP is the formation of cyclic polylactides, which do not incorporate the initiator and thus do not contribute to the linearly growing chains as intended. This is particularly prevalent when no alcohol initiator is used.[1][2]

    • Solution: The use of an alcohol as a co-initiator is crucial for promoting the formation of linear polymers and controlling molecular weight. The ratio of monomer to initiator will be a key determinant of the final molecular weight.

  • Transesterification Reactions: Both intramolecular (backbiting) and intermolecular transesterification can lead to a broadening of the molecular weight distribution and a deviation from the theoretical molecular weight.

    • Solution: Optimizing the reaction temperature and time can help to minimize these side reactions. While higher temperatures increase the reaction rate, they can also promote side reactions.[3]

Issue 2: Predominant Formation of Cyclic Polymers in ROP.

Question: My polymerization reaction with this compound is yielding a high fraction of cyclic polymers instead of the desired linear polymer. Why is this happening, and what can I do to prevent it?

Answer:

The formation of cyclic polymers is a known characteristic of ROP catalyzed by neat this compound without an initiator.[1][2]

  • Cause: In the absence of an alcohol initiator, the polymerization can proceed via a ring-opening polymerization with polymer precipitation (ROPPOC) mechanism, which favors the formation of cyclic species.

  • Solution: The addition of an alcohol initiator, such as 11-undecenol or 1-hydroxymethylnaphthalene, is essential to promote the synthesis of linear poly(L-lactide)s.[1] The concentration of the initiator relative to the monomer will dictate the degree of polymerization.

Issue 3: Low or No Catalytic Activity.

Question: I am observing very slow or no conversion in my reaction. What are the possible reasons for the inactivity of my this compound catalyst?

Answer:

Several factors can lead to poor catalyst performance:

  • Catalyst Purity: The purity of this compound is critical. The presence of impurities from its synthesis or degradation can inhibit its catalytic activity.

    • Solution: Use high-purity this compound. If synthesizing in-house, ensure complete reaction and purification. Characterization techniques like FTIR and ICP-MS can validate purity.

  • Moisture: this compound is sensitive to moisture and can decompose in a moist atmosphere, releasing caprylic acid.[4] This decomposition can deactivate the catalyst.

    • Solution: Store and handle this compound under anhydrous and inert conditions.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, some reactions have an optimal temperature range. For certain polymerizations, temperatures that are too high can lead to catalyst decomposition or side reactions that inhibit the main catalytic cycle. Conversely, a temperature that is too low will result in a very slow reaction rate. For the ROP of L-Lactide, temperatures between 130°C and 160°C have been used effectively.[1][2]

  • Inhibiting Impurities in Substrates: The presence of certain functional groups or impurities in the reactants can poison the catalyst.

    • Solution: Purify the monomers and solvents to remove any potential inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

A1: this compound is primarily used as a catalyst for:

  • Ring-Opening Polymerization (ROP): It is effective for the polymerization of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as poly(lactic acid) (PLA) and polycaprolactone (PCL).[1][2]

  • Esterification and Transesterification: Zinc carboxylates, including this compound, can catalyze the esterification of fatty acids and the transesterification of triglycerides, which is relevant for biodiesel production.

Q2: How does this compound compare to other zinc-based catalysts for ROP?

A2: In alcohol-initiated ROP of L-Lactide, the effectiveness of zinc catalysts has been shown to increase in the order: zinc acetate < zinc lactate < this compound.[1] This suggests that the caprylate anion contributes to a more active catalytic species.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.[4]

Q4: Can this compound be recycled and reused?

A4: In the context of fatty acid esterification, it has been shown that the in-situ formed zinc carboxylate can be recovered by filtration after the reaction mixture cools and can be reused for several cycles without a significant loss of activity.[3] The recyclability in polymerization reactions is less straightforward and depends on the final polymer work-up.

Q5: What is the mechanism of catalysis for this compound in ROP?

A5: The precise mechanism can be complex, but it is generally accepted that in the presence of an alcohol initiator, the reaction proceeds through a coordination-insertion mechanism. The alcohol initiates the polymerization by reacting with the monomer, and the zinc center activates the monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack by the growing polymer chain's hydroxyl end.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Catalyzed ROP of L-Lactide

ParameterValueNotesReference
Temperature 130 - 160 °CHigher temperatures can increase the rate but may also lead to side reactions like racemization.[1][2]
Solvent Bulk (solvent-free) or TolueneBulk polymerization is common for industrial applications.[1][5]
Catalyst Loading Variable (e.g., Lactide/Catalyst ratio of 500:1)The ratio impacts the reaction rate and the formation of cyclic byproducts.[1]
Initiator Alcohols (e.g., 11-undecenol, 1-hydroxymethylnaphthalene)Essential for linear polymer formation and molecular weight control.[1]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent moisture-induced catalyst deactivation.[2]

Table 2: Reaction Conditions for Fatty Acid Esterification using Zinc Carboxylates

ParameterValueNotesReference
Temperature ~170 °CA compromise to favor kinetics while avoiding excessive alcohol evaporation.[3][6]
Catalyst Loading 1 mol% (with respect to the acid)Considered a good compromise between reaction rate and catalyst loading.[3][6]
Acid/Alcohol Molar Ratio 1:1.2An excess of alcohol is used to drive the reaction forward.[3][6]
Atmosphere Not specified, but water removal is key.The reaction setup should allow for the distillation of water.[3][6]

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(L-lactide) via Ring-Opening Polymerization using this compound

Materials:

  • L-lactide, recrystallized from dry toluene and dried in vacuo.

  • This compound (ZnCap2).

  • Alcohol initiator (e.g., 11-undecenol).

  • Dry, inert atmosphere (e.g., Argon glovebox or Schlenk line).

  • Flame-dried glassware.

Procedure:

  • In a flame-dried Erlenmeyer flask inside an argon-filled glovebox, weigh the desired amount of this compound (e.g., 0.08 mmol).

  • Add the alcohol initiator (e.g., 0.8 mmol).

  • Add the purified L-lactide (e.g., 40 mmol) and a magnetic stir bar.

  • Seal the flask and remove it from the glovebox.

  • Immerse the reaction vessel in a preheated oil bath at 130°C.

  • Stir the reaction mixture for the desired time (e.g., 12 or 24 hours).

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • The resulting solid polymer can be broken up with a spatula and removed from the flask for characterization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Catalyzed ROP cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_polymerization Polymerization cluster_workup Work-up and Analysis reagents Dry Reagents: L-Lactide, this compound, Alcohol Initiator weighing Weigh Catalyst and Initiator reagents->weighing glassware Flame-Dry Glassware glassware->weighing addition Add Monomer and Stir Bar weighing->addition sealing Seal Reaction Vessel addition->sealing heating Immerse in Preheated Oil Bath (e.g., 130°C) sealing->heating stirring Stir for a Defined Time (e.g., 12-24h) heating->stirring cooling Cool to Room Temperature stirring->cooling isolation Isolate Polymer Product cooling->isolation characterization Characterize Polymer (GPC, NMR, DSC) isolation->characterization

Caption: Workflow for ROP of L-Lactide using this compound.

troubleshooting_logic Troubleshooting Low Molecular Weight in ROP start Low Molecular Weight Observed q1 Was an alcohol initiator used? start->q1 cause1 Cause: Predominant formation of cyclic polymers. q1->cause1 No q2 Were reagents and glassware rigorously dried? q1->q2 Yes solution1 Solution: Add an alcohol initiator to the reaction. cause1->solution1 end Improved Molecular Weight Control solution1->end cause2 Cause: Unwanted initiation by water/impurities. q2->cause2 No q3 Is reaction temperature/time optimized? q2->q3 Yes solution2 Solution: Ensure anhydrous conditions and pure reagents. cause2->solution2 solution2->end cause3 Cause: Transesterification side reactions. q3->cause3 No q3->end Yes solution3 Solution: Optimize temperature and reaction time. cause3->solution3 solution3->end

Caption: Troubleshooting logic for low molecular weight in ROP.

References

Technical Support Center: Topical Zinc Caprylate & Skin Irritation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical zinc caprylate formulations. The information is designed to help anticipate and address potential skin irritation issues during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which topical this compound might cause skin irritation?

A1: While direct studies on this compound are limited, skin irritation from metal salts is often linked to the bioavailability of the metal ion (Zn²⁺) and the properties of the counter-ion (caprylic acid).[1] Potential mechanisms include:

  • Direct Keratinocyte Cytotoxicity: High concentrations of free zinc ions can be cytotoxic to keratinocytes, the primary cells of the epidermis.[2][3]

  • Disruption of Skin Barrier: Caprylic acid, a medium-chain fatty acid, can have a dual role. While often used for its emollient properties, at certain concentrations and in specific formulations, it could potentially disrupt the lipid bilayer of the stratum corneum, increasing transepidermal water loss (TEWL) and allowing deeper penetration of zinc ions, leading to irritation.[4][5][6]

  • Pro-inflammatory Effects: While zinc is generally considered to have anti-inflammatory properties, excessive intracellular zinc can trigger inflammatory signaling pathways in skin cells.[7][8][9]

Q2: Is there a known concentration-dependent relationship for skin irritation with zinc salts?

Q3: Can the formulation vehicle influence the irritation potential of this compound?

A3: Absolutely. The formulation vehicle plays a critical role in the bioavailability of zinc ions and the overall irritation profile of the product.[1] Key considerations include:

  • pH of the Formulation: A lower pH may increase the dissolution of this compound and the availability of free zinc ions, potentially increasing irritation.[12]

  • Occlusivity of the Vehicle: Highly occlusive formulations (e.g., ointments) can increase skin hydration but may also enhance the penetration of zinc ions, potentially leading to irritation.

  • Presence of Anti-Irritants or Barrier-Enhancing Ingredients: Incorporating ingredients that support the skin barrier, such as ceramides, cholesterol, and certain emollients, can help mitigate irritation.[13][14]

Q4: What are the signs of skin irritation to look for in in vitro and in vivo models?

A4: In in vitro reconstituted human epidermis (RhE) models, irritation is typically assessed by a reduction in cell viability (e.g., using an MTT assay) and an increase in the release of pro-inflammatory cytokines like IL-1α.[15] In in vivo models (e.g., rabbit or human patch testing), signs of irritation include erythema (redness), edema (swelling), and eschar formation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in In Vitro Skin Models (e.g., Reconstituted Human Epidermis)

Possible Causes:

  • High Concentration of Free Zinc Ions: The formulation may be releasing zinc ions too rapidly, leading to cytotoxic effects on the keratinocytes in the model.[2][3]

  • Formulation Vehicle Toxicity: The vehicle itself or other excipients in the formulation may be causing cytotoxicity.

  • Incomplete Removal of Test Substance: For oleaginous or waxy formulations, residual product on the tissue surface after rinsing can lead to prolonged exposure and artificially high cytotoxicity readings.[16]

  • Contamination: The test substance or cell culture media may be contaminated.[17]

Troubleshooting Steps:

  • Evaluate a Concentration Gradient: Test a range of this compound concentrations to determine the cytotoxic threshold.

  • Test the Vehicle Alone: Run a parallel experiment with the formulation vehicle without this compound to rule out vehicle-induced toxicity.

  • Optimize Washing Procedure: For sticky or greasy formulations, consider a modified washing procedure, such as a pre-wash with a mild surfactant solution (e.g., 0.1% SDS in PBS), to ensure complete removal of the test article.[16]

  • Conduct Sterility Testing: Ensure the test formulation and all reagents are sterile.

Issue 2: Erythema and/or Edema Observed in In Vivo Models

Possible Causes:

  • Irritant Contact Dermatitis (ICD): This is a non-allergic inflammatory reaction caused by direct chemical damage to the skin. It is likely concentration-dependent.

  • Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction. While less common for zinc itself, sensitization to other components of the formulation or even the zinc complex is possible.[18][19][20]

  • Disruption of the Skin Barrier: The formulation may be compromising the skin's natural barrier function, leading to inflammation.

Troubleshooting Steps:

  • Reduce Concentration: If ICD is suspected, test lower concentrations of this compound.

  • Formulation Modification:

    • Adjust the pH of the vehicle to a more neutral range.

    • Incorporate soothing agents or anti-irritants into the formulation.[21]

    • Consider a less occlusive vehicle.

  • Patch Testing of Individual Components: If ACD is suspected, conduct patch testing with individual formulation ingredients to identify the causative agent.

  • Assess Skin Barrier Function: Measure transepidermal water loss (TEWL) to determine if the formulation is disrupting the skin barrier. An increase in TEWL would suggest barrier damage.[22]

Data Presentation

Table 1: Dermal Irritation Potential of Various Zinc Salts (Data from Animal Studies)

Zinc SaltConcentrationVehicleSpeciesIrritation Score/ObservationReference(s)
Zinc Acetate20%Deionized WaterMouseIrritating[10][11]
Zinc Acetate20%Deionized WaterRabbitSeverely Irritating[11]
Zinc Chloride1%Deionized WaterMouse, RabbitSeverely Irritating[10][11]
Zinc Chloride1%Deionized WaterGuinea PigIrritating[10][11]
Zinc Sulfate1%Deionized WaterMouse, Rabbit, Guinea PigSlightly Irritating[10][11]
Zinc Undecylenate20%0.1% Tween 80Mouse, RabbitSlightly Irritating[10][11]
Zinc Undecylenate20%0.1% Tween 80Guinea PigNon-irritating[10][11]
Zinc LactateNot SpecifiedOcclusive PatchRabbitNon-irritating[11]
Zinc RicinoleateUndilutedOcclusive PatchRabbitNon-irritating[11]

Note: This table is intended for comparative purposes. The irritation potential of this compound may differ based on its unique physicochemical properties and the formulation in which it is incorporated.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test on Reconstituted Human Epidermis (RhE)

This protocol is adapted from the OECD Test Guideline 439.[23]

  • Tissue Preparation: Reconstituted human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium overnight at 37°C and 5% CO₂.

  • Application of Test Substance:

    • For solid or waxy formulations of this compound, apply a sufficient amount (e.g., 25 mg) to evenly cover the tissue surface.

    • For liquid or semi-solid formulations, apply 25 µL.

    • A negative control (e.g., sterile PBS) and a positive control (e.g., 5% SDS solution) are run in parallel.

  • Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.

  • Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface with sterile PBS. For oleaginous formulations, a modified washing step with a mild surfactant may be necessary.[16]

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for 42 hours.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (1 mg/mL) for 3 hours.

    • The formazan dye is extracted with isopropanol.

    • The optical density is measured at 570 nm.

  • Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced by 50% or more compared to the negative control.[23]

  • (Optional) Cytokine Analysis: The culture medium collected after the post-incubation period can be analyzed for the release of pro-inflammatory cytokines (e.g., IL-1α) using an ELISA kit. An increase in cytokine release can be an earlier or more sensitive indicator of irritation.[15]

Mandatory Visualization

Experimental_Workflow_In_Vitro_Irritation cluster_prep Day 0: Preparation cluster_exposure Day 1: Exposure cluster_post_incubation Day 2-3: Post-incubation cluster_analysis Day 3: Analysis prep RhE Tissue Pre-incubation apply Apply this compound Formulation (60 min) prep->apply rinse Rinse Tissues apply->rinse post_incubate Incubate for 42 hours rinse->post_incubate mtt MTT Assay (Viability) post_incubate->mtt cytokine ELISA (IL-1α Release) post_incubate->cytokine result Data Interpretation: Irritant vs. Non-Irritant mtt->result cytokine->result

Caption: Workflow for in vitro skin irritation testing of topical formulations.

Troubleshooting_Logic cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_solution Potential Solutions start Skin Irritation Observed invitro_issue Unexpected Cytotoxicity start->invitro_issue invivo_issue Erythema / Edema start->invivo_issue check_conc Test Concentration Gradient invitro_issue->check_conc check_vehicle Test Vehicle Alone invitro_issue->check_vehicle optimize_wash Optimize Wash Procedure invitro_issue->optimize_wash solution Refined Formulation & Protocol check_conc->solution check_vehicle->solution optimize_wash->solution is_icd Suspect ICD? invivo_issue->is_icd is_acd Suspect ACD? is_icd->is_acd No reduce_conc Reduce Concentration is_icd->reduce_conc Yes reformulate Modify Formulation is_acd->reformulate No patch_test Patch Test Components is_acd->patch_test Yes reduce_conc->reformulate reformulate->solution patch_test->solution

Caption: Troubleshooting logic for addressing skin irritation issues.

Signaling_Pathway_Irritation cluster_stimulus Stimulus cluster_skin Skin Barrier & Cells cluster_response Cellular Response cluster_outcome Clinical Outcome zinc_caprylate Topical this compound barrier Stratum Corneum zinc_caprylate->barrier interacts with keratinocyte Keratinocyte barrier->keratinocyte allows penetration of Zn²⁺ / Caprylic Acid cytotoxicity Cytotoxicity keratinocyte->cytotoxicity cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-1α) keratinocyte->cytokine_release irritation Skin Irritation (Erythema, Edema) cytotoxicity->irritation cytokine_release->irritation

References

Technical Support Center: Managing Zinc Caprylate in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of zinc caprylate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (also known as zinc octanoate) is a zinc salt of caprylic acid with the chemical formula Zn(C₈H₁₅O₂)₂. It is a white, crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can be problematic in experimental settings as moisture uptake can lead to physical and chemical changes.[3] Physical changes may include clumping, caking, or changes in flowability, which can complicate handling and weighing.[4] Chemically, the presence of moisture can lead to the decomposition of this compound, releasing caprylic acid and potentially affecting its reactivity and the outcome of your experiment.[2][5]

Q2: How should I store this compound to minimize moisture absorption?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry environment.[6] For long-term storage or for researchers working in humid conditions, it is highly recommended to store it inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[7] Another option for highly sensitive experiments is to store the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon).[8]

Q3: I've noticed my this compound has formed clumps. Can I still use it?

Clumping is a common sign of moisture absorption.[4] While you might be able to break up the clumps with a spatula, the material may have already undergone some degree of hydrolysis.[6] For non-critical applications, you may be able to proceed after thoroughly grinding the material back into a fine powder. However, for quantitative studies or in drug development where precision is paramount, it is advisable to use a fresh, unopened container of this compound or to dry the material under vacuum. It is also recommended to determine the water content of the clumped material before use.

Q4: What are the potential consequences of using this compound that has absorbed moisture in my experiment?

Using hygroscopic this compound without accounting for its water content can lead to several experimental errors:

  • Inaccurate Dosing: The measured weight will include an unknown amount of water, leading to a lower-than-expected amount of this compound in your reaction or formulation.

  • Altered Physical Properties: Increased moisture can change the material's bulk density, flowability, and compressibility, which is particularly critical in solid dosage form development.[9]

  • Chemical Degradation: Moisture can cause this compound to hydrolyze, which may introduce impurities and alter its chemical reactivity.[2][4]

  • Inconsistent Results: The variable water content between different batches or even within the same container can lead to poor reproducibility of your experimental results.

Q5: How can I determine the moisture content of my this compound sample?

Several methods can be used to determine the moisture content of a solid sample. A common and effective technique is thermogravimetric analysis (TGA), specifically the loss on drying method, where the sample is heated and the weight loss due to water evaporation is measured.[10] Karl Fischer titration is another precise method for quantifying water content. For a more detailed understanding of how the material behaves at different humidity levels, Dynamic Vapor Sorption (DVS) is the recommended technique.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches. Variable moisture content in the this compound used.1. Implement a strict storage protocol using desiccators or a glove box. 2. Perform a moisture content analysis (e.g., Karl Fischer titration or TGA) on each new batch before use. 3. Standardize the handling procedure to minimize exposure to ambient humidity.
Difficulty in handling and weighing due to clumping or poor flow. The material has absorbed a significant amount of moisture from the atmosphere.1. Use a fresh, unopened container of this compound. 2. If a fresh container is unavailable, dry the material under vacuum at a temperature below its decomposition point. 3. Handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.
Observed changes in the physical appearance of the material (e.g., from a powder to a more granular or pasty consistency). Deliquescence, where the material absorbs enough moisture to dissolve.The material is likely too compromised for most applications. It is strongly recommended to discard the affected batch and obtain a fresh supply.
Unexpected reaction byproducts or altered reaction kinetics. Hydrolysis of this compound due to moisture, leading to the formation of caprylic acid and zinc hydroxide/oxide.1. Ensure all solvents and reagents are anhydrous. 2. Dry all glassware thoroughly in an oven before use. 3. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification

This classification is determined by the percentage increase in mass of a substance after storage at 25°C and 80% relative humidity (RH) for 24 hours.[13][14]

Classification Weight Gain (% w/w) Implication for this compound
Non-hygroscopic≤ 0.12Unlikely classification for this compound.
Slightly hygroscopic≥ 0.2 and < 2Possible classification, requires careful handling.
Hygroscopic≥ 2 and < 15Likely classification, strict handling protocols are necessary.
Very hygroscopic≥ 15Possible classification, requires the most stringent handling and storage conditions.

Experimental Protocols

Protocol 1: General Handling of Hygroscopic this compound

This protocol outlines the best practices for handling this compound to minimize moisture exposure during routine experimental use.

  • Preparation:

    • Dry all glassware and spatulas in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

    • If working on an open bench, minimize the time the primary container is open.

    • For sensitive applications, perform all manipulations in a glove box with a controlled inert atmosphere (<10 ppm H₂O).

  • Weighing:

    • Pre-weigh a clean, dry weighing vessel.

    • Quickly transfer the approximate amount of this compound to the weighing vessel and seal the primary container immediately.

    • Accurately weigh the transferred material and record the weight.

    • If the material is clumpy, gently grind it to a fine powder inside a low-humidity environment before weighing.

  • Dispensing/Addition:

    • Add the weighed this compound to your reaction or formulation vessel as quickly as possible.

    • If adding to a liquid, ensure the solvent is anhydrous.

Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample at varying vapor concentrations.[11] This is the gold standard for characterizing the hygroscopic nature of a material.

  • Sample Preparation:

    • Place a small amount of this compound (typically 5-20 mg) onto the DVS sample pan.

    • Ensure the sample is evenly spread to maximize surface area exposure.

  • Instrument Setup:

    • Set the temperature to the desired experimental value (e.g., 25°C).

    • Program a humidity profile. A typical profile might start at 0% RH, increase in steps of 10% RH up to 90% RH, and then decrease in similar steps back to 0% RH.

    • Define the equilibrium condition for each step (e.g., a mass change of less than 0.002% over 5 minutes).

  • Data Acquisition:

    • Start the DVS experiment. The instrument will automatically expose the sample to the programmed humidity levels and record the mass change over time.

    • The output will be a moisture sorption isotherm, plotting the percentage change in mass against the relative humidity.

  • Data Analysis:

    • From the isotherm, you can determine the total moisture uptake at different humidity levels.

    • The shape of the isotherm can provide insights into the mechanism of water sorption (adsorption vs. absorption).

    • The data can be used to classify the hygroscopicity of this compound according to the Ph. Eur. guidelines.

Visualizations

Experimental_Workflow_for_Hygroscopic_Material cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start storage Remove from Desiccator/Glove Box start->storage weigh Quickly Weigh Material storage->weigh environment Prepare Low-Humidity Work Area seal Immediately Reseal Primary Container weigh->seal transfer Transfer to Experiment weigh->transfer return_storage Return to Desiccator/Glove Box seal->return_storage finish End transfer->finish

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_storage Was the material stored in a desiccator? issue->check_storage Yes check_handling Was exposure to air minimized? check_storage->check_handling Yes solution_storage Implement Strict Storage Protocol check_storage->solution_storage No solution_handling Refine Handling Technique (e.g., Glove Box) check_handling->solution_handling No solution_quantify Quantify Water Content (e.g., Karl Fischer) check_handling->solution_quantify Yes outcome_good Problem Resolved solution_storage->outcome_good solution_handling->outcome_good solution_quantify->outcome_good

Caption: Troubleshooting logic for inconsistent results.

References

Overcoming solubility challenges of zinc caprylate in polar solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome the solubility challenges of zinc caprylate in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a zinc salt of caprylic acid, appearing as a white to off-white powder.[1][2] Its solubility is largely dictated by the hydrophobic nature of its caprylate (octanoate) chains.[3] Consequently, it exhibits poor solubility in aqueous or highly polar solvents under neutral conditions but is readily soluble in various organic solvents.[1][3][4] In moist air, it can decompose, releasing caprylic acid.[5][6]

Q2: Why is this compound poorly soluble in polar solvents like water?

A2: The limited aqueous solubility is due to two main factors: the hydrophobic character of the eight-carbon caprylate chains and the strong metal-carboxylate coordination bonds that are resistant to hydrolysis at neutral pH.[3]

Q3: In which solvents is this compound known to be soluble?

A3: this compound shows good solubility in organic solvents, particularly those with moderate to high polarity.[3] It dissolves readily in dichloromethane, chloroform, and dimethylformamide.[3] It is also described as fairly soluble in boiling alcohol, such as ethanol.[5][7] Ethanol is often considered a preferred solvent for industrial applications.[2]

Q4: What are the primary applications of this compound in research and development?

A4: Due to its chemical properties, this compound is used in several fields. It serves as a catalyst in polymerization processes, a precursor for nanoparticle synthesis, a fungicide, and a corrosion inhibitor.[3][4] In personal care and pharmaceutical applications, it is used for its antimicrobial and anti-inflammatory properties.[2][8]

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents as described in the available literature. Quantitative data is often not specified, so a qualitative description is provided.

SolventSolvent TypeObserved SolubilitySource
Water (room temp.)Polar ProticInsoluble / Limited[3][4][5]
Boiling WaterPolar ProticSlightly Soluble[5][7]
EthanolPolar Protic (Organic)Fairly Soluble / Soluble[2][5]
TolueneNon-polar AproticSoluble[4]
DichloromethanePolar Aprotic (Organic)Readily Soluble[3]
ChloroformPolar Aprotic (Organic)Readily Soluble[3]
Dimethylformamide (DMF)Polar Aprotic (Organic)Readily Soluble[3]

Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to address common solubility problems.

Problem 1: this compound will not dissolve in my aqueous buffer.

This is the most common challenge. Direct dissolution in aqueous buffers at neutral pH is unlikely to succeed. The following workflow and protocols are recommended.

G start Start: Dissolve This compound in Aqueous Buffer check_sol Is the compound dissolving? start->check_sol cosolvent Strategy 1: Use a Co-solvent System (See Protocol 1) check_sol->cosolvent No success Success: Compound Dissolved check_sol->success Yes ph_adjust Strategy 2: Adjust pH (See Protocol 2) cosolvent->ph_adjust If insufficient surfactant Strategy 3: Add a Surfactant ph_adjust->surfactant If insufficient fail Failure: Compound remains insoluble. Re-evaluate formulation strategy. surfactant->fail If still insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Solubility Enhancement using a Co-solvent System

The use of a water-miscible organic co-solvent can significantly improve the solubility of this compound by reducing the overall polarity of the solvent system.[9] Ethanol is a common and effective choice.[2]

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent like Propylene Glycol)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Methodology:

  • Prepare a Concentrated Stock: Weigh the required amount of this compound and place it in a glass beaker with a magnetic stir bar.

  • Initial Dissolution: Add a minimal volume of ethanol to the beaker. Stir the mixture. This compound should be fairly soluble in ethanol.[2][5] Gentle warming (to no more than 60°C) can be applied if necessary.[4]

  • Titrate with Aqueous Buffer: Once the this compound is fully dissolved in the organic solvent, slowly add the target aqueous buffer to the solution while stirring continuously. This is often referred to as a "precipitation technique" in reverse, where the goal is to add the anti-solvent (water) slowly to the solvent-drug solution.[10][11]

  • Observe for Precipitation: Monitor the solution closely for any signs of cloudiness or precipitation. If precipitation occurs, you may have exceeded the solubility limit for that specific co-solvent/buffer ratio.

  • Final Volume: Once the desired final concentration is reached (without precipitation), transfer the solution to a volumetric flask and add the buffer to the final volume.

  • Filter (Optional): If necessary, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles.

Problem 2: The compound precipitates out of my co-solvent system over time.

This indicates that the solution is supersaturated and thermodynamically unstable.

Solutions:

  • Increase the Co-solvent Ratio: Increase the proportion of the organic solvent (e.g., ethanol) relative to the aqueous buffer. This will increase the overall solvating power of the system.

  • Use Stabilizers: Incorporate hydrophilic polymers such as HPMC or PVP. These can act as crystallization inhibitors in solid dispersions and may help stabilize supersaturated solutions.[12]

  • Reduce the Final Concentration: Your experiment may require a lower final concentration of this compound to remain within its solubility limit in that specific solvent system.

Protocol 2: Solubility Enhancement via pH Adjustment

Altering the pH can influence the solubility of zinc salts. However, this must be approached with caution as extreme pH values can lead to hydrolysis and decomposition of the compound into zinc hydroxide and caprylic acid.[2] The solubility of zinc oxide, a related compound, increases sharply at a pH below 7.[13]

Materials:

  • This compound suspension in water/buffer

  • Dilute HCl or NaOH solution (e.g., 0.1 M)

  • pH meter

  • Magnetic stirrer

Methodology:

  • Create a Suspension: Add the desired amount of this compound to your target aqueous medium and begin stirring to form a uniform suspension.

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated.

  • Adjust pH: Slowly add drops of dilute acid (e.g., HCl) to the suspension. Monitor the pH and observe for any changes in solubility. The low gastric pH is known to increase the solubility of zinc salts.[14]

  • Monitor for Dissolution: Continue stirring and check for visual signs of the solid dissolving as the pH is lowered.

  • Caution: Be aware that this compound is unstable in moist conditions and can decompose.[5] Aggressive pH changes may accelerate this process. It is critical to assess whether the dissolved species is the intact compound or its degradation products.

Factors Influencing this compound Solubility

Understanding the key factors that govern solubility is crucial for successful formulation. The following diagram illustrates these relationships.

G cluster_factors Influencing Factors cluster_effects Effects center_node This compound Solubility polarity Solvent Polarity center_node->polarity temp Temperature center_node->temp ph pH of Medium center_node->ph cosolvent Co-solvents center_node->cosolvent particle_size Particle Size center_node->particle_size polarity_desc Lower polarity (more organic character) increases solubility. polarity->polarity_desc temp_desc Higher temperature generally increases solubility (e.g., boiling alcohol). temp->temp_desc ph_desc Lower pH can increase solubility but risks hydrolysis. ph->ph_desc cosolvent_desc Reduces overall polarity of aqueous systems, increasing solubility. cosolvent->cosolvent_desc particle_size_desc Smaller particle size (micronization) increases dissolution rate. particle_size->particle_size_desc

Caption: Key factors that influence the solubility of this compound.

References

Minimizing byproducts in the synthesis of zinc caprylate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of zinc caprylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

The most prevalent and direct method is the reaction of zinc oxide (ZnO) with caprylic acid (also known as octanoic acid).[1][2][3] An alternative route involves the reaction of basic zinc carbonate with caprylic acid.[1] The zinc oxide method is often favored in industrial settings due to the low cost and availability of ZnO.[1]

Q2: What is the primary byproduct of the zinc oxide and caprylic acid reaction?

The main reaction produces this compound and water as the sole byproduct, according to the following equation: ZnO + 2 C8H16O2 → Zn(C8H15O2)2 + H2O[1][3] Efficient removal of this water is critical to drive the reaction to completion.[1]

Q3: Aside from water, what other impurities or byproducts might I encounter?

Several other byproducts and impurities can arise depending on the reaction conditions:

  • Unreacted Starting Materials: Residual zinc oxide and caprylic acid are common impurities if the reaction does not go to completion.

  • Oxidation Products: In the presence of air at high temperatures, this compound can be oxidized, yielding zinc oxide and caprylic acid.[1][2][3]

  • Esterification Products: If an alcohol solvent such as ethanol is used, it can react with caprylic acid to form an ester, introducing an unwanted byproduct.[2]

  • Decomposition Products: The final product can decompose in the presence of moisture, releasing caprylic acid.[3][4][5]

Q4: How can I minimize the formation of these byproducts?

Minimizing byproducts requires careful control over reaction parameters:

  • Use an Inert Atmosphere: Conducting the synthesis under a nitrogen or argon blanket prevents oxidation of the reactants and product.[1]

  • Optimize Molar Ratios: Fine-tuning the molar ratio of zinc oxide to caprylic acid is essential to ensure complete conversion and minimize residual starting materials.[1]

  • Control Temperature: Maintaining the reaction temperature within the optimal range (typically 110°C to 160°C) is crucial. Excessive heat can lead to decomposition.[1][2]

  • Choose Solvents Carefully: While solvents like ethanol can improve reaction kinetics, they risk side reactions. Solvent-free "melt" reactions or using a non-reactive solvent like toluene (which can also aid in water removal via azeotropic distillation) are often preferred.[1][2]

Q5: How do I know if my final product is pure? What analytical techniques should I use?

A combination of analytical methods is recommended to confirm the purity and identity of the synthesized this compound:

  • Infrared (IR) Spectroscopy: Confirms the formation of the metal carboxylate by identifying the characteristic asymmetric carboxylate stretching frequencies, typically in the 1540-1520 cm⁻¹ range.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the structure of the caprylate ligand and the overall purity of the compound.[1]

  • Thermal Analysis (TGA/DSC): Assesses the thermal stability, decomposition temperature, and melting point (approx. 136°C) of the product.[1]

  • X-ray Diffraction (XRD): Determines the crystalline structure and phase purity of the final powder.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction due to insufficient time or temperature.2. Inefficient removal of water, hindering reaction equilibrium.3. Suboptimal molar ratio of reactants.1. Increase reaction time or adjust temperature to within the 110-160°C range.2. If using a solvent like toluene, ensure efficient azeotropic distillation. For melt synthesis, consider applying a vacuum.3. Re-evaluate and optimize the stoichiometry of zinc oxide to caprylic acid.
Product Discoloration (Yellow/Brown Tint) 1. Oxidation of the product or starting materials.2. Decomposition caused by excessive heating.3. Impurities present in the initial reactants.1. Ensure the reaction is conducted under a continuous flow of an inert gas (e.g., Nitrogen, Argon).[1]2. Precisely control the reaction temperature and avoid localized overheating.3. Use high-purity grades of zinc oxide and caprylic acid.
Final Product is "Gummy" or "Oily" 1. Presence of excess, unreacted caprylic acid.2. Decomposition of the product due to moisture exposure.1. After filtration, wash the solid product thoroughly with a non-aqueous solvent (e.g., hexane) to remove residual acid.[2]2. Dry the final product completely under vacuum and store it in a desiccator.[3]
Insoluble White Particles in Product 1. Presence of unreacted zinc oxide.1. Ensure vigorous and effective stirring throughout the reaction to maintain a homogenous suspension.2. Consider using a slight excess of caprylic acid to drive the conversion of ZnO.3. Increase reaction time to allow for complete reaction.
Cloudy Filtrate After Reaction 1. Formation of insoluble inorganic byproducts or salts.2. Contamination from starting materials or reaction vessel.1. Filter the hot reaction mixture through a fine filter medium like Celite® to remove suspended impurities.[6]2. Ensure all glassware is scrupulously clean and dry before starting the synthesis.

Data Summary Tables

Table 1: Influence of Key Reaction Parameters on this compound Synthesis

Parameter Typical Conditions Effect on Purity and Yield Reference(s)
Zinc Source Zinc Oxide (ZnO)Most common, cost-effective. Purity depends on grade.[1][2]
Basic Zinc CarbonateAlternative route, may offer different reactivity.[1]
Temperature 110°C - 160°COptimal range for reaction kinetics. Temperatures >160°C risk decomposition.[1]
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation, minimizing discoloration and byproducts.[1]
AirCan lead to oxidation and lower purity.[1][2][3]
Solvent None (Melt Synthesis)Environmentally preferred, avoids solvent-related side reactions.[1]
Toluene / XyleneAllows for azeotropic removal of water, driving the reaction.[2]
EthanolCan increase reaction rate but carries a risk of esterification.[2]
Water Removal Continuous (e.g., Dean-Stark)Essential for driving the reaction equilibrium towards the product, maximizing yield.[1][2]

Table 2: Analytical Methods for Quality Control of this compound

Technique Purpose Typical Observation for Pure Product Reference(s)
FTIR Spectroscopy Confirm functional groupsAsymmetric carboxylate stretch at ~1540-1520 cm⁻¹. Absence of broad -OH band from free acid.[1]
NMR Spectroscopy Verify structure and puritySignals corresponding to the caprylate ligand protons. Absence of signals from impurities.[1]
DSC / TGA Assess thermal propertiesSharp melting point at ~136°C. TGA shows decomposition profile at higher temperatures.[1]
XRD Determine crystallinityCharacteristic diffraction pattern for the crystalline structure of this compound.[1]
Atomic Absorption Quantify zinc contentMeasured zinc concentration matches the theoretical value for C₁₆H₃₀O₄Zn.[7][8]

Experimental Protocol: Direct Synthesis from Zinc Oxide

This protocol describes a common lab-scale method for synthesizing this compound while minimizing byproducts.

Materials:

  • Zinc Oxide (ZnO), high purity

  • Caprylic Acid (C₈H₁₆O₂), high purity

  • Toluene (optional, for azeotropic water removal)

  • Nitrogen gas (high purity)

  • Hexane (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and thermocouple

  • Condenser and, if using toluene, a Dean-Stark trap

  • Nitrogen inlet/outlet

  • Buchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Reactor Setup: Assemble the clean, dry three-neck flask with a magnetic stir bar, heating mantle, condenser, and nitrogen inlet/outlet. If using toluene, include a Dean-Stark trap between the flask and condenser.

  • Charge Reactants: Charge the flask with zinc oxide (1.0 molar equivalent) and caprylic acid (approx. 2.05 molar equivalents). A slight excess of the acid helps ensure complete consumption of the ZnO. If using a solvent, add toluene.

  • Inerting: Begin stirring the mixture and purge the system with nitrogen for 15-20 minutes to remove all air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating & Reaction: Heat the mixture to the target temperature (e.g., 130-140°C). Water will begin to form as a byproduct.

    • Melt Synthesis: Water will evaporate and can be carried out with the nitrogen stream.

    • Toluene Synthesis: The water-toluene azeotrope will distill and collect in the Dean-Stark trap, allowing for easy monitoring of the reaction's progress.

  • Monitoring: Continue the reaction until water evolution ceases (typically 4-6 hours). The mixture should become a clear or slightly hazy, homogenous liquid.

  • Cooling & Isolation: Turn off the heat and allow the mixture to cool. The this compound product will solidify upon cooling.

  • Purification:

    • Break up the solid product.

    • Filter the solid and wash it several times with cold hexane to remove any unreacted caprylic acid.

    • Dry the white, powdered this compound in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.

  • Storage: Store the final, dry product in a tightly sealed container in a desiccator to prevent decomposition from atmospheric moisture.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Zinc Oxide & Caprylic Acid Setup Assemble Reactor (Flask, Condenser, N2 Inlet) Reactants->Setup Purge Purge with Nitrogen Setup->Purge Heat Heat to 110-160°C with Stirring Purge->Heat Maintain N2 Flow WaterRemoval Continuously Remove Water Heat->WaterRemoval Cool Cool to Room Temp WaterRemoval->Cool Reaction Complete Filter Filter Crude Solid Cool->Filter Wash Wash with Non-Aqueous Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Pure this compound Dry->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues Start Problem with Synthesis? LowYield Is Yield Low? Start->LowYield Yes Discolored Is Product Discolored? Start->Discolored No CheckTimeTemp Verify Reaction Time & Temperature (110-160°C) LowYield->CheckTimeTemp CheckWaterRemoval Ensure Efficient Water Removal CheckTimeTemp->CheckWaterRemoval CheckAtmosphere Use Inert Atmosphere (N2) Discolored->CheckAtmosphere ImpureReactants Check Reactant Purity CheckAtmosphere->ImpureReactants Impurities Impurities Detected (e.g., by FTIR/NMR)? ImpureReactants->Impurities FreeAcid Free Caprylic Acid? Impurities->FreeAcid UnreactedZnO Unreacted ZnO? FreeAcid->UnreactedZnO No WashProduct Wash with Hexane FreeAcid->WashProduct Yes OptimizeRatio Optimize Molar Ratio & Stirring UnreactedZnO->OptimizeRatio Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Zinc Caprylate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and evaluation of zinc caprylate's antifungal properties.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your experiments with this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Poor or inconsistent antifungal activity 1. Suboptimal pH of the formulation: The efficacy of zinc compounds can be pH-dependent.[1] 2. Inadequate dispersion of this compound: Poor solubility or aggregation can reduce the availability of active components. 3. Fungal strain variability: Different fungal species and even strains of the same species can exhibit varying susceptibility.1. Optimize and buffer the pH of your formulation: Test a range of pH values (e.g., 4.0, 5.5, 7.0) to determine the optimal condition for your target fungus.[1] 2. Improve formulation homogeneity: Utilize appropriate solvents or co-solvents and consider high-shear mixing or sonication. For suspension-based formulations, ensure uniform particle size. 3. Characterize your fungal strain: Confirm the identity and purity of your fungal strain. If possible, test against a reference strain (e.g., ATCC) for comparison.
Formulation instability (e.g., precipitation, phase separation) 1. Incompatibility of excipients: Ingredients in the formulation may interact with this compound, leading to instability. 2. Temperature fluctuations: Changes in temperature during storage or experimentation can affect solubility and stability. 3. Incorrect solvent system: The chosen solvent may not be optimal for maintaining this compound in a stable state.1. Conduct compatibility studies: Test the stability of this compound with each excipient individually before preparing the full formulation. 2. Maintain consistent temperature: Store formulations at a controlled temperature and monitor for any changes. 3. Screen different solvent systems: Evaluate a range of pharmaceutically acceptable solvents and co-solvents to identify a system that ensures the stability of the formulation.
Difficulty in determining the Minimum Inhibitory Concentration (MIC) 1. Trailing growth: A common phenomenon with some antifungals where a small amount of fungal growth persists across a range of concentrations. 2. Inappropriate incubation time: Insufficient or excessive incubation can lead to inaccurate MIC readings.1. Read MICs at the concentration with a significant reduction in growth (e.g., ≥50% or ≥90%) as per established guidelines like CLSI M27-A4. 2. Optimize incubation time: Perform preliminary time-course experiments to determine the optimal incubation period for your specific fungal strain and experimental conditions.
Lack of synergistic effect with other antifungals 1. Antagonistic or indifferent interaction: Not all antifungal combinations are synergistic. 2. Suboptimal concentration ratios: The ratio of this compound to the other antifungal agent is critical for achieving synergy.1. Screen a wider range of antifungal agents: Test combinations with different classes of antifungals (e.g., azoles, polyenes). 2. Perform a checkerboard assay: This method allows for the testing of a wide range of concentration combinations to identify synergistic ratios.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exerts its antifungal effect through a dual mechanism. It dissociates into zinc ions (Zn²⁺) and caprylic acid.[2] Caprylic acid, a medium-chain fatty acid, disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[3][4] Zinc ions can interfere with essential fungal enzymatic processes and disrupt zinc homeostasis, which is crucial for fungal growth and virulence.[2]

Q2: How can I enhance the antifungal efficacy of my this compound formulation?

A2: Several strategies can be employed:

  • Synergistic Combinations: Combine this compound with other antifungal agents, such as azoles (e.g., fluconazole) or other fatty acids and their salts (e.g., sodium caprylate, propionic acid).[2]

  • pH Optimization: Adjust the pH of the formulation to a level that enhances the activity against the target fungus. Acidic conditions have been shown to increase the candidacidal activity of zinc compounds.[1]

  • Formulation Technology: Incorporating this compound into advanced delivery systems, such as nanoparticles or microemulsions, may improve its stability, solubility, and contact with fungal cells.

Q3: What are the key parameters to consider during antifungal susceptibility testing?

A3: Key parameters include:

  • Inoculum size: A standardized inoculum concentration is crucial for reproducible results.

  • Growth medium: The composition of the medium can influence fungal growth and susceptibility.

  • Incubation time and temperature: These should be optimized for the specific fungus being tested.

  • Endpoint reading: The criteria for determining the MIC (e.g., percentage of growth inhibition) should be clearly defined.

Q4: Can this compound be effective against drug-resistant fungal strains?

A4: Due to its multi-target mechanism of action, this compound has the potential to be effective against fungal strains that have developed resistance to single-target antifungal drugs. Furthermore, its ability to act synergistically with other antifungals may help overcome resistance.

Data Presentation

Table 1: Antifungal Activity of Zinc Compounds and Caprylic Acid Against Candida albicans

CompoundFungal StrainMIC (µg/mL)Test Method
Zinc Oxide NanoparticlesC. albicans80Broth Microdilution
Zinc-Chelating Compound (APC6)C. albicans SC53140.5CLSI M27-Ed4
Caprylic AcidC. albicansVaries (often reported as a percentage in formulations)N/A

Note: Data for this compound is limited; the table presents data for related zinc compounds and its active fatty acid component to provide a comparative reference.

Table 2: Synergistic Antifungal Activity of Zinc Oxide Nanoparticles with Fluconazole Against Candida albicans

CombinationFungal StrainFIC IndexInterpretation
ZnO-NPs + FluconazoleC. albicans0.38Synergy

The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is considered synergistic.[5]

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Formulation (Adapted from Zinc Octoate Synthesis)

This protocol describes a general method for the synthesis of this compound that can be adapted for experimental formulations.

Materials:

  • Zinc oxide (ZnO)

  • Caprylic acid (Octanoic acid)

  • Toluene (or another suitable organic solvent)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In the reaction flask, dissolve a specific molar equivalent of zinc oxide in toluene with stirring.

  • Gradually add a stoichiometric amount (or a desired molar ratio) of caprylic acid to the flask.

  • Heat the mixture to a specific temperature (e.g., 60-80°C) and reflux for 2-4 hours with continuous stirring.[2]

  • After the reaction is complete, the solvent can be removed under vacuum to obtain the this compound product.

  • The resulting this compound can then be formulated into a desired delivery system (e.g., cream, ointment, or liquid suspension) using appropriate excipients.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to evaluate the synergistic antifungal effect of this compound in combination with another antifungal agent (e.g., fluconazole).

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans at 1-5 x 10³ CFU/mL)

  • RPMI-1640 medium (or other suitable broth)

  • Stock solutions of this compound and the second antifungal agent

Procedure:

  • In the 96-well plate, serially dilute the this compound formulation horizontally and the second antifungal agent vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Add the standardized fungal inoculum to each well.

  • Include control wells with each agent alone, as well as a growth control (inoculum only) and a sterility control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC for each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.

Visualizations

Antifungal_Mechanism_of_Zinc_Caprylate cluster_formulation This compound Formulation cluster_dissociation Dissociation cluster_fungal_cell Fungal Cell Zinc_Caprylate This compound Zinc_Ion Zinc Ion (Zn²⁺) Zinc_Caprylate->Zinc_Ion releases Caprylic_Acid Caprylic Acid Zinc_Caprylate->Caprylic_Acid releases Zinc_Homeostasis Disruption of Zinc Homeostasis Zinc_Ion->Zinc_Homeostasis Cell_Membrane Cell Membrane Disruption Caprylic_Acid->Cell_Membrane Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Zinc_Homeostasis->Fungal_Cell_Death

Caption: Dual-action antifungal mechanism of this compound.

Checkerboard_Assay_Workflow A Prepare stock solutions of This compound and Antifungal B B Serially dilute this compound horizontally in a 96-well plate A->B C Serially dilute Antifungal B vertically in the same plate A->C D Add standardized fungal inoculum to each well B->D C->D E Incubate at 35°C for 24-48h D->E F Read MICs and calculate FIC Index E->F G Determine Synergy, Additivity, or Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

Fungal_Signaling_Pathway_Disruption Caprylic_Acid Caprylic Acid Cell_Membrane Fungal Cell Membrane Caprylic_Acid->Cell_Membrane interacts with Virulence_Factors Downregulation of Virulence Factors (e.g., Adhesion, Biofilm Formation) Caprylic_Acid->Virulence_Factors Signal_Transduction Altered Signal Transduction (e.g., Cdc35, Hst7, Cph1) Caprylic_Acid->Signal_Transduction Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth_Inhibition Virulence_Factors->Fungal_Growth_Inhibition Signal_Transduction->Fungal_Growth_Inhibition Zinc_Ion Zinc Ion (Zn²⁺) Zinc_Homeostasis Disruption of Intracellular Zinc Homeostasis Zinc_Ion->Zinc_Homeostasis Zap1 Altered Zap1 Transcription Factor Activity Zinc_Homeostasis->Zap1 Zap1->Fungal_Growth_Inhibition

Caption: Disruption of fungal signaling by this compound components.

References

Strategies to prevent the degradation of zinc caprylate upon exposure to moisture.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for zinc caprylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound upon exposure to moisture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is exposure to moisture. This compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to hydrolysis of the caprylate salt.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can lead to changes in its physical appearance, such as clumping, caking, or a change in texture from a fine powder to a more granular or pasty substance. A characteristic odor of caprylic acid (a slightly pungent, fatty, or goat-like smell) may also become noticeable as hydrolysis proceeds.

Q3: How does moisture lead to the chemical breakdown of this compound?

A3: Moisture facilitates the hydrolysis of this compound, a chemical reaction where water molecules break down the salt into zinc hydroxide and free caprylic acid. This reaction is often accelerated by increased temperature.[1]

Q4: What are the general recommendations for storing this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. The use of desiccants within the storage container or in a desiccator cabinet is highly recommended to maintain a low-humidity environment.[2] It is also advisable to work with the material in a controlled-humidity environment, such as a glove box, especially for sensitive applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Clumping or Caking of Powder Exposure to ambient humidity during storage or handling.1. Immediately transfer the material to a desiccator with a fresh desiccant. 2. For future handling, use a glove box with controlled humidity. 3. If clumping is minor, the material may be gently ground with a mortar and pestle in a dry environment before use.
"Goat-like" or Rancid Odor Hydrolysis of this compound leading to the release of free caprylic acid.1. Quantify the extent of degradation using the provided analytical protocols. 2. If degradation is significant, the batch may not be suitable for your experiment. 3. Review and improve storage and handling procedures to prevent future occurrences.
Inconsistent Experimental Results Partial degradation of this compound leading to variable purity.1. Perform a purity analysis on the this compound lot before use. 2. Ensure that all aliquots used in an experiment are from a homogeneously mixed and properly stored batch. 3. Implement stringent moisture control measures throughout the experimental workflow.
Difficulty in Dissolving the Compound Formation of less soluble degradation products (e.g., zinc hydroxide).1. Test the solubility of a small sample in your intended solvent. 2. If solubility is an issue, consider the purity of the material. 3. Filtration may be necessary to remove insoluble degradation products, but this will alter the effective concentration of this compound.

Prevention Strategies

To proactively prevent the degradation of this compound, a multi-faceted approach involving proper storage, handling, and formulation strategies is recommended.

Storage and Handling
  • Controlled Atmosphere: Store this compound in a controlled environment with low relative humidity (RH). For long-term storage, an RH of <30% is advisable. This can be achieved using desiccators, glove boxes, or climate-controlled storage rooms.

  • Use of Desiccants: Place sachets of desiccant, such as silica gel or molecular sieves, inside the primary and secondary packaging of this compound.[2] Regularly check and replace the desiccant as it becomes saturated.

  • Inert Gas Blanketing: For highly sensitive applications, after opening the container, purge the headspace with an inert gas like nitrogen or argon before resealing to displace moist air.

  • Aliquotting: Upon receiving a new batch of this compound, it is best practice to aliquot the material into smaller, single-use quantities in a dry environment. This minimizes the repeated exposure of the bulk material to atmospheric moisture.

Formulation Strategies

For applications where this compound is incorporated into a final product, the following formulation strategies can enhance its stability:

  • Moisture-Resistant Coatings: Applying a hydrophobic film coating to particles or granules of this compound can act as a physical barrier against moisture ingress.

  • Encapsulation: Microencapsulation of this compound within a less hygroscopic material can provide excellent protection against humidity.

  • Use of Excipients: Incorporating non-hygroscopic excipients in a formulation can help to reduce the overall water uptake of the product.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated temperature and humidity conditions, as adapted from ICH guidelines.[3][4][5][6]

1. Materials and Equipment:

  • This compound powder
  • Climate-controlled stability chamber
  • Hermetically sealed glass vials
  • Analytical balance
  • HPLC system with UV detector
  • Karl Fischer titrator

2. Procedure:

  • Place 1-2 grams of this compound into pre-weighed, labeled glass vials.
  • Place the open vials in the stability chamber set to the desired conditions (see table below).
  • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial for each condition.
  • Immediately seal the vial upon removal and allow it to equilibrate to room temperature in a desiccator.
  • Perform the following analyses:
  • Appearance: Visually inspect for any changes in color, texture, or clumping.
  • Water Content: Determine the water content using Karl Fischer titration.
  • Degradation Product Quantification: Analyze the sample for caprylic acid content using the HPLC method outlined in Protocol 2.
  • Assay of this compound (Optional): If a suitable direct method is available, determine the remaining percentage of this compound.

Table 1: Recommended Conditions for Accelerated Stability Testing

ConditionTemperature (°C)Relative Humidity (%)
140 ± 275 ± 5
230 ± 265 ± 5
3 (Control)25 ± 2Stored with desiccant
Protocol 2: Quantification of Caprylic Acid in this compound by HPLC

This method is adapted from published procedures for the analysis of caprylic acid.[7]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid
  • Caprylic acid standard
  • This compound sample
  • Volumetric flasks, pipettes, and syringes
  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C

3. Standard Preparation:

  • Prepare a stock solution of caprylic acid (e.g., 1 mg/mL) in the mobile phase.
  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 200 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.
  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.
  • Construct a calibration curve by plotting the peak area of caprylic acid against its concentration for the standards.
  • Determine the concentration of caprylic acid in the sample solution from the calibration curve.
  • Calculate the percentage of caprylic acid in the original this compound sample.

Visualizations

cluster_degradation Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture (H2O) Moisture (H2O) Moisture (H2O)->Hydrolysis Zinc Hydroxide Zinc Hydroxide Hydrolysis->Zinc Hydroxide Caprylic Acid Caprylic Acid Hydrolysis->Caprylic Acid

Caption: Moisture-induced hydrolysis of this compound.

cluster_troubleshooting Troubleshooting Workflow for Degraded this compound start Observe Signs of Degradation (Clumping, Odor, etc.) q1 Is the material critical for the experiment? start->q1 discard Discard and obtain a new batch q1->discard No quantify Quantify degradation (Protocol 2) q1->quantify Yes review Review and improve storage & handling procedures discard->review q2 Is degradation within acceptable limits? quantify->q2 q2->discard No proceed Proceed with experiment, noting the purity q2->proceed Yes proceed->review

Caption: Decision-making for handling degraded this compound.

cluster_prevention Strategies to Prevent Degradation storage Storage Controlled Atmosphere Controlled Atmosphere storage->Controlled Atmosphere Use of Desiccants Use of Desiccants storage->Use of Desiccants Inert Gas Blanketing Inert Gas Blanketing storage->Inert Gas Blanketing handling Handling Glove Box Use Glove Box Use handling->Glove Box Use Aliquotting Aliquotting handling->Aliquotting formulation Formulation Moisture-Resistant Coating Moisture-Resistant Coating formulation->Moisture-Resistant Coating Encapsulation Encapsulation formulation->Encapsulation Non-hygroscopic Excipients Non-hygroscopic Excipients formulation->Non-hygroscopic Excipients

Caption: Key strategies for preventing this compound degradation.

References

Validation & Comparative

Comparative analysis of zinc caprylate and zinc stearate toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of zinc caprylate and zinc stearate. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds. The data presented is compiled from various toxicological studies and databases.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and zinc stearate.

Toxicity Endpoint Test Species Route of Administration This compound Zinc Stearate Reference
Acute Oral Toxicity (LD50) RatOralCauses muscle weakness and diarrhea in lethal-dose studies> 2,000 mg/kg bw[1][2]
MouseOralCauses muscle weakness and diarrhea in lethal-dose studies> 10 g/kg[2]
Acute Dermal Toxicity (LD50) RabbitDermalHarmful in contact with skin (classification)> 2,000 mg/kg bw[1][3]
Acute Inhalation Toxicity (LC50) RatInhalationHarmful if inhaled (classification)> 200 mg/L (1-hour exposure)[4][5]
Intratracheal Administration RatIntratracheal100% mortality at 50 mg (pulmonary edema)50% mortality at 50 mg (pulmonary edema)
Skin Irritation RabbitDermalIrritant (classification)Non-irritant[1][4]
Eye Irritation RabbitOcularCauses serious eye irritation (GHS classification)Non-irritant (Draize test)[1][6]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals.

Acute Oral Toxicity (Following OECD Guideline 401)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Several dose groups are used with a specified number of animals per group.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using a statistical method, such as the probit method.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Objective: To determine the LD50 of a substance after a single dermal application.

  • Test Animals: Albino rabbits are commonly used.

  • Procedure:

    • The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

    • The test substance is applied uniformly over an area of not less than 10% of the body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Observations for mortality and signs of toxicity are made for at least 14 days.

  • Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are the recommended species.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small patch of skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The degree of skin reaction is scored and graded according to a standardized scale.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.

    • The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

  • Data Analysis: The severity of the ocular lesions is scored at each observation time to determine the irritation potential.

Mandatory Visualizations

General Workflow for In Vivo Acute Toxicity Testing

G cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Post-Test Phase cluster_3 Data Analysis A Acclimatization of Animals B Health Examination A->B C Fasting (for oral studies) B->C D Dose Administration (Oral, Dermal, or Inhalation) C->D E Observation for Clinical Signs D->E F Continued Observation (14 days) E->F G Body Weight Measurement F->G H Necropsy G->H I Calculation of LD50/LC50 H->I J Final Toxicity Classification I->J

Caption: General workflow for in vivo acute toxicity testing.

Signaling Pathway for Zinc-Induced Cellular Toxicity

G cluster_0 Initiation cluster_1 Cellular Entry cluster_2 Intracellular Effects cluster_3 Downstream Consequences A Excess Extracellular Zinc B Influx into Cell A->B Via ion channels/transporters C Disruption of Calcium Homeostasis B->C D Mitochondrial Dysfunction B->D F Oxidative Stress C->F E Increased Reactive Oxygen Species (ROS) D->E E->F G DNA Damage F->G H Apoptosis/Necrosis G->H

Caption: Simplified signaling pathway of zinc-induced cellular toxicity.

References

A Comparative Analysis of Zinc Caprylate and Zinc Undecylenate as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Efficacy and Mechanisms for Researchers and Drug Development Professionals

In the landscape of topical antifungal agents, zinc salts of fatty acids have long been utilized for their fungistatic properties. Among these, zinc caprylate and zinc undecylenate are notable for their application in dermatological formulations. This guide provides a comparative analysis of their antifungal efficacy, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals. While direct comparative quantitative data from head-to-head in vitro studies are limited, a qualitative and mechanistic comparison can be constructed to guide further research and formulation development.

Executive Summary of Comparison

FeatureThis compoundZinc Undecylenate
Antifungal Spectrum Primarily effective against dermatophytes.Broad-spectrum activity against various fungi, including dermatophytes and yeasts like Candida albicans.[1][2]
Relative Efficacy Caprylic acid, the precursor to caprylate, is considered to have a moderate antifungal effect.Undecylenic acid and its salts are reported to be significantly more potent than caprylic acid, with some sources suggesting undecylenate salts may be over 30 times more effective.[3]
Mechanism of Action The caprylate moiety disrupts the fungal cell membrane, while zinc ions interfere with essential enzymatic functions and gene expression.[4]The undecylenate moiety integrates into the fungal cell membrane, disrupting its integrity and function. It can also inhibit biofilm formation and hyphal growth in yeasts. The zinc ion contributes to the antifungal effect and provides astringent properties.[1][2]
Clinical Applications Used in topical antifungal preparations, often in combination with other agents.A common active ingredient in over-the-counter (OTC) topical antifungal treatments for conditions like athlete's foot and ringworm.[1]

Delving into the Mechanisms of Antifungal Action

The antifungal activity of both this compound and zinc undecylenate is a composite of the effects of the fatty acid moiety and the zinc cation.

This compound: Upon dissociation, caprylic acid and zinc ions are released. Caprylic acid, a medium-chain fatty acid, is believed to insert itself into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's structure and fluidity, leading to increased permeability and leakage of intracellular components, ultimately inhibiting fungal growth. The zinc ions, in parallel, can interact with and inhibit essential fungal enzymes, many of which rely on metal cofactors for their activity. Zinc may also modulate the expression of genes involved in fungal proliferation and differentiation.[4]

Zinc Undecylenate: Undecylenic acid, a longer monounsaturated fatty acid, is also known to target the fungal cell membrane.[1][2] Its longer carbon chain may facilitate a more profound disruption of the membrane's integrity. Studies on undecylenic acid have indicated its ability to inhibit the morphological transition of yeast to the more virulent hyphal form, a critical factor in the pathogenicity of Candida albicans.[2] Furthermore, it has been shown to interfere with fungal biofilm formation.[2] The zinc component in zinc undecylenate not only contributes to the overall antifungal effect through enzymatic inhibition but also provides an astringent action, which can help to reduce inflammation and irritation associated with fungal skin infections.[1]

Experimental Protocols: Determining Antifungal Efficacy

A standardized method for evaluating the in vitro efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Assay for Antifungal Susceptibility Testing

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound or zinc undecylenate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a liquid culture medium (e.g., RPMI 1640). This creates a gradient of decreasing antifungal concentrations across the wells.

    • Include a positive control well (culture medium with fungal inoculum, no antifungal) and a negative control well (culture medium only).

  • Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Trichophyton rubrum) on an appropriate agar medium.

    • Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute the suspension in the culture medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plate at a controlled temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, longer for dermatophytes).

  • Determination of MIC:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

MIC_Workflow Generalized Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Antifungal Stock Solution prep_plate Perform Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate Inoculate Plate with Fungal Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_results Visually Assess Fungal Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: A flowchart of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Based on the available literature, zinc undecylenate appears to be a more potent antifungal agent than this compound, attributed to the greater intrinsic antifungal activity of undecylenic acid compared to caprylic acid.[3] Both compounds share a common mechanistic theme of disrupting the fungal cell membrane, with the zinc ion contributing an additional layer of antifungal activity. For researchers and drug development professionals, the choice between these two agents may depend on the target fungal species, the desired potency, and the formulation characteristics. Further head-to-head in vitro studies employing standardized methodologies are warranted to provide a more definitive quantitative comparison of their antifungal efficacy.

References

Comparing the catalytic activity of zinc caprylate with zinc acetate in polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer chemistry, the choice of catalyst is paramount to controlling reaction kinetics, polymer architecture, and material properties. Zinc-based catalysts have garnered significant interest due to their low toxicity and cost-effectiveness. This guide provides a detailed comparison of the catalytic activity of zinc caprylate and zinc acetate, particularly in the context of ring-opening polymerization (ROP), offering researchers and drug development professionals a basis for catalyst selection.

Comparative Catalytic Performance in Ring-Opening Polymerization of L-Lactide

A direct comparison in the bulk ring-opening polymerization of L-Lactide (L-LA) has demonstrated a notable difference in the catalytic efficacy of this compound and zinc acetate. Experimental evidence suggests that the utility of these catalysts follows the order: zinc acetate < zinc lactate < this compound.[1] This indicates that this compound is a more active catalyst for this specific polymerization.

Below is a summary of their performance based on findings from alcohol-initiated ROP of L-Lactide conducted in bulk at 130°C.

ParameterThis compoundZinc AcetateCitation
Catalytic Usefulness HigherLower[1]
Reaction Outcome Efficient formation of both linear and cyclic poly(L-lactide)s. With neat this compound, cyclic PLAs are the predominantly formed products.Less effective in promoting the polymerization under similar conditions.[1]
Resulting Polymer Capable of producing high molecular weight poly(L-lactide), with weight average molar masses (Mw) reaching up to 134,000 for cyclic PLAs.Generally results in lower yields and/or lower molecular weight polymers compared to this compound.[1]

Experimental Protocols

The following is a representative experimental protocol for the alcohol-initiated ring-opening polymerization of L-Lactide in bulk, which can be adapted for both this compound and zinc acetate.

Materials
  • L-Lactide (LA), dried in vacuo at 60°C before use.

  • This compound (ZnCap₂) or Zinc acetate (ZnAc₂).

  • Initiator: e.g., 11-undecenol (UND), 1-hydroxymethylnaphthalene (HMN), or 4-nitrobenzylalcohol (4NB).

  • Dichloromethane (for dissolving the polymer).

  • Methanol (for precipitating the polymer).

Polymerization Procedure
  • A predetermined amount of L-Lactide, the zinc catalyst (this compound or zinc acetate), and the alcohol initiator are introduced into a dry glass reaction vessel equipped with a magnetic stirrer and an argon inlet.

  • The vessel is sealed and purged with argon to ensure an inert atmosphere.

  • The reaction vessel is then immersed in a preheated oil bath thermostated at 130°C.

  • The reaction mixture is stirred at this temperature for the desired duration (e.g., 24 hours).

  • After the specified time, the reaction vessel is removed from the oil bath and allowed to cool to room temperature.

  • The crude polymer is dissolved in dichloromethane.

  • The resulting polymer solution is then poured into an excess of methanol to precipitate the poly(L-lactide).

  • The precipitated polymer is filtered, washed with methanol, and dried in vacuo to a constant weight.

Characterization
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Monomer Conversion and Polymer Structure: Analyzed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC).

Visualizing the Process

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Analysis reactants Weigh L-Lactide, Catalyst, & Initiator setup Charge Reactants into Dry Glass Vessel reactants->setup purge Purge with Argon setup->purge heat Immerse in Oil Bath at 130°C purge->heat stir Stir for Specified Time heat->stir cool Cool to Room Temperature stir->cool dissolve Dissolve in Dichloromethane cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter_dry Filter, Wash, & Dry Polymer precipitate->filter_dry gpc GPC (Mn, Mw, PDI) filter_dry->gpc nmr NMR (Conversion, Structure) filter_dry->nmr dsc DSC (Thermal Properties) filter_dry->dsc

Caption: Experimental workflow for the bulk ring-opening polymerization of L-Lactide.

logical_relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs monomer L-Lactide rop Ring-Opening Polymerization monomer->rop catalyst Zinc Catalyst (Caprylate or Acetate) catalyst->rop initiator Alcohol Initiator initiator->rop linear_pla Linear Poly(L-lactide) rop->linear_pla cyclic_pla Cyclic Poly(L-lactide) rop->cyclic_pla

References

Zinc Caprylate: A Comparative Analysis of its Antimicrobial Efficacy Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of zinc caprylate against common dermatophytes, the fungi responsible for skin, hair, and nail infections. Its performance is evaluated alongside other established antifungal agents, supported by experimental data and detailed methodologies.

Comparative Antifungal Activity

The in vitro efficacy of this compound and other antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While specific MIC/MFC data for this compound against a wide range of dermatophytes is limited in publicly available literature, the antifungal activity of its active component, the caprylate anion (from caprylic acid), has been demonstrated. The following tables summarize the available data for caprylate salts and other common antifungals against key dermatophytes.

Table 1: In Vitro Activity of Caprylate Salts and Other Antifungal Agents Against Trichophyton Species

Antifungal AgentTrichophyton rubrum MIC (µg/mL)Trichophyton mentagrophytes MIC (µg/mL)Trichophyton violaceum
Potassium Caprylate Data not availableData not availableEffective at 175 mM (4-log unit reduction in 10 mins)[1][2]
Terbinafine ≤0.031[3]Data not availableData not available
Itraconazole ≤0.031 - 1.0[3]Data not availableData not available
Ketoconazole 0.0625 - 2[3]Data not availableData not available
Griseofulvin 0.25 - 2.0[3]Data not availableData not available

Note: Data for potassium caprylate is presented as a proxy for the potential activity of the caprylate salt.

Table 2: In Vitro Activity of Antifungal Agents Against Microsporum canis

Antifungal AgentMIC (µg/mL)
Ketoconazole Data not available
Griseofulvin Data not available
Zinc Pyrithione Higher concentrations needed compared to ketoconazole[4]
Selenium Sulfide Higher concentrations needed compared to ketoconazole[4]

Mechanism of Action: Disrupting the Fungal Fortress

The primary antifungal mechanism of caprylic acid and its salts, including this compound, is the disruption of the fungal cell membrane.[5] This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The role of zinc in this formulation is multifaceted. While caprylate acts on the cell membrane, zinc ions may contribute to the overall antifungal effect by disrupting essential fungal enzymatic processes and zinc homeostasis, which is crucial for fungal growth and virulence.

cluster_0 This compound Action cluster_1 Fungal Cell Zinc_Caprylate This compound Caprylic_Acid Caprylic Acid Zinc_Caprylate->Caprylic_Acid Dissociates to Zinc_Ion Zinc Ion Zinc_Caprylate->Zinc_Ion Cell_Membrane Fungal Cell Membrane Caprylic_Acid->Cell_Membrane Targets Enzymatic_Processes Essential Enzymatic Processes Zinc_Ion->Enzymatic_Processes Disrupts Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Enzymatic_Processes->Enzyme_Inhibition Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Start Start Culture Culture Dermatophyte Start->Culture Prepare_Inoculum Prepare Fungal Inoculum (1-3 x 10³ CFU/mL) Culture->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (28-35°C, 4-7 days) Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

A comparative study of the bioavailability of different zinc salts.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioavailability of Common Zinc Salts

For Researchers, Scientists, and Drug Development Professionals

Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, from enzymatic function and immune response to protein synthesis and cell division.[1] Its supplementation is crucial in addressing deficiencies and maintaining optimal health. However, the efficacy of zinc supplementation is largely dependent on the bioavailability of the zinc salt used. This guide provides a comparative analysis of the bioavailability of common zinc salts, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Quantitative Comparison of Zinc Salt Bioavailability

The following table summarizes key findings from comparative bioavailability studies of different zinc salts. The data highlights significant variations in absorption and physiological impact among the common forms of zinc supplements.

Zinc SaltKey FindingsStudy Reference
Zinc Citrate Median fractional absorption of 61.3%.[2][[“]] Bioavailability is comparable to zinc gluconate and significantly higher than zinc oxide.[2][[“]] A study on 15 healthy adults showed no significant difference in absorption between zinc citrate and zinc gluconate.[2]Wegmuller et al.[2]
Zinc Gluconate Median fractional absorption of 60.9%.[2][[“]] Generally considered to have good bioavailability, superior to zinc oxide.[2][4] Some studies suggest it is better absorbed than other forms, while others show mixed results.[2]Wegmuller et al.[2]
Zinc Picolinate Showed significantly increased levels of zinc in hair, urine, and erythrocytes compared to zinc citrate and gluconate after four weeks of supplementation.[5][6][7] This suggests potentially superior tissue retention and long-term bioavailability.Barrie et al.[5][6][7]
Zinc Glycinate Reported to have higher bioavailability than zinc gluconate, zinc picolinate, and zinc oxide based on plasma and erythrocyte zinc levels.[2] One study ranked plasma zinc uptake as glycinate > gluconate > picolinate = oxide.[2]DiSilvestro et al.[2]
Zinc Oxide Median fractional absorption of 49.9%, which is significantly lower than that of zinc citrate and zinc gluconate.[2][[“]] Often used in fortified foods and supplements, but its lower solubility may impede absorption.Wegmuller et al.[2]
Zinc Sulfate A soluble mineral salt, often used as a reference in bioavailability studies.[8] Its absorption can be influenced by dietary factors.Andermann and Dietz[8]

Experimental Protocols

The following are summaries of the methodologies employed in key comparative bioavailability studies.

Wegmuller et al. Study Protocol
  • Study Design: A randomized, double-blind, crossover study.

  • Participants: 15 healthy adults.

  • Intervention: Participants received single doses of 10 mg of elemental zinc as zinc citrate, zinc gluconate, and zinc oxide.

  • Methodology: The fractional absorption of zinc was measured using the dual-isotope tracer method (⁶⁷Zn and ⁷⁰Zn). This technique allows for precise measurement of the amount of ingested zinc that is absorbed by the body.

  • Outcome Measures: The primary outcome was the median fractional absorption of zinc from each salt.

Barrie et al. Study Protocol
  • Study Design: A double-blind, four-period, crossover trial.

  • Participants: 15 healthy human volunteers.

  • Intervention: Participants were randomly assigned to a sequence of four supplementation periods, each lasting four weeks. The supplements consisted of zinc picolinate, zinc citrate, zinc gluconate (all equivalent to 50 mg elemental zinc per day), and a placebo.

  • Methodology: Zinc levels were measured in hair, urine, erythrocytes, and serum before and after each four-week supplementation period.

  • Outcome Measures: The primary outcomes were the changes in zinc concentrations in various biological samples to assess and compare the absorption and tissue uptake of the different zinc salts.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in determining zinc bioavailability and its subsequent physiological role, the following diagrams illustrate a typical experimental workflow and the intestinal absorption of zinc.

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention Periods (Crossover) cluster_data Data Collection & Analysis P Participant Recruitment R Randomization P->R B Baseline Measurement R->B S1 Supplement A B->S1 W Washout Period S1->W SC Sample Collection (Blood, Urine, etc.) S1->SC S2 Supplement B S2->W S2->SC S3 Supplement C S3->SC W->S2 W->S3 ZA Zinc Analysis SC->ZA SA Statistical Analysis ZA->SA

A typical crossover experimental workflow for a zinc bioavailability study.

zinc_absorption cluster_blood Portal Blood ZS Zinc Salts (e.g., Citrate, Gluconate) ZI Zn²⁺ ZS->ZI Dissociation ZIP4 ZIP4 Transporter (Apical Membrane) ZI->ZIP4 Uptake MT Metallothionein (Intracellular Binding) ZIP4->MT Intracellular Transport ZNT1 ZnT1 Transporter (Basolateral Membrane) MT->ZNT1 Export Alb Albumin-bound Zinc ZNT1->Alb

Simplified diagram of zinc absorption in the small intestine.

Discussion

The bioavailability of zinc salts is a critical factor influencing their therapeutic and nutritional efficacy. Evidence from multiple studies suggests that organic zinc salts, such as zinc citrate, gluconate, and picolinate, are generally more bioavailable than inorganic forms like zinc oxide.[2][[“]] The choice of a particular zinc salt can significantly impact the extent of zinc absorption and its subsequent distribution to tissues.

The methodologies employed in these studies, particularly the use of stable isotopes in crossover designs, provide robust and reliable data.[2] For drug development professionals, understanding these experimental designs is crucial for planning and evaluating future studies on zinc supplementation.

The absorption of zinc is a complex process regulated by a series of transporters, such as ZIP4 and ZnT1, and intracellular binding proteins like metallothionein.[9][10] The chemical form of the ingested zinc can influence its dissociation and uptake at the intestinal brush border. Factors such as dietary phytates and certain minerals can also inhibit zinc absorption, further underscoring the importance of selecting a highly bioavailable zinc salt.[2]

Conclusion

For researchers and professionals in drug development, the selection of a zinc salt should be based on strong evidence of its bioavailability. Zinc citrate and zinc gluconate appear to be well-absorbed and are suitable for general supplementation.[2][[“]] Zinc picolinate and zinc glycinate may offer advantages in terms of tissue uptake and retention, which could be beneficial in specific therapeutic applications.[2][5][6][7] Zinc oxide, due to its lower comparative bioavailability, may be less effective as a supplement. Future research should continue to explore the comparative efficacy of different zinc salts in various populations and clinical contexts.

References

A Comparative Analysis of the Antifungal Mechanisms of Zinc Caprylate and Zinc Pyrithione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective antifungal agents, two zinc-containing compounds, zinc caprylate and zinc pyrithione, have demonstrated notable efficacy. While both leverage the antimicrobial properties of zinc, their mechanisms of action diverge significantly, targeting different cellular structures and pathways within fungal cells. This guide provides a comprehensive comparison of their antifungal mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Antifungal Mechanisms

Zinc pyrithione, a well-established antifungal agent, operates through a sophisticated mechanism involving the influx of copper, which ultimately disrupts essential iron-sulfur proteins within the fungus.[1] In contrast, the antifungal activity of this compound is primarily attributed to its caprylic acid moiety, which compromises the integrity of the fungal cell membrane.[2][3]

Zinc Pyrithione: The primary mode of action for zinc pyrithione involves a process of transchelation, where it exchanges its zinc ion for copper present in the extracellular environment.[4][5] This newly formed copper pyrithione complex acts as an ionophore, shuttling copper ions across the fungal cell membrane and into the cytoplasm.[5][6] The resulting increase in intracellular copper concentration leads to the damage of iron-sulfur clusters, which are critical components of many essential enzymes involved in fungal metabolism and respiration.[1][7] This disruption of vital enzymatic functions ultimately leads to fungal cell death.

This compound: The antifungal mechanism of this compound is largely attributed to the lipophilic nature of caprylic acid.[2] Caprylic acid, a medium-chain fatty acid, integrates into the fungal cell membrane, disrupting its structure and increasing its permeability.[2][3] This disruption of the cell membrane leads to the leakage of essential intracellular components and ultimately, cell lysis. Furthermore, caprylic acid has been shown to inhibit key virulence factors in fungi, such as morphogenesis (the transition from yeast to hyphal form), adhesion, and biofilm formation, all of which are crucial for the establishment and spread of fungal infections.[2][8]

Quantitative Antifungal Efficacy

The effectiveness of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for zinc pyrithione and caprylic acid against various fungal species. It is important to note that direct comparative studies between this compound and zinc pyrithione are limited, and the data for this compound is primarily inferred from studies on caprylic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Pyrithione against Malassezia Species

Fungal SpeciesMIC Range (µg/mL)Reference
Malassezia furfur0.12 - 8[9]
Malassezia globosa0.21 - 30[10]
Malassezia restricta10 - 15 (average)[4][10]

Table 2: Minimum Inhibitory Concentration (MIC) of Caprylic Acid against Candida albicans

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans40[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antifungal agent against yeast.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the yeast suspension.

  • Add the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the antifungal agent that shows no visible growth. For some fungistatic agents, the endpoint is defined as a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.[15]

Zone of Inhibition Assay (Disk Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of the antifungal activity of a substance.[16][17][18]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue for yeasts)[19]

  • Standardized fungal inoculum

  • Sterile paper disks

  • Antifungal agent solution

  • Sterile swabs

Procedure:

  • Prepare a standardized suspension of the fungal culture.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension to create a lawn.

  • Impregnate sterile paper disks with a known concentration of the antifungal agent solution.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Measure the diameter of the clear zone of no growth around the disk (zone of inhibition). The size of the zone is indicative of the antifungal activity.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct antifungal mechanisms of zinc pyrithione and this compound.

ZincPyrithioneMechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm Zinc Pyrithione Zinc Pyrithione Copper Pyrithione Copper Pyrithione Zinc Pyrithione->Copper Pyrithione Transchelation Copper (Cu2+) Cu2+ Copper (Cu2+)->Copper Pyrithione Fe-S Cluster Proteins Fe-S Cluster Proteins Copper Pyrithione->Fe-S Cluster Proteins Copper Influx Cell Membrane Cell Membrane Damaged Fe-S Proteins Damaged Fe-S Proteins Fe-S Cluster Proteins->Damaged Fe-S Proteins Damage Inhibition of Metabolism Inhibition of Metabolism Damaged Fe-S Proteins->Inhibition of Metabolism

Caption: Antifungal mechanism of zinc pyrithione.

ZincCaprylateMechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Membrane Disruption Intracellular Contents Intracellular Contents Cell Lysis Cell Lysis Intracellular Contents->Cell Lysis Leakage

Caption: Antifungal mechanism of this compound.

Conclusion

Zinc pyrithione and this compound are effective antifungal agents that operate through distinct and compelling mechanisms. Zinc pyrithione's sophisticated copper-dependent disruption of essential iron-sulfur proteins highlights a targeted approach to inhibiting fungal metabolism. In contrast, this compound's direct assault on the fungal cell membrane through the action of caprylic acid provides a rapid and broad-spectrum fungicidal effect. Understanding these different mechanisms is crucial for the strategic development of new and improved antifungal therapies. Further direct comparative studies are warranted to fully elucidate the relative potencies and spectra of activity of these two zinc compounds.

References

Assessing the Purity of Zinc Caprylate: A Comparative Guide Using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development and manufacturing. Zinc caprylate, a salt of zinc and caprylic acid, finds applications in various pharmaceutical and industrial formulations. Ensuring its purity is paramount for product quality, safety, and efficacy. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, complete with experimental data and detailed protocols.

Introduction to Spectroscopic Purity Assessment

FTIR and NMR spectroscopy are powerful analytical techniques that provide detailed molecular-level information. FTIR spectroscopy probes the vibrational modes of chemical bonds, offering a unique fingerprint of a molecule. NMR spectroscopy, on the other hand, characterizes the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for structural elucidation and quantification of different species in a sample.

Comparison of FTIR and NMR for this compound Purity

FeatureFTIR SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Functional group identification, molecular fingerprinting.Detailed molecular structure, connectivity, and quantitative analysis of components.
Sample Type Solids (powders), liquids, gases.Solids (solid-state NMR) and solutions.
Sensitivity to Impurities Good for detecting impurities with unique functional groups. May be less sensitive to structurally similar impurities.Excellent for detecting and quantifying structurally similar impurities, including isomers and residual solvents.
Quantitative Analysis Generally semi-quantitative, though quantitative methods exist.Inherently quantitative (qNMR), allowing for precise purity determination with an internal standard.
Speed Rapid analysis, typically a few minutes per sample.Can be more time-consuming, especially for quantitative analysis and solid-state measurements.
Cost & Complexity Relatively low cost and simpler instrumentation.Higher cost instrumentation and requires more specialized expertise for operation and data interpretation.

Detecting Common Impurities in this compound

The primary impurities in commercially produced this compound often stem from the manufacturing process. These can include unreacted starting materials such as caprylic acid and zinc oxide, as well as other zinc carboxylates (e.g., zinc stearate if mixed fatty acids are used) and residual solvents.

Spectral Signatures of this compound and Potential Impurities

FTIR Spectroscopy:

CompoundKey Vibrational Bands (cm⁻¹)Assignment
This compound (Pure) ~2955, ~2925, ~2855C-H stretching (asymmetric and symmetric) of alkyl chain[1]
~1540 Asymmetric COO⁻ stretching (key diagnostic peak) [2][3]
~1465CH₂ scissoring
~1410 Symmetric COO⁻ stretching [3]
~720CH₂ rocking
Caprylic Acid (Impurity) ~2955, ~2925, ~2855C-H stretching
~1710 C=O stretching of carboxylic acid (distinct from carboxylate)
~1415C-O-H bending
~940O-H out-of-plane bend (broad)
Zinc Oxide (Impurity) ~400-600 Broad Zn-O stretching band [4]

NMR Spectroscopy (¹³C and ¹H):

Compound¹³C Chemical Shifts (ppm)¹H Chemical Shifts (ppm)
This compound (Pure) ~180-185 (COO⁻)~2.1-2.3 (α-CH₂)
~34 (α-CH₂)~1.5-1.7 (β-CH₂)
~32, ~29, ~25 (alkyl CH₂)~1.2-1.4 (alkyl CH₂)
~23 (penultimate CH₂)~0.8-0.9 (terminal CH₃)
~14 (terminal CH₃)
Caprylic Acid (Impurity) ~175-180 (COOH)~10-12 (COOH, broad singlet, if visible)
~34 (α-CH₂)~2.3-2.4 (α-CH₂)
~32, ~29, ~25 (alkyl CH₂)~1.5-1.7 (β-CH₂)
~23 (penultimate CH₂)~1.2-1.4 (alkyl CH₂)
~14 (terminal CH₃)~0.8-0.9 (terminal CH₃)

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocols

FTIR Spectroscopy (ATR Method for Powders)
  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond or zinc selenide crystal).

    • Parameters: Set the spectral range to 4000-400 cm⁻¹, resolution to 4 cm⁻¹, and the number of scans to 16 or 32 for good signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

    • Clean the crystal thoroughly after analysis.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce an absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label the peaks corresponding to the characteristic vibrations of this compound and any identified impurities.

Quantitative NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has signals that do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to the vial.

    • Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing or sonication if necessary.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters:

      • Use a standard 90° pulse sequence.

      • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full relaxation of the nuclei between scans.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the this compound (analyte) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Workflows

experimental_workflow cluster_ftir FTIR Analysis Workflow cluster_nmr qNMR Analysis Workflow ftir_start Start ftir_prep Clean ATR Crystal & Record Background ftir_start->ftir_prep ftir_sample Place this compound Powder on Crystal ftir_prep->ftir_sample ftir_acquire Acquire Spectrum ftir_sample->ftir_acquire ftir_process Baseline Correction & Peak Identification ftir_acquire->ftir_process ftir_result Identify Impurities (e.g., Caprylic Acid, ZnO) ftir_process->ftir_result ftir_end End ftir_result->ftir_end nmr_start Start nmr_prep Accurately Weigh Sample & Internal Standard nmr_start->nmr_prep nmr_dissolve Dissolve in Deuterated Solvent nmr_prep->nmr_dissolve nmr_acquire Acquire ¹H NMR Spectrum (with appropriate D1) nmr_dissolve->nmr_acquire nmr_process Phase, Baseline Correct, & Integrate Signals nmr_acquire->nmr_process nmr_calc Calculate Purity Using Formula nmr_process->nmr_calc nmr_result Quantitative Purity Value nmr_calc->nmr_result nmr_end End nmr_result->nmr_end

Caption: Experimental workflows for purity assessment of this compound by FTIR and qNMR.

logical_relationship cluster_data Spectral Data cluster_analysis Data Analysis cluster_conclusion Purity Conclusion ftir_data FTIR Spectrum ftir_analysis Peak Position Analysis (e.g., presence of C=O at ~1710 cm⁻¹) ftir_data->ftir_analysis nmr_data NMR Spectrum nmr_analysis Chemical Shift & Integral Analysis nmr_data->nmr_analysis qualitative Qualitative Identification of Impurities ftir_analysis->qualitative nmr_analysis->qualitative quantitative Quantitative Purity Determination nmr_analysis->quantitative

Conclusion

Both FTIR and NMR spectroscopy are invaluable tools for assessing the purity of this compound. FTIR provides a rapid and cost-effective method for preliminary screening and identification of key functional group impurities. For a more definitive and quantitative assessment of purity, qNMR is the superior technique, offering high precision and the ability to detect and quantify a wider range of impurities. The choice of method will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization in a research and development setting. By employing these spectroscopic techniques with robust experimental protocols, researchers and drug development professionals can confidently ensure the quality and purity of this compound in their formulations.

References

Zinc Caprylate Demonstrates Superior Catalytic Performance in Ring-Opening Polymerization Compared to Other Zinc Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, recent studies highlight the efficacy of zinc caprylate as a catalyst, particularly in ring-opening polymerization (ROP) reactions. Experimental data indicates that this compound exhibits higher activity compared to other zinc carboxylates such as zinc acetate and zinc lactate. While direct quantitative comparisons with a broader range of metal carboxylates like those of cobalt, copper, and manganese in the same reaction systems are limited, the existing evidence underscores the potential of this compound as a highly efficient and viable catalyst.

Metal carboxylates are a versatile class of compounds utilized in numerous industrial applications, including as catalysts in polymerization, oxidation, and transesterification reactions, and they play a role in drug formulation and delivery.[1] The catalytic activity of these compounds is influenced by the nature of both the metal ion and the carboxylate ligand.

Comparative Performance in Ring-Opening Polymerization

In the context of ring-opening polymerization of L-Lactide, a key process for producing biodegradable polyesters like polylactic acid (PLA), this compound has been shown to be a more effective catalyst than other zinc salts. The usefulness of the catalysts was found to increase in the order: zinc acetate < zinc lactate < this compound.[2] This superior performance makes this compound a promising candidate for the industrial production of PLA, offering a potentially less toxic alternative to commonly used tin-based catalysts.[2]

Quantitative Comparison of Zinc Carboxylates in L-Lactide Polymerization
CatalystMonomer Conversion (%) (Time)Resulting Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Zinc AcetateLower activity, resulted in "black tar"Not reportedNot reported[2]
Zinc LactateModerate activityNot reportedNot reported[2]
This compound High activity, near complete conversionUp to 134,000 (Mw)Not specified[2]

Note: The study highlighted the qualitative superiority of this compound, with detailed quantitative data for zinc acetate and lactate being limited due to their lower performance.[2]

Experimental Protocols

Below are generalized experimental protocols for catalytic reactions frequently employing metal carboxylates.

Ring-Opening Polymerization of L-Lactide

This protocol is a generalized procedure based on studies using zinc carboxylates.[2]

Materials:

  • L-Lactide (monomer)

  • This compound (catalyst)

  • An alcohol initiator (e.g., 11-undecenol)

  • Solvent (e.g., toluene, if not performed in bulk)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • The reaction vessel (Schlenk flask) is dried in an oven and then cooled under a stream of inert gas (nitrogen or argon).

  • L-Lactide and the alcohol initiator are added to the flask.

  • The flask is heated to the desired reaction temperature (e.g., 130°C) to melt the monomer if performed in bulk.

  • This compound is added to the reaction mixture under a counterflow of inert gas.

  • The reaction mixture is stirred at the set temperature for a specified duration (e.g., 24 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.

  • The polymer is characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Transesterification of Triglycerides

This is a general protocol for biodiesel production using metal carboxylate catalysts.

Materials:

  • Vegetable oil (triglycerides)

  • Methanol

  • Metal carboxylate catalyst (e.g., zinc carboxylate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • The vegetable oil is preheated in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • A solution of the metal carboxylate catalyst in methanol is prepared.

  • The catalyst-methanol solution is added to the preheated oil.

  • The reaction mixture is heated to the desired temperature (e.g., 60-65°C) and stirred vigorously for a set period (e.g., 1-2 hours).

  • After the reaction, the mixture is transferred to a separatory funnel and allowed to settle.

  • Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • The glycerol layer is drained off.

  • The biodiesel layer is washed with warm water to remove any remaining catalyst, methanol, and glycerol.

  • The washed biodiesel is then dried to remove residual water.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a metal carboxylate-catalyzed reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reagents (Monomer/Substrate, Solvent) Setup Assemble Reaction Apparatus (Flask, Condenser) Reagents->Setup Catalyst Select Catalyst (e.g., this compound) Catalyst->Setup Initiator Select Initiator (e.g., Alcohol) Initiator->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Addition Add Reagents, Initiator, and Catalyst Inert->Addition Heating Heat and Stir (Controlled Temperature) Addition->Heating Quench Cool and Quench Reaction Heating->Quench Extraction Extraction / Precipitation Quench->Extraction Purification Filter and Wash Product Extraction->Purification Drying Dry Product Under Vacuum Purification->Drying Characterization Characterize Product (NMR, GPC, etc.) Drying->Characterization Data Analyze Data (Yield, Purity, MW) Characterization->Data

Caption: General workflow for a metal carboxylate-catalyzed reaction.

Reaction Mechanisms

The catalytic activity of metal carboxylates in reactions like ROP and transesterification is generally attributed to the Lewis acidic nature of the metal center. In the case of zinc carboxylates in ROP, the zinc ion is believed to coordinate with the carbonyl oxygen of the cyclic ester, thereby activating it for nucleophilic attack by an alcohol initiator or the growing polymer chain. The nature of the carboxylate ligand can influence the solubility and steric environment of the metal center, which in turn affects its catalytic efficiency.

For transesterification, a proposed mechanism involves the coordination of the alcohol to the zinc center to form a zinc alkoxide species. This is followed by the coordination of the triglyceride's carbonyl group to the zinc, making it more susceptible to nucleophilic attack by the alkoxide.

While this compound shows significant promise, further research is needed to provide direct, quantitative comparisons with a wider array of metal carboxylates across various reaction types. Such studies will be crucial for the rational design and selection of catalysts for specific applications in materials science and drug development.

References

A Comparative Guide to the Dermal Irritation Potential of Zinc Salts and a Proposed Framework for Evaluating Zinc Caprylate in Sensitive Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known dermal irritation and sensitization potential of various zinc salts used in cosmetic and pharmaceutical formulations. Due to a lack of publicly available data on the cross-reactivity of zinc caprylate, this document also outlines a comprehensive experimental protocol for assessing its potential to elicit sensitive skin reactions using established in vitro models. This proposed framework is intended to guide researchers in designing studies to generate crucial safety and efficacy data for this compound.

Comparative Analysis of Dermal Irritation Potential of Common Zinc Salts

The potential for zinc salts to cause skin irritation varies significantly depending on the specific salt and its concentration. The following table summarizes findings from various in vivo and in vitro studies.

Zinc SaltTest ModelConcentrationObserved EffectCitation
Zinc Acetate Rabbit, Guinea Pig, Mouse (in vivo, open patch test)20% (aqueous)Severely irritating, inducing epidermal hyperplasia and ulceration.[1]
Isolated Chicken Eye (in vitro)97%Corrosive.[1]
Zinc Chloride Mouse, Rabbit (in vivo)1% (in deionized water)Severely irritating.[1]
Guinea Pig (in vivo)1% (in deionized water)Irritating.[1]
Zinc Sulfate Mouse, Rabbit, Guinea Pig (in vivo)1% (in deionized water)Slightly irritating.[1]
Rabbit (in vivo, OECD TG 404)0.5 g (moistened)No skin irritation.[2]
Mouse (in vivo, local lymph node assay)10% solutionNon-sensitizing.[3]
Zinc Undecylenate Mouse, Rabbit (in vivo)20% (in 0.1% Tween 80)Slightly irritating.[1]
Guinea Pig (in vivo)20% (in 0.1% Tween 80)Non-irritating.[1]
Zinc Nitrate Rat, Rabbit, Guinea Pig (in vivo)Not reportedPronounced skin irritation.[3]
Zinc Ricinoleate Rabbit (in vivo, occlusive patch)UndilutedNon-irritating.[3]
Zinc Oxide (Nanoparticles) Human Cell Line Activation Test (h-CLAT, in vitro)Not applicablePredicted to have skin sensitizing potential.[4]
Zinc Gluconate Human volunteers (in vivo)Not specifiedDid not induce phototoxic or photosensitive reactions.[5]
Zinc Citrate Reconstructed Human Cornea-like Epithelium (in vitro)Not specifiedIrritant.[1]

Proposed Experimental Protocol for Assessing this compound in a Sensitive Skin Model

The following protocol is a hypothetical framework based on the OECD Test Guideline 439 for in vitro skin irritation using a Reconstructed Human Epidermis (RhE) model.[6][7][8] This model is selected for its close mimicry of the human epidermis and its validation for regulatory testing.[9][10]

Test System: Reconstructed Human Epidermis (RhE)
  • Model: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE). These models consist of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated epidermis.[6][8]

  • Culture Conditions: Tissues are maintained at the air-liquid interface in a defined culture medium according to the manufacturer's instructions.

Test Substances and Controls
  • Test Substance: this compound (at various concentrations, e.g., 0.1%, 1%, 5% in a suitable vehicle).

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • Negative Control: Phosphate-Buffered Saline (PBS) or the vehicle used for the test substance.

  • Benchmark Substances (for cross-reactivity): Zinc Chloride (known irritant), Zinc Oxide (generally non-irritating), and Caprylic Acid.

Experimental Procedure
  • Pre-incubation: RhE tissues are pre-incubated for a specified time according to the model's protocol.

  • Topical Application: A defined volume or mass of the test substance, controls, and benchmarks is applied topically to the stratum corneum of the RhE tissues.

  • Exposure: Tissues are exposed for a defined period (e.g., 60 minutes), as specified in OECD TG 439.[6]

  • Post-exposure Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-exposure incubation period (e.g., 42 hours).

Endpoint Measurement
  • Primary Endpoint: Cell Viability (MTT Assay)

    • Following the post-incubation period, tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells convert the MTT into a blue formazan salt, which is then extracted.

    • The optical density of the formazan extract is measured spectrophotometrically.

    • Cell viability is expressed as a percentage relative to the negative control.

    • Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][10]

  • Secondary Endpoints: Cytokine Release

    • The culture medium from the post-exposure incubation is collected.

    • The concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[11]

    • A significant increase in cytokine release compared to the negative control indicates an inflammatory response.

Data Analysis

The mean cell viability and cytokine concentrations for each test substance will be compared to the negative and positive controls. Statistical analysis (e.g., ANOVA with post-hoc tests) will be used to determine significant differences. Cross-reactivity would be inferred if this compound elicits a similar or overlapping response profile to one of the benchmark substances.

Visualizing Experimental and Biological Pathways

To further clarify the proposed methodologies and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation RhE_prep RhE Tissue Preparation & Pre-incubation Application Topical Application to RhE Tissues RhE_prep->Application Test_prep Preparation of this compound, Controls & Benchmarks Test_prep->Application Exposure Defined Exposure Period (e.g., 60 min) Application->Exposure Rinse Rinsing of Tissues Exposure->Rinse Incubation Post-exposure Incubation (e.g., 42 hrs) Rinse->Incubation MTT_assay Cell Viability Assessment (MTT Assay) Incubation->MTT_assay ELISA Cytokine Release Measurement (ELISA for IL-1α) Incubation->ELISA Data_analysis Data Analysis & Statistical Comparison MTT_assay->Data_analysis ELISA->Data_analysis Classification Classification of Irritation Potential Data_analysis->Classification Cross_reactivity Assessment of Cross-reactivity Profile Data_analysis->Cross_reactivity

Proposed Experimental Workflow for In Vitro Skin Irritation Testing.

G cluster_pathway Simplified Skin Sensitization Pathway (Adverse Outcome Pathway) MIE Molecular Initiating Event (Covalent Binding to Skin Proteins) KE1 Keratinocyte Activation (Release of pro-inflammatory cytokines, e.g., IL-1α) MIE->KE1 Key Event 1 KE2 Dendritic Cell Activation & Maturation KE1->KE2 Key Event 2 KE3 T-Cell Activation & Proliferation KE2->KE3 Key Event 3 AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO Key Event 4

Simplified Adverse Outcome Pathway for Skin Sensitization.

Conclusion

While direct comparative and cross-reactivity studies on this compound in sensitive skin models are currently lacking in publicly accessible literature, the established methodologies for assessing skin irritation and sensitization of other chemicals provide a clear path forward. The proposed experimental protocol, utilizing a Reconstructed Human Epidermis model, offers a robust and ethically sound approach to generating the necessary data to characterize the safety profile of this compound for use in formulations intended for sensitive skin. The comparative data on other zinc salts presented here can serve as a valuable benchmark for interpreting these future findings. Researchers are encouraged to adopt such standardized in vitro methods to ensure the safety and substantiation of claims for novel cosmetic and pharmaceutical ingredients.

References

Comparative Analysis of the Solubility of Zinc Caprylate and Other Long-Chain Zinc Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Long-Chain Zinc Carboxylates

Long-chain zinc carboxylates, often referred to as zinc soaps, are metallic salts of fatty acids. These compounds share a common structural motif, with a central zinc ion coordinated to the carboxylate groups of two long-chain fatty acids. The length and saturation of the hydrocarbon chains significantly influence their physical and chemical properties, including their solubility. These compounds find applications in diverse fields, including as lubricants, stabilizers in plastics, and as active pharmaceutical ingredients or excipients in drug formulations.[1]

Comparative Solubility Profile

The solubility of these zinc carboxylates is fundamentally governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon tails dominate their chemical nature, rendering them generally insoluble in polar solvents like water.[2][3][4] Conversely, they exhibit better solubility in nonpolar organic solvents.

Zinc Caprylate (C8)

This compound, derived from the eight-carbon caprylic acid, is soluble in various organic solvents but has limited solubility in water.[5][6] It is described as being slightly soluble in boiling water and fairly soluble in boiling alcohol.[7][8] Its solubility in alcoholic solvents like ethanol and methanol is moderate and tends to increase with temperature.[5]

Zinc Laurate (C12)

As a zinc salt of the twelve-carbon lauric acid, zinc laurate is insoluble in water.[4] It is soluble in hot water and hot ethanol but only slightly soluble in cold ethanol and ether.[9] Some sources also indicate its solubility in methanol.[10]

Zinc Stearate (C18, Saturated)

Zinc stearate, containing the saturated eighteen-carbon stearic acid, is a white solid that repels water and is insoluble in polar solvents such as alcohol and ether.[2][3] However, it is soluble in aromatic hydrocarbons like benzene and chlorinated hydrocarbons, particularly when heated.[3]

Zinc Oleate (C18, Unsaturated)

Zinc oleate, which contains the unsaturated eighteen-carbon oleic acid, is also insoluble in water. It is reported to be soluble in solvents such as alcohol, ether, carbon disulfide, and ligroin.[11][12] One study specified its solubility in benzene, varnish oil, and methanol.[13]

Summary of Qualitative Solubility Data

CompoundWater SolubilityGeneral Organic Solvent SolubilitySpecific Organic Solvent Solubility
This compound Insoluble to slightly soluble in boiling water[7][8]Soluble[5][6]Fairly soluble in boiling alcohol; moderately soluble in ethanol and methanol (increases with temperature)[5][7][8]
Zinc Laurate Insoluble[4]Soluble, especially when heated[9]Soluble in hot ethanol; slightly soluble in cold ethanol and ether; soluble in methanol[9][10]
Zinc Stearate Insoluble[2][3]Soluble in nonpolar solvents, especially when heated[3]Soluble in heated aromatic hydrocarbons (e.g., benzene) and chlorinated hydrocarbons[3]
Zinc Oleate Insoluble[11][12]Soluble[11][12]Soluble in alcohol, ether, carbon disulfide, ligroin, benzene, and methanol[11][12][13]

Note: The lack of standardized quantitative data prevents a direct numerical comparison of the solubilities of these compounds. The information provided is based on qualitative descriptions found in the available literature. For precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[14][15][16] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of long-chain zinc carboxylates in various organic solvents.

1. Materials and Equipment:

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument for quantification.

  • The zinc carboxylate of interest (e.g., this compound)

  • The organic solvent of interest (e.g., ethanol, toluene)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the zinc carboxylate powder to a glass vial or flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Agitation: Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time required may need to be determined empirically for each compound-solvent system.[15]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.[15] Alternatively, for faster separation, centrifuge the samples at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter directly into a clean vial.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved zinc carboxylate.

  • Calculation: Calculate the solubility of the zinc carboxylate in the solvent, typically expressed in mg/mL, g/100mL, or mol/L, based on the measured concentration and the dilution factor.

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Report the mean solubility value and the standard deviation.

  • Specify the experimental conditions, including the temperature, solvent, and equilibration time.

Visualizing the Comparative Solubility Logic

The following diagram illustrates the logical workflow for comparing the solubility of different long-chain zinc carboxylates.

G Comparative Solubility Analysis of Zinc Carboxylates ZC This compound (C8) Protocol Shake-Flask Method ZC->Protocol Test ZL Zinc Laurate (C12) ZL->Protocol Test ZS Zinc Stearate (C18, sat.) ZS->Protocol Test ZO Zinc Oleate (C18, unsat.) ZO->Protocol Test Polar Polar Solvents (e.g., Water) NonPolar Nonpolar/Organic Solvents (e.g., Ethanol, Toluene) Protocol->Polar in Protocol->NonPolar in Analysis Quantitative Analysis (e.g., HPLC) Protocol->Analysis Quantify Qualitative Qualitative Solubility (Soluble/Insoluble) Analysis->Qualitative Derive Quantitative Quantitative Solubility (e.g., g/100mL) Analysis->Quantitative Derive Qualitative->ZC Compare Qualitative->ZL Compare Qualitative->ZS Compare Qualitative->ZO Compare Quantitative->ZC Compare Quantitative->ZL Compare Quantitative->ZS Compare Quantitative->ZO Compare

Caption: Workflow for comparative solubility analysis of zinc carboxylates.

Conclusion

The solubility of long-chain zinc carboxylates is a critical parameter for their application in various scientific and industrial fields. While a general trend of insolubility in water and solubility in organic solvents is observed, the specific solubility can vary depending on the chain length and saturation of the carboxylate ligand, as well as the nature of the solvent and the temperature. This guide summarizes the available qualitative data and provides a robust experimental protocol for the quantitative determination of solubility. For mission-critical applications, it is imperative for researchers to perform their own solubility studies under their specific experimental conditions to obtain precise and reliable data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Zinc Caprylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper handling and disposal of zinc caprylate, a compound utilized in various research and development applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound, while valuable in scientific endeavors, presents potential hazards if mishandled. It is known to cause serious eye irritation and is very toxic to aquatic life, with long-lasting effects.[1] Therefore, a robust understanding and implementation of proper disposal protocols are paramount for any facility utilizing this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A fully buttoned lab coat.

Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[2]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. This information is critical for risk assessment and for understanding the potential hazards associated with this compound.

Data PointValueSource
GHS Hazard Statements H319: Causes serious eye irritationH400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects[1][3]
Maximum Allowable Concentration (MAK) 0.1 mg/m³ (respirable fraction for Zn inorganic compounds)2 mg/m³ (inhalable fraction for Zn inorganic compounds)[3][4]
Oral LD50 (Lethal Dose, 50%) Data not available[4]
Dermal Toxicity Data not available[4]
Intratracheal Administration (Rats) 50 mg caused 100% mortality due to pulmonary edema.[5]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to utilize a licensed and reputable chemical waste disposal company. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.

Experimental Protocol for Off-Site Disposal:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste: this compound".

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potential reactions.

  • Containerization:

    • Use only compatible, sealable, and leak-proof containers for storing this compound waste.

    • Ensure containers are kept closed when not in use.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Documentation:

    • Maintain a detailed log of the accumulated this compound waste, including the quantity and date of accumulation.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the disposal company with a comprehensive list of the waste being collected, including the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.

    • Use an appropriate absorbent material for liquid spills.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[6]

    • Clean the spill area thoroughly with soap and water.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

On-Site Treatment (for small, residual amounts)

While professional disposal is the required method for bulk quantities, small residual amounts on contaminated labware can be addressed with caution. The following is a general guideline and should be performed with strict adherence to all safety protocols.

Experimental Protocol for Decontamination of Labware:

  • Preparation:

    • Perform this procedure in a certified chemical fume hood.

    • Ensure all necessary PPE is worn.

  • Rinsing:

    • Rinse the contaminated labware multiple times with a suitable solvent, such as ethanol, to dissolve the this compound.

    • Collect all rinsate in a properly labeled hazardous waste container.

  • Washing:

    • After the initial solvent rinse, wash the labware thoroughly with soap and water.

    • Collect this wash water as hazardous waste as it may contain residual this compound.

  • Disposal of Rinsate:

    • The collected solvent rinsate and wash water must be disposed of through a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

A Generation of this compound Waste H Spill Occurs A->H BB BB A->BB B Segregate and Identify Waste (Label as Hazardous) C Containerize in a Compatible, Sealed Container D Store in Designated Satellite Accumulation Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Prepare for Shipment (Documentation and Packaging) E->F G Professional Disposal (Incineration or Chemical Treatment) F->G I Contain and Clean Spill (Collect all materials as hazardous waste) H->I I->C BB->C

References

Safeguarding Your Research: A Guide to Handling Zinc Caprylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Zinc caprylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and responsibility in your laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate PPE. It is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2] Ingestion may lead to muscle weakness and diarrhea, and the compound can be an irritant that decomposes in moist air.[2][3]

To mitigate these risks, the following PPE is mandatory when handling this compound:

Personal Protective Equipment (PPE)Specifications and Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1][4]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4]

Operational Protocol for Handling this compound

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use of a chemical fume hood is strongly recommended.

  • Emergency Exits: Ensure emergency exits and a designated risk-elimination area are established.[1]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1][4]

  • Prevent the formation of dust and aerosols.[1][4]

  • Use non-sparking tools to prevent ignition.[1][4]

  • Wash hands thoroughly after handling.[1]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure laboratory safety.

Spill Containment and Cleanup:

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE as outlined above.

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe disp_waste Segregate Hazardous Waste post_ppe->disp_waste disp_container Dispose of Container Properly disp_waste->disp_container end End disp_container->end start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc caprylate
Reactant of Route 2
Zinc caprylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.